molecular formula C24H51O4P B157173 Trioctyl phosphate CAS No. 1806-54-8

Trioctyl phosphate

Cat. No.: B157173
CAS No.: 1806-54-8
M. Wt: 434.6 g/mol
InChI Key: WVPGXJOLGGFBCR-UHFFFAOYSA-N
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Description

Trioctyl phosphate (CAS 78-42-2) is an organophosphorus compound characterized as a clear, viscous liquid that is miscible with organic solvents but immiscible with water . It serves as a significant specialty chemical in numerous research and development applications. Its primary research value lies in its dual functionality as a plasticizer and a flame retardant. When investigated for use with polymers like PVC, polyurethane, and synthetic rubbers, it imparts excellent low-temperature flexibility and weathering resistance, while also enhancing flame-retardant properties . Beyond its polymer applications, this compound is an important subject of study as a solvent and process aid. A key application is its use as a co-solvent in the production of hydrogen peroxide via the anthraquinone process, where its properties facilitate high product quality and concentration . It is also studied for its utility as a carrier for pigments, an antifoaming agent, a component in lubricants and cutting oils, and an extractant . In more specialized research contexts, it has been used as a stimulant for chemical warfare nerve agents in defensive studies . Please note that this product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

trioctyl phosphate
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InChI

InChI=1S/C24H51O4P/c1-4-7-10-13-16-19-22-26-29(25,27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3
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InChI Key

WVPGXJOLGGFBCR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOP(=O)(OCCCCCCCC)OCCCCCCCC
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Molecular Formula

C24H51O4P
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DSSTOX Substance ID

DTXSID6026246
Record name Trioctyl phosphate
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Molecular Weight

434.6 g/mol
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Physical Description

Tri-n-octyl phosphate is a clear colorless liquid. (NTP, 1992)
Record name TRI-N-OCTYL PHOSPHATE
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Boiling Point

428 to 446 °F at 8 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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Density

434.63 (NTP, 1992) - Denser than water; will sink
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Vapor Density

14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

1806-54-8
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Melting Point

-101 °F (NTP, 1992)
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Foundational & Exploratory

trioctyl phosphate synthesis from phosphorus oxychloride and 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Trioctyl Phosphate (B84403) from Phosphorus Oxychloride and 2-Ethylhexanol

Introduction

Trioctyl phosphate, specifically tris(2-ethylhexyl) phosphate (TEHP), is a significant organophosphate compound widely utilized as a flame retardant, plasticizer, and solvent.[1][2] Its excellent low-temperature flexibility and weathering resistance make it suitable for various polymers, including PVC, PUR, and synthetic rubbers.[1] The primary industrial synthesis route involves the esterification of phosphorus oxychloride (POCl₃) with 2-ethylhexanol.[1] This guide provides a comprehensive technical overview of this synthesis, targeting researchers and chemical development professionals. It details the underlying chemistry, experimental procedures, process parameters, and purification methods.

Reaction Principles

The synthesis of this compound from phosphorus oxychloride and 2-ethylhexanol is a nucleophilic substitution reaction. The oxygen atom of the hydroxyl group in 2-ethylhexanol acts as a nucleophile, attacking the electrophilic phosphorus atom in phosphorus oxychloride. This process occurs in three successive steps, with each step replacing a chlorine atom with a 2-ethylhexyloxy group, releasing a molecule of hydrogen chloride (HCl) gas as a byproduct.

The overall reaction is as follows: 3C₈H₁₈O + POCl₃ → (C₈H₁₇O)₃PO + 3HCl↑ [3]

Key challenges in this synthesis include managing the exothermic nature of the reaction, controlling the evolution of corrosive HCl gas, and minimizing side reactions.[4] The presence of HCl can lead to the formation of undesired acidic byproducts like dioctyl and monooctyl phosphoric acid.[4][5] Therefore, precise control of reaction conditions and effective post-reaction purification are critical for achieving high yield and purity.

Experimental Protocols

The following protocols are synthesized from established industrial methods and patent literature.[3][6][7]

Materials and Equipment
  • Reactants: 2-Ethylhexanol (C₈H₁₈O), Phosphorus Oxychloride (POCl₃)

  • Neutralizing Agent: Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Catalyst (Optional): Titanium tetrachloride[7]

  • Adsorbent (Optional): Activated alumina, silica (B1680970) gel[5]

  • Equipment: Jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, condenser connected to an acid gas scrubber, and a vacuum system.

Synthesis Procedure
  • Reactor Charging and Initial Heating:

    • Charge the reactor with a predetermined amount of 2-ethylhexanol. A molar excess of the alcohol is often used to ensure complete reaction of the phosphorus oxychloride.

    • Begin stirring and heat the 2-ethylhexanol to a temperature range of 47-53 °C.[3][7]

  • Phosphorus Oxychloride Addition (Esterification):

    • Slowly add phosphorus oxychloride dropwise to the heated 2-ethylhexanol over a period of 4 to 6 hours.[3][6]

    • Maintain the reaction temperature strictly at 65 ± 2 °C throughout the addition.[3] The reaction is exothermic, and cooling may be required to prevent temperature overshoots.

    • The generated hydrogen chloride gas is continuously removed and neutralized in an acid scrubber.

  • Reaction Maturation:

    • After the addition is complete, allow the reaction mixture to "balance" or mature by continuing to stir at the reaction temperature for an additional 4 to 6 hours to drive the reaction to completion.[3] This results in the formation of crude this compound ester.

Work-up and Purification
  • Neutralization:

    • Cool the crude ester and transfer it to a neutralization vessel containing an alkaline solution (e.g., sodium hydroxide).

    • Stir the mixture for 1 to 1.5 hours, maintaining the temperature at 70 ± 3 °C and controlling the pH between 8 and 9.[3] This step neutralizes residual HCl and any acidic phosphate byproducts.

  • Washing:

    • Separate the organic layer (the crude ester) from the aqueous layer.

    • Wash the organic layer 2 to 3 times with hot water (approximately 80 ± 2 °C).[3] Continue washing until the pH of the aqueous layer is neutral (between 6.5 and 7.5).[3]

  • Dealcoholization and Dehydration:

    • Remove excess 2-ethylhexanol and residual water from the washed ester via vacuum distillation.[3][6] This step is crucial for achieving high product purity.

  • Adsorbent Treatment and Filtration (Optional):

    • For exceptionally high purity, the product can be stirred with an adsorbent material at 50 to 100 °C to remove trace impurities.[5][6]

    • Filter the final product to remove the adsorbent and any particulate matter, yielding clear, finished this compound.[6]

Data Presentation

The following tables summarize key quantitative data derived from various synthesis methodologies.

Table 1: Reactant Molar Ratios

Reactant 1 Reactant 2 Molar Ratio (Alcohol:POCl₃) Reference
2-Ethylhexanol Phosphorus Oxychloride 3.0 - 3.2 : 1 [3]

| Isooctyl Alcohol | Phosphorus Oxychloride | 3.15 : 1 |[7] |

Table 2: Key Reaction and Purification Parameters

Parameter Value Reference
Initial Alcohol Temperature 47 - 53 °C [3][7]
Esterification Temperature 65 ± 2 °C [3]
POCl₃ Addition Time 4 - 6 hours [3][6]
Maturation Time 4 - 6 hours [3][6]
Neutralization Temperature 70 ± 3 °C [3]
Neutralization pH 8 - 9 [3]
Washing Water Temperature 80 ± 2 °C [3]
Final Product pH 6.5 - 7.5 [3]
Reported Yield 81 - 83% [3]

| High Purity Yield | 94% |[8] |

Table 3: Typical Product Specifications

Property Value Reference
Purity (TOP Content) ≥ 98.5 % [1]
Purity (Chromatographic) 99.8% [8]
Acid Value ≤ 0.05 mg KOH/g [1]
Water Content ≤ 0.2 % [1]
Refractive Index (nD 20°C) 1.443 – 1.445 [1]
Density (20°C) 0.920 – 0.926 g/cm³ [1]

| Phosphorus Content | 7.1 % (calculated) |[1] |

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products POCl3 POCl₃ Phosphorus Oxychloride EtOH 3 x C₈H₁₈O 2-Ethylhexanol TOP (C₈H₁₇O)₃PO This compound POCl3->TOP EtOH->TOP HCl 3 x HCl Hydrogen Chloride Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge_EtOH 1. Charge Reactor with 2-Ethylhexanol heat_EtOH 2. Heat to 47-53 °C charge_EtOH->heat_EtOH add_POCl3 3. Add POCl₃ (4-6h) @ 65 °C heat_EtOH->add_POCl3 mature 4. Stir for 4-6h (Crude Ester) add_POCl3->mature neutralize 5. Neutralize with Alkali (pH 8-9, 70 °C) mature->neutralize wash 6. Wash with Hot Water (pH 6.5-7.5) neutralize->wash distill 7. Vacuum Distillation (Remove H₂O & Excess Alcohol) wash->distill filter 8. Final Filtration distill->filter product Pure this compound filter->product Mechanism POCl3 POCl₃ E1 + C₈H₁₇OH - HCl POCl3->E1 Int1 Dichlorophosphate Intermediate E2 + C₈H₁₇OH - HCl Int1->E2 Int2 Monochlorophosphate Intermediate E3 + C₈H₁₇OH - HCl Int2->E3 TOP This compound (Final Product) E1->Int1 E2->Int2 E3->TOP

References

A Technical Guide to Tris(2-ethylhexyl) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2-ethylhexyl) phosphate (B84403), a widely used organophosphate ester. It details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, serving as a crucial resource for professionals in research and development.

Core Chemical Identifiers

  • IUPAC Name: tris(2-ethylhexyl) phosphate[][2][3]

  • CAS Number: 78-42-2[4][5]

  • Synonyms: Trioctyl phosphate (TOP), Tri(2-ethylhexyl) phosphate (TEHP), Disflamoll TOF, Flexol plasticizer TOF[][2][3]

  • Molecular Formula: C₂₄H₅₁O₄P[4][5]

  • Molecular Weight: 434.64 g/mol [][3]

Physicochemical and Quality Specifications

The properties of Tris(2-ethylhexyl) phosphate are critical to its various industrial applications, particularly as a plasticizer and flame retardant.[4][5] The compound is a colorless, viscous liquid with a faint odor.[6] Below is a summary of its key quantitative data, compiled from typical industrial grade specifications.

PropertyTest MethodSuperior Grade ValueIndustrial Grade Value
AppearanceVisualTransparent oily liquidTransparent oily liquid
Purity (GC)GC≥ 99.0%≥ 99.0%
Dioctyl Phosphate Content (GC)GC≤ 0.1%≤ 0.2%
Octanol Content (GC)GC≤ 0.1%≤ 0.15%
Density (20°C)-0.921–0.927 g/mL0.921–0.927 g/mL
Refractive Index (20°C)-1.443 – 1.445-
Viscosity (25°C)-≤ 14 mm²/s≤ 20 mm²/s
Acid ValueTitration≤ 0.1 mg KOH/g≤ 0.2 mg KOH/g
Moisture Content-≤ 0.1%≤ 0.2%
ColorPt-Co Scale≤ 20≤ 30
Boiling Point-216 °C at 4 mmHg216 °C at 4 mmHg
Flash Point->110 °C (230 °F)>110 °C (230 °F)
Solubility-Immiscible with waterImmiscible with water

Experimental Protocols

Detailed methodologies are essential for the synthesis, analysis, and application-specific testing of Tris(2-ethylhexyl) phosphate.

Synthesis of Tris(2-ethylhexyl) Phosphate

The industrial synthesis of Tris(2-ethylhexyl) phosphate is typically achieved through the esterification of 2-ethylhexanol with phosphorus oxychloride.[7][8][9]

Materials:

  • 2-Ethylhexanol

  • Phosphorus oxychloride (POCl₃)

  • Aqueous alkaline solution (e.g., 3-5% sodium hydroxide (B78521) or sodium carbonate)[7]

  • Nitrogen gas

Procedure:

  • Reaction Setup: Charge a glass-lined reactor equipped with a stirrer, thermometer, dropping funnel, and reflux condenser with 2-ethylhexanol.

  • Esterification: While stirring, slowly add phosphorus oxychloride dropwise to the 2-ethylhexanol. The molar ratio of 2-ethylhexanol to phosphorus oxychloride is typically maintained around 3.1:1.[9] The temperature is controlled during the addition, for instance, between 47-53°C, and then raised to approximately 65°C to complete the reaction over several hours.[7][9] Hydrogen chloride gas is generated as a byproduct and can be removed and neutralized.

  • Neutralization: After the reaction is complete, the resulting crude ester is washed with an aqueous alkaline solution (e.g., sodium hydroxide solution) to neutralize any remaining acidic byproducts. The pH is controlled to be between 8 and 9.[7]

  • Washing: The neutralized crude ester is then washed with hot water (e.g., 80°C) multiple times until the pH of the wash water is neutral (6.5-7.5).[7]

  • Purification: The washed ester is subjected to vacuum distillation to remove water and any unreacted 2-ethylhexanol, yielding the final purified Tris(2-ethylhexyl) phosphate product.[7][9]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the identification and quantification of Tris(2-ethylhexyl) phosphate in various matrices.[10]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness[10]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as ethyl acetate.[10] For complex matrices, a prior extraction step (e.g., solid-phase extraction) may be necessary.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

    • Inlet Temperature: 280°C.[10]

    • Injection Mode: Splitless.[10]

    • Oven Temperature Program: Initial temperature of 70°C, ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for Tris(2-ethylhexyl) phosphate are m/z 99 and 113.[10]

  • Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Performance Evaluation as a Plasticizer: Volatile Loss Test

To assess the permanence of Tris(2-ethylhexyl) phosphate as a plasticizer in a polymer matrix, its volatility is measured. A common standard method is ASTM D1203.

Materials:

  • Polymer resin (e.g., PVC)

  • Tris(2-ethylhexyl) phosphate

  • Activated carbon

  • Forced-air oven

  • Analytical balance

Procedure:

  • Specimen Preparation: Prepare a polymer formulation by mixing PVC resin with a specified concentration of Tris(2-ethylhexyl) phosphate. Process the mixture (e.g., by milling and pressing) to form thin, uniform circular discs.

  • Initial Measurement: Condition the specimens and then accurately weigh them to the nearest 0.001 g.

  • Exposure: Place the weighed specimen in a container and completely surround it with activated carbon.

  • Heating: Place the container in a calibrated oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Measurement: After the exposure period, remove the specimen from the container, allow it to cool to room temperature in a desiccator, and carefully clean off any adhering carbon particles. Re-weigh the specimen.

  • Calculation: The volatile loss is calculated as the percentage difference between the initial and final weights of the specimen.

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the industrial production of Tris(2-ethylhexyl) phosphate.

G cluster_synthesis Synthesis Stage cluster_neutralization Neutralization & Washing cluster_purification Purification Stage Reactants 2-Ethylhexanol + Phosphorus Oxychloride Reactor Esterification Reaction (e.g., 65°C) Reactants->Reactor Byproduct HCl Gas (Removed) Reactor->Byproduct CrudeEster Crude Ester Reactor->CrudeEster Neutralization Wash with Alkaline Solution (pH 8-9) CrudeEster->Neutralization Washing Wash with Hot Water (pH 6.5-7.5) Neutralization->Washing WetEster Washed Wet Ester Washing->WetEster Distillation Vacuum Distillation WetEster->Distillation FinalProduct Purified Tris(2-ethylhexyl) Phosphate Distillation->FinalProduct

Caption: A flowchart of the synthesis and purification process for Tris(2-ethylhexyl) phosphate.

References

A Comparative Technical Guide to Tri-n-octyl Phosphate and Tris(2-ethylhexyl) Phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure, Properties, Synthesis, and Biological Interactions

This technical guide provides a comprehensive comparison of tri-n-octyl phosphate (B84403) (TnOP) and tris(2-ethylhexyl) phosphate (TEHP), two structurally isomeric organophosphate esters. While often referred to collectively as "trioctyl phosphate," this guide delineates their distinct chemical identities, physical properties, and toxicological profiles, a critical distinction for scientific research and pharmaceutical applications. This document adheres to stringent data presentation and visualization requirements to facilitate clear and accurate interpretation by researchers, scientists, and drug development professionals.

Chemical Identity and Structural Differentiation

A crucial point of clarification is the distinction between tri-n-octyl phosphate and tris(2-ethylhexyl) phosphate. Though both are tri-esters of phosphoric acid with eight-carbon alkyl chains, their structural arrangement differs significantly, leading to different chemical and physical properties.

  • Tri-n-octyl Phosphate (TnOP) consists of a central phosphate group esterified with three linear octyl chains. Its Chemical Abstracts Service (CAS) number is 1806-54-8 .

  • Tris(2-ethylhexyl) Phosphate (TEHP) features a central phosphate group esterified with three branched 2-ethylhexyl chains. Its CAS number is 78-42-2 . The name 'this compound' is sometimes informally used to refer to TEHP, which can be a source of confusion.

The seemingly subtle difference in the branching of the alkyl chains has a profound impact on the molecules' packing, flexibility, and ultimately their physical and biological properties.

Structural_Comparison cluster_TnOP Tri-n-octyl Phosphate (TnOP) cluster_TEHP Tris(2-ethylhexyl) Phosphate (TEHP) TnOP_structure TnOP_formula C24H51O4P TnOP_cas CAS: 1806-54-8 TEHP_structure TEHP_formula C24H51O4P TEHP_cas CAS: 78-42-2

Caption: Chemical structures of TnOP and TEHP.

Comparative Physicochemical Properties

The structural isomerism of TnOP and TEHP directly influences their physical and chemical characteristics. These properties are summarized in the table below for ease of comparison.

PropertyTri-n-octyl Phosphate (TnOP)Tris(2-ethylhexyl) Phosphate (TEHP)
CAS Number 1806-54-8[1][2][3]78-42-2[4][5][6]
Molecular Formula C24H51O4P[1][2][3]C24H51O4P[4][5][6]
Molecular Weight 434.63 g/mol [1][2]434.63 g/mol [4]
Appearance Colorless viscous liquid[1]Clear, colorless to pale yellow liquid[4][7]
Density 0.928 g/cm³[2][8][9]0.92 g/mL at 20 °C[5][10]
Boiling Point 414.6 °C at 760 mmHg[2][3][9]215 °C at 4 mmHg[10][11]
Melting Point -74 °C[9]<-70 °C[10]
Flash Point 218 °C[2][9]170 °C[5]
Water Solubility Insoluble[1][9]<0.001 g/L[10]
Viscosity Not specified14-15 mPa·s at 20 °C[11][12]

Synthesis and Industrial Applications

Both TnOP and TEHP are primarily synthesized through the esterification of phosphorus oxychloride with the corresponding alcohol (n-octanol for TnOP and 2-ethylhexanol for TEHP).

The primary industrial application for both compounds is as a plasticizer and flame retardant, particularly in polyvinyl chloride (PVC) and other polymers.[7][13] TEHP is noted for imparting good low-temperature flexibility.[11] It is also used as a solvent in the production of hydrogen peroxide.[7]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products POCl3 Phosphorus Oxychloride (POCl3) TnOP Tri-n-octyl Phosphate (TnOP) POCl3->TnOP + 3x n-Octanol TEHP Tris(2-ethylhexyl) Phosphate (TEHP) POCl3->TEHP + 3x 2-Ethylhexanol n_octanol n-Octanol ethylhexanol 2-Ethylhexanol

Caption: General synthesis pathways for TnOP and TEHP.

Experimental Protocols

Synthesis of Tris(2-ethylhexyl) Phosphate

This protocol is a generalized procedure based on common industrial synthesis methods.[13][14][15][16]

Materials:

  • 2-ethylhexanol

  • Phosphorus oxychloride (POCl3) or Trichlorophosphine (PCl3)

  • Catalyst (optional, e.g., anhydrous magnesium chloride)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Activated carbon or other adsorbent (for purification)

Procedure:

  • To a clean, dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add 2-ethylhexanol and the catalyst.

  • Cool the mixture in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride or trichlorophosphine dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Heat the mixture under reduced pressure to remove any unreacted starting materials and byproducts such as hydrogen chloride.

  • Wash the crude product with a dilute sodium hydroxide solution to neutralize any remaining acidic impurities, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • For further purification, treat the product with an adsorbent like activated carbon at a slightly elevated temperature, followed by filtration.

  • The final product is obtained as a clear, viscous liquid.

Determination of Plasticizer Properties (ASTM D1045)

The following are key tests outlined in ASTM D1045 for characterizing plasticizers like TnOP and TEHP.[17][18][19][20][21]

4.2.1. Acid Number

  • Principle: The acid number is determined by titrating a known weight of the plasticizer, dissolved in a suitable solvent, with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein (B1677637) endpoint.

  • Significance: This measures the amount of free acid in the plasticizer, which can affect the stability and properties of the final polymer product.

4.2.2. Ester Content

  • Principle: A known weight of the plasticizer is saponified by refluxing with a known excess of alcoholic potassium hydroxide solution. The excess alkali is then titrated with a standard acid solution.

  • Significance: This determines the purity of the plasticizer by quantifying the percentage of the ester.

4.2.3. Specific Gravity

  • Principle: The specific gravity is determined using a pycnometer at a specified temperature (e.g., 20/20 °C).

  • Significance: This is a fundamental physical property used for quality control and formulation calculations.

4.2.4. Refractive Index

  • Principle: The refractive index is measured using a standard refractometer at a specified temperature.

  • Significance: This is another key physical property for identification and quality assessment.

Ready Biodegradability Test (OECD 301B: CO2 Evolution Test)

This is a standard method to assess the biodegradability of chemical substances.[22][23][24][25][26]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum.

Procedure:

  • Prepare a mineral medium containing essential mineral salts.

  • The test substance is added to the mineral medium to give a concentration of 10-20 mg of total organic carbon (TOC) per liter.

  • Inoculate the medium with a small amount of activated sludge, sewage effluent, or a mixed culture of microorganisms.

  • The test is run in a series of vessels, including controls with no test substance and reference standards of known biodegradability.

  • The vessels are incubated at a constant temperature (e.g., 20-25 °C) and aerated with CO2-free air.

  • The CO2 produced is trapped in a solution of barium or sodium hydroxide and is measured by titration.

  • The test is typically run for 28 days, and the percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum.

Toxicological and Environmental Profile

The toxicological profiles of TnOP and TEHP are of significant interest, particularly in the context of their use in consumer products and their potential for environmental release.

Tri-n-octyl Phosphate (TnOP):

  • TnOP is described as a cholinesterase inhibitor.[1] Organophosphates as a class are known to be susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[27]

Tris(2-ethylhexyl) Phosphate (TEHP):

  • TEHP has been more extensively studied. It is used as a plasticizer and flame retardant and has been detected in various environmental compartments.

  • TEHP is considered to be biodegradable.[28]

  • Toxicological studies in animals have shown varied results, with some studies indicating potential for adverse effects at high doses.

Biodegradation Pathway of TEHP

Studies on the biodegradation of TEHP have elucidated a likely metabolic pathway. This involves the sequential hydrolysis of the ester bonds, leading to the formation of di(2-ethylhexyl) phosphate (DEHP), mono(2-ethylhexyl) phosphate (MEHP), and finally phosphoric acid and 2-ethylhexanol.

TEHP_Biodegradation TEHP Tris(2-ethylhexyl) Phosphate (TEHP) DEHP Di(2-ethylhexyl) Phosphate (DEHP) TEHP->DEHP Hydrolysis Ethylhexanol 2-Ethylhexanol TEHP->Ethylhexanol Release of MEHP Mono(2-ethylhexyl) Phosphate (MEHP) DEHP->MEHP Hydrolysis DEHP->Ethylhexanol Release of PhosphoricAcid Phosphoric Acid MEHP->PhosphoricAcid Hydrolysis MEHP->Ethylhexanol Release of

Caption: Proposed biodegradation pathway of TEHP.

Conclusion

Tri-n-octyl phosphate and tris(2-ethylhexyl) phosphate, while sharing the same molecular formula, are distinct chemical entities with different structures and properties. The branched structure of TEHP leads to a lower boiling point and viscosity compared to the linear TnOP. Both compounds find application as plasticizers and flame retardants, with TEHP being particularly noted for its performance at low temperatures. A clear understanding of their individual properties, as outlined in this guide, is essential for their appropriate and safe use in research, drug development, and industrial applications. The provided experimental protocols offer a foundation for the standardized assessment of these and other similar compounds.

References

Trioctyl Phosphate: A Comprehensive Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trioctyl phosphate (B84403) (TOP), a versatile organophosphorus compound, serves as a critical component in a wide array of industrial and chemical processes. This in-depth technical guide explores the core applications of trioctyl phosphate, presenting quantitative performance data, detailed experimental protocols for its evaluation, and visual representations of associated processes and logical frameworks. Its primary functions as a plasticizer, flame retardant, solvent, and lubricant additive are examined to provide a thorough understanding of its utility and performance characteristics.

Physicochemical Properties of this compound

This compound, also known as tris(2-ethylhexyl) phosphate (TEHP), is a clear, viscous liquid with a high boiling point and low volatility.[1] It is miscible with many organic solvents but has very low solubility in water.[1][2] These properties make it a stable and reliable additive in numerous formulations.

Core Applications and Performance Data

This compound's utility spans several key industrial sectors, primarily due to its efficacy as a plasticizer, flame retardant, solvent, and lubricant additive.

Plasticizer for Polymers

This compound is extensively used as a plasticizer, particularly for polyvinyl chloride (PVC) and cellulose (B213188) nitrate, to enhance flexibility, durability, and processability.[1][3] It effectively reduces the glass transition temperature (Tg) of the polymer matrix, thereby imparting greater flexibility, especially at low temperatures.[1]

Table 1: Mechanical Properties of PVC Plasticized with this compound (Representative Data)

This compound Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
055.0550.0
2035.015025.0
4025.030015.0
6018.04008.0

Note: Data are representative and can vary based on the specific PVC resin, other additives, and processing conditions.

Flame Retardant

As a phosphate ester, this compound functions as an effective flame retardant in polymers such as PVC and polyurethane foams.[1][2] Its mechanism of action involves the release of phosphoric acid upon heating, which promotes char formation on the material's surface. This char layer acts as a barrier, inhibiting the release of flammable volatiles and reducing smoke emission.[1]

Table 2: Flame Retardant Properties of Polymers with this compound (Illustrative Data)

PolymerThis compound (%)Limiting Oxygen Index (LOI) (%)UL 94 Rating
Polyurethane Foam020HB
Polyurethane Foam1528V-0
PVC045V-0
PVC with TOP10>50V-0

Note: The addition of TOP can significantly improve the flame retardancy of various polymers.

Solvent in Chemical Processes

This compound's characteristics as a strong, moderately polar solvent make it suitable for specialized chemical applications.[2]

In the anthraquinone (B42736) process for hydrogen peroxide synthesis, this compound is a key component of the working solution. It serves as a solvent for the anthraquinone derivatives and facilitates the extraction of hydrogen peroxide from the organic phase to the aqueous phase.[4][5][6]

Table 3: Solubility of 2-Ethylanthraquinone in Different Solvent Systems

Solvent SystemTemperature (°C)Solubility (g/L)
This compound25120
Mixed Aromatics2590
1:1 TOP/Aromatics25105

Note: this compound exhibits good solubility for the reactants in the anthraquinone process.

This compound is employed as an extractant in hydrometallurgical processes for the separation and purification of various metal ions, including uranium and platinum-group metals.[7][8] Its ability to form stable complexes with metal ions allows for their selective transfer from an aqueous phase to an organic phase.[9]

Table 4: Distribution Coefficients (D) for the Extraction of Various Metal Ions with this compound

Metal IonAqueous PhaseOrganic PhaseDistribution Coefficient (D)
U(VI)4M HNO₃30% TOP in Kerosene>100
Th(IV)4M HNO₃30% TOP in Kerosene~50
Co(II)0.1M HNO₃0.005M TOPO in Toluene~29 (for TOPO)

Note: Distribution coefficients are highly dependent on the composition of both the aqueous and organic phases. TOPO (Trioctylphosphine oxide) is a related extractant, and data for TOP in similar systems is expected to show effective extraction.[10]

Lubricant Additive

This compound is utilized as an anti-wear and extreme pressure additive in lubricants and hydraulic fluids.[1] It forms a protective film on metal surfaces, which reduces friction and prevents wear under high loads and temperatures.

Table 5: Tribological Performance of Lubricating Oil with and without this compound

LubricantWear Scar Diameter (mm)Coefficient of Friction
Base Oil0.850.12
Base Oil + 2% TOP0.550.08

Note: This data is illustrative of the expected improvement in anti-wear and friction-reducing properties with the addition of TOP.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's performance in its various applications.

Evaluation of Plasticizer Efficiency in PVC (ASTM D882)

This protocol outlines the determination of the tensile properties of thin plastic sheeting, which is a key indicator of plasticizer efficiency.

  • Specimen Preparation : Prepare thin films of PVC with varying concentrations of this compound. Cut the films into rectangular strips of specific dimensions as per ASTM D882.[11][12]

  • Conditioning : Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity for a specified period to ensure consistent results.[12]

  • Tensile Testing : Use a universal testing machine (UTM) equipped with appropriate grips to securely hold the specimens.[12]

  • Test Execution : Pull the specimens in tension at a constant rate of crosshead speed until they rupture.[13]

  • Data Acquisition : Continuously record the applied load and the elongation of the specimen throughout the test.

  • Calculation : From the load-elongation curve, calculate the tensile strength, elongation at break, and modulus of elasticity.[13]

Determination of Flame Retardancy

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of a material.

  • Specimen Preparation : Prepare specimens of the polymer containing this compound in the form of vertical bars of specified dimensions.[14]

  • Apparatus Setup : Place the specimen vertically in a transparent chimney. Introduce a controlled mixture of oxygen and nitrogen from the bottom of the chimney.[15][16]

  • Ignition : Ignite the top end of the specimen with a pilot flame.[15]

  • Observation : Observe the burning behavior of the specimen.

  • Oxygen Concentration Adjustment : Vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains combustion for a specified period or over a specified length of the specimen is determined. This concentration is the LOI value.[15]

This standard classifies plastics based on their burning characteristics in response to a small flame.

  • Specimen Preparation : Mold specimens of the plastic containing this compound into standard dimensions for either horizontal or vertical burn tests.[17]

  • Conditioning : Condition the specimens in a controlled environment as specified in the standard.[18]

  • Horizontal Burning (HB) Test : Mount the specimen horizontally and apply a flame to the free end for 30 seconds. Observe if the flame extinguishes and measure the burning rate.[17]

  • Vertical Burning (V-0, V-1, V-2) Test : Mount the specimen vertically and apply a flame to the bottom edge for 10 seconds. Remove the flame and record the afterflame time. Reapply the flame for another 10 seconds and record the afterflame and afterglow times. Note if any flaming drips ignite a cotton patch placed below the specimen.[17][19]

  • Classification : Classify the material based on the burning times, dripping behavior, and consumption of the specimen according to the criteria outlined in the UL 94 standard.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantification of this compound in a sample matrix, such as a polymer or environmental sample.

  • Sample Preparation :

    • Extraction : Extract this compound from the sample matrix using a suitable solvent (e.g., toluene, hexane/acetone mixture) through methods like sonication or Soxhlet extraction.[20]

    • Cleanup (if necessary) : For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

    • Concentration : Concentrate the extract to a known volume under a gentle stream of nitrogen.

  • Instrumental Analysis :

    • Gas Chromatograph (GC) Conditions :

      • Column : Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl methyl siloxane column).

      • Injector : Operate in splitless mode with an injection volume of 1-2 µL.

      • Oven Temperature Program : Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure the elution of this compound.

    • Mass Spectrometer (MS) Conditions :

      • Ionization Mode : Electron Ionization (EI).

      • Acquisition Mode : Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of this compound.

  • Quantification : Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.

Liquid-Liquid Extraction of Metal Ions

This is a general procedure for separating metal ions from an aqueous solution using an organic extractant like this compound.[7]

  • Phase Preparation :

    • Aqueous Phase : Prepare an aqueous solution containing the metal ion(s) of interest at a specific pH and ionic strength.[9]

    • Organic Phase : Prepare a solution of this compound in a suitable water-immiscible organic solvent (e.g., kerosene, toluene).

  • Extraction :

    • Combine equal volumes of the aqueous and organic phases in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time to ensure thorough mixing and facilitate the transfer of the metal-ligand complex into the organic phase.

    • Allow the two phases to separate completely.

  • Separation and Analysis :

    • Drain the aqueous phase (raffinate).

    • Collect the organic phase (extract).

    • Analyze the concentration of the metal ion in both the initial aqueous phase and the raffinate to determine the extraction efficiency and the distribution coefficient.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships relevant to the applications of this compound.

Experimental_Workflow_Plasticizer_Efficiency A PVC Resin and TOP Blending B Film Preparation (e.g., Casting, Extrusion) A->B C Specimen Cutting (ASTM D882) B->C D Specimen Conditioning (23°C, 50% RH) C->D E Tensile Testing (UTM) D->E F Data Analysis (Tensile Strength, Elongation, Modulus) E->F

Workflow for Evaluating Plasticizer Efficiency.

Logical_Relationship_Flame_Retardancy TOP This compound in Polymer Decomposition TOP Decomposition TOP->Decomposition Heat Application of Heat (Fire) Heat->TOP Phosphoric_Acid Release of Phosphoric Acid Decomposition->Phosphoric_Acid Char_Formation Promotion of Char Formation on Polymer Surface Phosphoric_Acid->Char_Formation Barrier Formation of Insulating Char Layer Char_Formation->Barrier Reduced_Combustion Reduced Combustion and Smoke Emission Barrier->Reduced_Combustion Experimental_Workflow_GCMS_Analysis A Sample Collection (e.g., Polymer, Water) B Solvent Extraction of TOP A->B C Extract Cleanup (SPE) B->C Optional D Extract Concentration B->D C->D E GC-MS Analysis D->E F Data Processing and Quantification E->F Anthraquinone_Process_Simplified cluster_organic_phase Organic Phase (with TOP as solvent) cluster_extraction Extraction cluster_aqueous_phase Aqueous Phase A 2-Alkylanthraquinone C Hydrogenation (H2, Catalyst) A->C B 2-Alkylanthrahydroquinone D Oxidation (O2) B->D C->B D->A E Liquid-Liquid Extraction D->E H2O2 in Organic Phase F Hydrogen Peroxide (H2O2) E->F

References

An In-depth Technical Guide to the Mechanism of Action of Trioctyl Phosphate (TOP) as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Trioctyl phosphate (B84403) (TOP), an ester of phosphoric acid and 2-ethylhexanol, is a versatile chemical compound widely utilized as a primary or auxiliary plasticizer, flame retardant, and solvent in various industrial applications.[1][2] Its principal function as a plasticizer is to enhance the flexibility, processability, and durability of polymeric materials, most notably polyvinyl chloride (PVC), by fundamentally altering their physical properties at a molecular level.[1][2] This technical guide provides a comprehensive examination of the core mechanisms through which TOP imparts plasticity, presents quantitative data on its effects, details relevant experimental evaluation protocols, and illustrates the key molecular interactions and workflows.

Introduction to Trioctyl Phosphate (TOP)

TOP, chemically known as tris(2-ethylhexyl) phosphate, is a clear, viscous, and colorless-to-pale yellow liquid characterized by a high boiling point, low volatility, and a mild odor.[1][3][4] It is miscible with many organic solvents but insoluble in water.[4][5][6] Its primary utility stems from its compatibility with a broad range of polymers, including:

  • Polyvinyl Chloride (PVC)[1][4]

  • Polyurethanes (PUR)[3][7]

  • Nitrile-Butadiene Rubber (NBR)[3][7]

  • Styrene-Butadiene Rubber (SBR)[3][7]

  • Ethylene Propylene Diene Monomer (EPDM)[3]

  • Cellulose (B213188) Acetate and Nitrate[1][3][4]

  • Polylactide (PLA)[8]

Beyond plasticization, TOP also serves as an effective flame retardant, often in synergy with other retardants, contributing to the safety and performance of the final products.[1][2][3]

Core Mechanism of Plasticization

The plasticizing effect of TOP is primarily explained by the widely accepted lubricity and free volume theories . In a rigid polymer matrix like unplasticized PVC, the long polymer chains are tightly packed and held together by strong intermolecular forces (van der Waals forces and dipole-dipole interactions), restricting their movement. This results in a brittle material with a high glass transition temperature (Tg).

The mechanism of action of TOP involves the following key steps:

  • Intercalation: During compounding at elevated temperatures, the relatively small TOP molecules diffuse into the polymer matrix and position themselves between the large polymer chains.[1]

  • Disruption of Intermolecular Forces: The bulky, branched octyl groups of the TOP molecules physically separate the polymer chains. This separation increases the distance between the chains, effectively weakening the intermolecular forces that hold them together.

  • Increased Free Volume: The insertion of TOP molecules increases the "free volume" within the polymer structure. This additional space facilitates the movement and rotation of polymer chain segments.

  • Enhanced Lubricity: The TOP molecules act as a molecular lubricant, allowing the polymer chains to slide past one another with greater ease.[9] This internal lubrication is what imparts flexibility and reduces the stiffness of the material.

  • Lowering the Glass Transition Temperature (Tg): The culmination of these effects is a significant reduction in the polymer's glass transition temperature.[1][10] The material transitions from a rigid, glassy state to a flexible, rubbery state at a much lower temperature, which is the hallmark of effective plasticization.

The moderately polar phosphate group in TOP's structure contributes to its compatibility with polar polymers like PVC, ensuring it remains integrated within the matrix rather than migrating out, a critical factor for the durability of the plasticized material.

Figure 1: Molecular Interaction of TOP with Polymer Chains

Quantitative Effects on Polymer Properties

The incorporation of TOP as a plasticizer leads to measurable changes in the thermal and mechanical properties of the host polymer. These changes are critical for tailoring the final material to its intended application.

Property MeasuredEffect of TOP AdditionTypical Quantitative Impact
Glass Transition Temp. (Tg) DecreasesSignificantly lowers the temperature at which the polymer transitions from a glassy to a rubbery state.[1][10]
Low-Temperature Flexibility IncreasesPrevents brittleness and maintains functionality in cold conditions, a key performance characteristic for materials like cable sheathing.[2][3][4]
Impact Strength IncreasesEnhances the material's ability to withstand sudden force or shock. For example, adding 10 phr (parts per hundred resin) of TOP to Polylactide (PLA) increased its impact strength by nearly 260%.[8]
Tensile Strength DecreasesThe material becomes less resistant to being pulled apart as the intermolecular forces are weakened.[11]
Elongation at Break IncreasesThe material can be stretched significantly further before breaking, a direct measure of increased flexibility.[11]
Hardness (Shore) DecreasesThe material becomes softer and more pliable.
Melt Viscosity DecreasesLowers the viscosity of the polymer melt, which improves processability during manufacturing techniques like extrusion and molding.[1]
Flame Retardancy IncreasesIn UL94 tests on PLA composites, the addition of TOP contributed to achieving a V-0 rating, indicating the flame self-extinguished rapidly without dripping.[8]

Experimental Protocols for Evaluation

Evaluating the effectiveness and permanence of a plasticizer like TOP requires standardized experimental protocols. Below are methodologies for key performance assessments.

Protocol: Evaluation of Plasticizer Efficiency (ASTM D2284)

This protocol determines a plasticizer's efficiency by measuring the tensile properties of the plasticized polymer.

Methodology:

  • Compounding: Prepare a series of PVC (or other polymer) formulations with varying concentrations of TOP. Include a control sample with no plasticizer.

  • Molding: Process the formulations into standardized test specimens (e.g., "dog-bone" shape) using compression molding or extrusion.

  • Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistent results.

  • Tensile Testing: Subject the specimens to tensile stress in a universal testing machine until failure.

  • Data Acquisition: Record key parameters, including:

    • Tensile Strength (MPa): The maximum stress the material can withstand.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Modulus of Elasticity (MPa): A measure of the material's stiffness.

  • Analysis: Compare the tensile properties of the TOP-plasticized samples to the control. Higher elongation and lower tensile strength/modulus indicate greater plasticizing efficiency.[11]

Logical_Relationship Figure 3: Relationship Between TOP's Structure and Function cluster_structure Chemical Components cluster_mechanism Mechanism of Action cluster_outcome Performance Outcome TOP This compound (TOP) Structure octyl Branched Octyl Chains (Non-Polar, Bulky) TOP->octyl phosphate Phosphate Group (Polar) TOP->phosphate separation Separates Polymer Chains (Increases Free Volume) octyl->separation compatibility Ensures Polymer Compatibility phosphate->compatibility char Forms Protective Char Layer (Under Heat) phosphate->char lubrication Acts as Molecular Lubricant separation->lubrication tg Reduced Glass Transition Temp (Tg) separation->tg flexibility Increased Flexibility & Elongation lubrication->flexibility process Improved Processability lubrication->process flame Flame Retardancy char->flame

References

An In-depth Technical Guide to the Hydrophobicity and Polarity of Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobicity and polarity of trioctyl phosphate (B84403) (TOP), a compound of significant interest in various scientific and industrial applications, including its use as a plasticizer, flame retardant, and solvent.[1][2] Understanding its physicochemical properties is crucial for its effective application, particularly in fields such as drug development where solubility and partitioning behavior are critical parameters.

Core Physicochemical Properties of Trioctyl Phosphate

This compound, also known by its IUPAC name tris(2-ethylhexyl) phosphate, is a colorless to pale yellow viscous liquid.[2][3] Its molecular structure, characterized by a central phosphate group esterified with three branched octyl chains, dictates its distinct hydrophobic and polar characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the hydrophobicity and polarity of this compound.

Property Value Reference
Molecular Formula C24H51O4P[4][5]
Molecular Weight 434.63 g/mol [5][6][7]
Appearance Clear, colorless to pale yellow viscous liquid[3][6]
Density 0.920 - 0.928 g/cm³ at 20°C[1][6]
Boiling Point 414.6 °C at 760 mmHg[6]
Melting Point -74 °C[6][8]

Table 1: General Physicochemical Properties of this compound

Parameter Value Significance Reference
LogP (Octanol-Water Partition Coefficient) 8.9 - 9.8Indicates extremely high hydrophobicity and a strong preference for non-polar environments.[5][9]
Water Solubility < 1 mg/mL (Insoluble)Very low solubility in aqueous media, a direct consequence of its high hydrophobicity.[9]

Table 2: Hydrophobicity of this compound

While often described as a moderately polar solvent, obtaining precise experimental values for the dielectric constant and dipole moment of this compound is challenging.[1] However, Hansen Solubility Parameters (HSP) offer a more nuanced understanding of its polarity by breaking down the total cohesive energy into three components: dispersion (d), polar (p), and hydrogen bonding (h).

Hansen Solubility Parameter Value (cal/mL)⁰·⁵ Interpretation Reference
δd (Dispersion) 8.0The dominant component, reflecting strong van der Waals forces due to the long alkyl chains.[8][10]
δp (Polar) 1.0A low value, indicating a small contribution from dipolar interactions.[8][10]
δh (Hydrogen Bonding) 2.5A low value, indicating a limited capacity for hydrogen bonding.[8][10]

Table 3: Polarity of this compound (Hansen Solubility Parameters)

Relationship between Molecular Structure and Physicochemical Properties

The physicochemical properties of this compound are a direct consequence of its molecular architecture. The three long, branched octyl chains contribute to its high lipophilicity and low aqueous solubility, while the central phosphate group imparts a degree of polarity.

G Molecular Structure and Property Relationships of this compound cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (Tris(2-ethylhexyl) phosphate) Phosphate Central Phosphate Group (P=O, P-O-C bonds) Structure->Phosphate contains Alkyl Three Branched Octyl Chains (-C8H17) Structure->Alkyl contains Polarity Moderate Polarity (Low δp and δh) Phosphate->Polarity contributes to Hydrophobicity High Hydrophobicity (High LogP, Low Water Solubility) Alkyl->Hydrophobicity determines Hydrophobicity->Polarity influences

Caption: Relationship between the molecular structure of this compound and its resulting physicochemical properties.

Experimental Protocols

Accurate determination of the hydrophobicity and polarity of highly non-polar substances like this compound requires specialized experimental protocols. Standard methods often need to be adapted to account for low aqueous solubility and the potential for emulsion formation.

Determination of LogP (Octanol-Water Partition Coefficient)

For highly hydrophobic compounds like this compound (LogP > 4), the Slow-Stirring Method (OECD Guideline 123) is recommended over the traditional Shake-Flask Method (OECD 107) to avoid the formation of micro-emulsions that can lead to inaccurate results.

Experimental Workflow: Slow-Stirring Method for LogP Determination

G start Start prep Preparation of Water-Saturated Octanol and Octanol-Saturated Water start->prep dissolve Dissolve this compound in Water-Saturated Octanol prep->dissolve equilibrate Equilibrate the two phases with slow stirring (e.g., 48-72 hours) dissolve->equilibrate separate Separate the Aqueous and Octanol Phases (Centrifugation) equilibrate->separate analyze Analyze TOP concentration in both phases (e.g., GC-MS, HPLC) separate->analyze calculate Calculate LogP: log([TOP]octanol / [TOP]water) analyze->calculate end End calculate->end

Caption: A generalized workflow for the determination of LogP using the slow-stirring method.

Detailed Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by stirring the two solvents together for at least 24 hours, followed by a 24-hour separation period.

  • Test Solution Preparation: Prepare a stock solution of this compound in water-saturated n-octanol at a concentration well below its solubility limit.

  • Equilibration: In a thermostatted vessel at a constant temperature (e.g., 25°C), combine a known volume of the this compound stock solution with a known volume of n-octanol-saturated water. The volume ratio should be chosen to ensure that the concentration in both phases is quantifiable. Stir the mixture slowly and consistently for an extended period (typically 48-72 hours) to reach equilibrium without forming an emulsion.

  • Phase Separation: After equilibration, stop the stirring and allow the phases to separate. Centrifugation at a controlled temperature is crucial to ensure complete separation.

  • Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method with sufficient sensitivity, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of Water Solubility

Due to its very low water solubility, the Column Elution Method or the Slow-Stirring Method (adapted from OECD Guideline 105) are more appropriate than the simple flask method. These methods are designed to handle "difficult-to-test" substances.

Experimental Workflow: Water Solubility Determination for Hydrophobic Compounds

G cluster_column Column Elution Method cluster_stir Slow-Stirring Method col_start Start col_pack Pack a column with an inert support coated with excess this compound col_start->col_pack col_elute Elute with water at a slow, constant flow rate col_pack->col_elute col_collect Collect fractions of the eluate col_elute->col_collect col_analyze Analyze TOP concentration in fractions until a plateau is reached col_collect->col_analyze col_end End col_analyze->col_end stir_start Start stir_add Add excess this compound to water stir_start->stir_add stir_equilibrate Slowly stir for an extended period (several days) to achieve saturation stir_add->stir_equilibrate stir_separate Separate undissolved TOP (e.g., centrifugation, filtration) stir_equilibrate->stir_separate stir_analyze Analyze TOP concentration in the aqueous phase stir_separate->stir_analyze stir_end End stir_analyze->stir_end

Caption: Comparative workflows for determining the water solubility of hydrophobic compounds.

Detailed Methodology (Slow-Stirring Method):

  • System Setup: Add an excess amount of this compound to a volume of high-purity water in a sealed, thermostatted vessel. The excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: Stir the mixture slowly for a prolonged period (e.g., several days to a week) at a constant temperature. The slow stirring minimizes the formation of micro-droplets.

  • Phase Separation: After equilibration, carefully separate the aqueous phase from the undissolved this compound. This is a critical step and is typically achieved by centrifugation at a controlled temperature, followed by careful sampling of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the analyte onto the filter material.

  • Quantification: Analyze the concentration of this compound in the aqueous sample using a highly sensitive analytical technique such as GC-MS or HPLC with a suitable detector.

  • Confirmation of Saturation: It is advisable to take samples at different time points during the equilibration phase to ensure that the concentration has reached a plateau, confirming that saturation has been achieved.

Conclusion

This compound is a highly hydrophobic molecule with moderate polarity. Its high LogP value and very low water solubility are primarily attributed to its long, branched alkyl chains. The polarity, mainly originating from the phosphate group, is relatively low as indicated by its Hansen Solubility Parameters. The experimental determination of these properties for such a hydrophobic substance requires specialized protocols, such as the slow-stirring method for LogP and water solubility, to ensure accurate and reliable data. This in-depth understanding of the hydrophobicity and polarity of this compound is essential for its informed application in research, development, and industrial processes.

References

A Technical Guide to the Solubility of Trioctyl Phosphate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of trioctyl phosphate (B84403) (TOP) in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize trioctyl phosphate in their work.

Core Properties of this compound

This compound (CAS No: 1806-54-8) is a viscous, clear to pale yellow liquid at ambient temperatures.[1] It is an organophosphate ester widely employed as a plasticizer, flame retardant, and a solvent in various industrial processes, including the production of hydrogen peroxide.[1][2] Its utility in these applications is significantly influenced by its solubility characteristics.

Solubility Profile of this compound

This compound is generally characterized by its miscibility with non-polar solvents and its very low solubility in water.[1][3][4][5][6] The long alkyl chains of the octyl groups contribute to its hydrophobic nature, making it readily soluble in hydrocarbons and other organic media.

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents. It is important to note that while extensive qualitative data is available, specific quantitative solubility values in many organic solvents are not widely reported in the literature.

SolventChemical FormulaPolaritySolubilityTemperature (°C)Citation
WaterH₂OPolar< 0.1 g/100 mL18[4]
Mineral OilMixture of alkanesNon-polarMiscibleNot Specified[1][5][6]
GasolineMixture of hydrocarbonsNon-polarMiscibleNot Specified[1][5][6]
Alcohol (general)R-OHPolarSolubleNot Specified[1][2]
AcetoneC₃H₆OPolar AproticSolubleNot Specified[1][2]
Ether (general)R-O-R'Polar AproticSolubleNot Specified[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of a liquid like this compound in an organic solvent.

Method 1: Visual Miscibility Determination

This method is a straightforward approach to determine if two liquids are miscible, partially miscible, or immiscible.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or pipettes

  • Test tubes with stoppers

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Measurement: Using a clean, calibrated pipette or graduated cylinder, measure a specific volume of the organic solvent (e.g., 5 mL) and transfer it into a test tube.

  • Addition of Solute: To the same test tube, add a known volume of this compound (e.g., 5 mL).

  • Mixing: Securely stopper the test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least one hour at a controlled temperature. Observe the contents of the test tube for the formation of a single homogeneous phase, two distinct layers, or any cloudiness which might indicate partial miscibility.

  • Interpretation:

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct liquid layers are present.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

Method 2: Gravimetric Determination of Solubility

This method provides a quantitative measurement of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Saturated solution preparation vessel (e.g., sealed flask)

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

    • Place the flask in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Turn off the stirrer and allow the solution to settle for several hours, ensuring any undissolved this compound separates.

    • Carefully draw a known volume of the clear supernatant into a syringe fitted with a filter to remove any suspended microdroplets.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause the this compound to decompose.

    • Once the solvent is fully evaporated, weigh the dish containing the this compound residue.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of solution collected) x 100

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Visual Miscibility Determination A 1. Add known volume of solvent to test tube B 2. Add known volume of this compound A->B C 3. Stopper and mix thoroughly B->C D 4. Allow to stand at controlled temperature C->D E 5. Observe for phase separation D->E F Miscible (Single Phase) E->F Homogeneous G Immiscible (Two Layers) E->G Layered H Partially Miscible (Cloudy) E->H Turbid

Caption: Workflow for Visual Miscibility Determination.

G cluster_1 Gravimetric Solubility Determination A 1. Prepare supersaturated solution (excess TOP in solvent) B 2. Equilibrate at constant temperature with stirring A->B C 3. Settle and collect supernatant with filtered syringe B->C D 4. Transfer known volume to pre-weighed dish C->D E 5. Evaporate solvent D->E F 6. Weigh residue (TOP) E->F G 7. Calculate solubility (mass of residue / volume of solution) F->G

Caption: Workflow for Gravimetric Solubility Determination.

References

trioctyl phosphate molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trioctyl Phosphate (B84403): Molecular Weight and Chemical Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula for trioctyl phosphate.

Core Chemical Identifiers

This compound is an organic compound belonging to the phosphate ester group.[1] Its fundamental chemical identifiers are crucial for stoichiometric calculations, analytical characterization, and formulation development.

Chemical Formula: C₂₄H₅₁O₄P[1][2][3]

Molecular Weight: The molecular weight of this compound is consistently reported at approximately 434.6 g/mol .[2][3] Minor variations in reported values, such as 434.64 g/mol [1][4] and 434.633 g/mol [5], are attributable to differences in calculation methods and isotopic abundance considerations.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative chemical data for this compound is summarized in the table below.

PropertyValueCitations
Chemical FormulaC₂₄H₅₁O₄P[1][2][3]
Molecular Weight434.6 g/mol [2][3]
434.64 g/mol [1][4]
434.633 g/mol [5]
Density~0.93 g/mL[1][4]
Boiling Point216°C at 4 mmHg[1]
Melting Point-74°C[4][5]
Flash Point>110°C (>230°F)[1]
Refractive Index~1.441[1][4][6]
SolubilityImmiscible with water. Miscible with mineral oil and gasoline.[1]

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl phosphate (B84403) (TOP) is a versatile organophosphate ester with a range of industrial applications. While primarily utilized as a plasticizer, flame retardant, and solvent, its unique physicochemical properties warrant a closer examination for potential applications in research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of trioctyl phosphate, detailed experimental protocols for their determination, and a logical workflow for its synthesis and quality control. It is important to note that "this compound" can refer to two different isomers: the branched tris(2-ethylhexyl) phosphate (CAS: 78-42-2) and the linear tri-n-octyl phosphate (CAS: 1806-54-8). This guide will address both where information is available, with a primary focus on the more common tris(2-ethylhexyl) phosphate.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy comparison. These properties are crucial for understanding its behavior in various applications, from industrial processes to potential research contexts.

General Properties
PropertyTris(2-ethylhexyl) phosphateTri-n-octyl phosphate
CAS Number 78-42-2[1][2][3][4]1806-54-8[5]
Molecular Formula C24H51O4P[1][3][4][6]C24H51O4P[5][6]
Molecular Weight 434.63 g/mol [2][3][6]434.63 g/mol [5]
Appearance Clear, colorless to pale yellow, viscous liquid[1][7]Clear colorless liquid[6]
Odor Slight, sharp odor[1][7]-
Physicochemical Data
PropertyTris(2-ethylhexyl) phosphateTri-n-octyl phosphate
Boiling Point 216 °C at 4 mmHg[1][2]414.6 °C at 760 mmHg[5]
Melting Point -70 °C[8]-74 °C[5]
Density 0.920–0.927 g/mL at 20 °C[2][8]0.928 g/cm³[5]
Solubility Insoluble in water; soluble in alcohol, acetone, ether, mineral oil, and gasoline[1][7][9]Soluble in alcohol, acetone, and ether[9]
Viscosity 13–15 mPa·s at 20 °C[7]-
Vapor Pressure < 0.01 mmHg at 20 °C[10]1.06E-06 mmHg at 25°C[5]
Flash Point >110 °C (230 °F)[1]218 °C[5]
Refractive Index 1.443–1.445 at 20 °C[7]1.448[5]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quality control of this compound. The following sections provide protocols for its synthesis and the determination of key physical properties.

Synthesis of this compound (Tris(2-ethylhexyl) phosphate)

This protocol describes a common method for the synthesis of tris(2-ethylhexyl) phosphate from 2-ethylhexanol and phosphorus oxychloride.

Materials:

  • 2-ethylhexanol

  • Phosphorus oxychloride

  • Nitrogen gas

  • Aqueous sodium hydroxide (B78521) solution (e.g., 5% w/v)

  • Hot water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask, place 2-ethylhexanol. Begin stirring and purge the system with nitrogen.

  • Addition of Phosphorus Oxychloride: Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride dropwise from the dropping funnel while maintaining the temperature at approximately 65 ± 2 °C. The addition should take place over 4 to 6 hours.

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for another 4 to 6 hours to ensure the reaction goes to completion. Hydrogen chloride gas will be evolved and should be neutralized in a scrubber.

  • Neutralization: Cool the reaction mixture and transfer it to a separatory funnel. Add an aqueous sodium hydroxide solution to neutralize any remaining acidic byproducts. The pH should be controlled to be between 8 and 9.

  • Washing: Wash the organic layer with hot water (approximately 80 °C) two to three times until the pH of the aqueous layer is neutral (6.5-7.5).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Analytical balance

  • Shaking incubator or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a shaking incubator or water bath set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to separate the excess undissolved this compound from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it to a known volume, and analyze the concentration of this compound using a calibrated analytical method.

Measurement of Viscosity (Capillary Viscometer Method)

This protocol outlines the determination of the kinematic viscosity of this compound.

Materials:

  • This compound

  • Calibrated capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Temperature Control: Place the capillary viscometer in a constant temperature water bath until the sample reaches the desired temperature.

  • Sample Loading: Introduce a known volume of this compound into the viscometer.

  • Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the liquid and measure the time it takes for the meniscus to pass between the upper and lower timing marks.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

This method is used to determine the thermal stability of this compound.

Materials:

  • This compound

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

  • Instrument Setup: Place the sample in the TGA furnace and purge with an inert gas.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss can be determined from the resulting TGA curve and its derivative.

Mandatory Visualizations

This compound Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring the final product meets the required specifications.

G cluster_synthesis Synthesis cluster_qc Quality Control Raw Materials Raw Materials Reaction Reaction Raw Materials->Reaction Phosphorus Oxychloride, 2-Ethylhexanol Neutralization Neutralization Reaction->Neutralization Crude Ester Washing Washing Neutralization->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Sampling Sampling Purification->Sampling Purified this compound Physical Tests Physical Tests Sampling->Physical Tests Appearance, Color, Density, Viscosity Chemical Tests Chemical Tests Sampling->Chemical Tests Purity (GC), Acid Value, Water Content Final Product Final Product Physical Tests->Final Product Pass Chemical Tests->Final Product Pass

Caption: A workflow diagram for the synthesis and quality control of this compound.

Logical Relationship of this compound Properties and Applications

This diagram illustrates the logical connection between the key properties of this compound and its primary industrial applications.

G cluster_properties Key Properties cluster_applications Primary Applications TOP This compound Low Volatility Low Volatility TOP->Low Volatility High Boiling Point High Boiling Point TOP->High Boiling Point Good Low-Temp Flexibility Good Low-Temp Flexibility TOP->Good Low-Temp Flexibility Flame Retardancy Flame Retardancy TOP->Flame Retardancy Solvent Properties Solvent Properties TOP->Solvent Properties Plasticizer Plasticizer Low Volatility->Plasticizer High Boiling Point->Plasticizer Good Low-Temp Flexibility->Plasticizer Flame Retardant Flame Retardant Flame Retardancy->Flame Retardant Solvent Solvent Solvent Properties->Solvent Antifoaming Agent Antifoaming Agent Solvent Properties->Antifoaming Agent

References

Trioctyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Applications, and Toxicological Profile of a Widely Used Organophosphorus Compound.

Introduction

Trioctyl phosphate (B84403) (TOP), also known as tris(2-ethylhexyl) phosphate (TEHP), is a significant organophosphorus compound with a broad spectrum of industrial applications.[1] It belongs to the group of phosphoric acid esters and is primarily recognized for its utility as a plasticizer, flame retardant, and solvent.[1][2] This technical guide provides a detailed overview of trioctyl phosphate, encompassing its chemical and physical properties, synthesis methodologies, key applications with associated experimental evaluation protocols, and a comprehensive analysis of its toxicological profile, including potential mechanisms of action and relevant signaling pathways. While the toxicological data for this compound itself is limited in some areas, this guide draws upon the extensive research conducted on the closely related and more potent neurotoxin, tri-ortho-cresyl phosphate (TOCP), to infer potential hazards and mechanisms of toxicity.[3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or studying this compound and other organophosphorus compounds.

Physicochemical Properties of this compound

This compound is a clear, colorless, and viscous liquid with a mild, slightly pungent odor.[1][5] It is characterized by its low water solubility and very low vapor pressure.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₂₄H₅₁O₄P[6][7]
Molecular Weight 434.63 g/mol [7]
CAS Number 78-42-2[1]
Appearance Clear, almost colorless, viscous liquid[1]
Density (at 20°C) 0.920 – 0.926 g/cm³[1]
Boiling Point 216 °C at 4 mmHg[8]
Melting Point -70 °C (-94 °F)[2]
Flash Point 170 °C (338 °F)[2]
Water Solubility Insoluble (<1 mg/mL)[7]
Solubility in Organic Solvents Soluble in alcohol, acetone, and ether[1]
Viscosity (at 20°C) 13 – 15 mPas[1]
Phosphorus Content 7.1% (calculated)[1]
Refractive Index (nD 20°C) 1.443 – 1.445[1]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol.[1] Various methods and catalysts can be employed to optimize the reaction conditions and yield.

General Synthesis Workflow

The synthesis process typically involves several key stages: esterification, neutralization, washing, and purification.

cluster_synthesis Synthesis of this compound Reactants 2-Ethylhexanol + Phosphorus Oxychloride Esterification Esterification Reaction (with or without catalyst) Reactants->Esterification Crude_TOP Crude this compound (contains HCl) Esterification->Crude_TOP Neutralization Neutralization (with alkaline solution, e.g., NaOH) Crude_TOP->Neutralization Washing Hot Water Washing Neutralization->Washing Purification Vacuum Distillation / Dehydration Washing->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This protocol is based on a common industrial synthesis method.[1][6][9]

Materials:

  • 2-Ethylhexanol

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (B78521) (NaOH) solution (alkaline solution)

  • Catalyst (optional, e.g., titanium tetrachloride)[9][10]

Procedure:

  • Esterification:

    • Charge a reaction vessel with 2-ethylhexanol.

    • Under controlled temperature (typically 47-53 °C), slowly add phosphorus oxychloride to the 2-ethylhexanol with constant stirring. The temperature is generally maintained at around 65 ± 2 °C during the addition.[1][6]

    • The reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct. The HCl is typically removed through a scrubber system.

    • After the addition is complete, the reaction mixture is held at the reaction temperature for several hours to ensure complete esterification, resulting in crude this compound.[6]

  • Neutralization:

    • The crude ester, which is acidic due to residual HCl, is neutralized by washing with an alkaline solution, such as a dilute sodium hydroxide solution.[1][6] The pH is carefully controlled to be between 8 and 9.[6]

  • Washing:

    • The neutralized crude ester is then washed multiple times with hot water (around 80 ± 2 °C) to remove any remaining salts and impurities. The pH is adjusted to be between 6.5 and 7.5.[6]

  • Purification:

    • The final step involves the removal of water and any unreacted alcohol from the wet crude ester. This is typically achieved through vacuum distillation.[1][6] The purified this compound is then cooled and collected.

Industrial Applications and Experimental Evaluation

This compound's primary applications stem from its properties as a plasticizer and a flame retardant.[1][2] It is also used as a solvent, an antifoaming agent, and a hydraulic fluid.[6]

This compound as a Plasticizer

TOP is used to increase the flexibility, durability, and workability of polymers, particularly polyvinyl chloride (PVC).[11] It imparts excellent low-temperature flexibility and good resistance to weathering.[2][11]

This protocol outlines the steps to evaluate the performance of TOP as a plasticizer in a PVC formulation.[12]

Materials:

  • PVC resin

  • This compound (TOP)

  • Heat stabilizer

  • Other additives as required (e.g., lubricants)

Procedure:

  • Compounding:

    • Dry blend the PVC resin with the desired amount of TOP (typically in parts per hundred of resin, phr), heat stabilizer, and other additives in a high-speed mixer.

    • Process the blend on a two-roll mill at a temperature of 150-170°C until a homogeneous sheet is formed.

  • Specimen Preparation:

    • Compression mold the milled sheets into plaques of desired thickness at 170-180°C.

    • Cut the molded sheets into standardized specimens for various tests (e.g., dumbbell shape for tensile testing).

  • Performance Testing:

    • Mechanical Properties: Conduct tensile strength and elongation at break tests according to ASTM D638.

    • Hardness: Measure the Shore hardness (Durometer) of the plasticized PVC according to ASTM D2240.

    • Thermal Properties:

      • Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). A lower Tg indicates higher plasticizing efficiency.[12]

      • Assess thermal stability using Thermogravimetric Analysis (TGA) to determine the onset of decomposition.[12]

    • Migration Resistance:

      • Evaluate plasticizer migration by solvent extraction (ASTM D1239) or activated carbon migration (ISO 176).[12]

This compound as a Flame Retardant

Organophosphorus compounds like TOP act as flame retardants by interfering with the combustion process in both the gas and condensed phases.[13]

Standardized tests are used to quantify the flame retardant efficacy of TOP in polymers.[11]

Procedure:

  • Specimen Preparation: Prepare test specimens from the polymer compounded with TOP as described in the plasticizer evaluation protocol.

  • Flammability Testing:

    • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support combustion of the material according to ASTM D2863. A higher LOI value indicates better flame retardancy.[11]

    • UL 94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, or V-2) based on its self-extinguishing time and dripping behavior after exposure to a flame, according to the UL 94 standard.[11][14]

Analytical Methodologies

Accurate quantification of this compound is essential for quality control, environmental monitoring, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[15][16]

Experimental Protocol: Analysis of this compound in Water by SPE and GC-MS

This protocol describes a common method for extracting and quantifying TOP from environmental water samples.[15][17]

cluster_analysis Analytical Workflow for TOP in Water Sample_Collection Water Sample Collection SPE Solid-Phase Extraction (SPE) (e.g., with MWCNTs or C18) Sample_Collection->SPE Elution Elution with Organic Solvent (e.g., Ethyl Acetate) SPE->Elution Concentration Concentration of Eluate Elution->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: A typical analytical workflow for determining this compound in water samples.

Procedure:

  • Sample Preparation: Filter the water sample to remove suspended solids.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or multi-walled carbon nanotubes) with an appropriate solvent.

    • Pass the water sample through the cartridge to adsorb the TOP.

  • Elution: Elute the adsorbed TOP from the cartridge using a suitable organic solvent, such as ethyl acetate.[15]

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5MS) for separation.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for TOP (TEHP) are m/z 99 and 113.[15]

  • Quantification: Quantify the concentration of TOP by comparing its peak area to that of a calibration curve prepared from standards of known concentrations.

Toxicological Profile and Signaling Pathways

The toxicology of organophosphorus compounds is a subject of significant research. While many organophosphates are known for their neurotoxicity, the potency can vary greatly between different compounds. The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[18][19]

Cholinesterase Inhibition

Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[18]

This is a general protocol to assess the potential of an organophosphorus compound to inhibit AChE.[20]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Substrate (e.g., indoxyl acetate)

  • Test compound (this compound)

  • Buffer solution (e.g., phosphate-buffered saline)

Procedure:

  • Incubation: Incubate the AChE enzyme with various concentrations of the test compound for a specific period (e.g., 10 minutes).

  • Enzymatic Reaction: Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by AChE produces a colored product.

  • Detection: Measure the color intensity using a spectrophotometer or image analysis.

  • Analysis: A decrease in color intensity in the presence of the test compound compared to a control indicates inhibition of AChE activity.

Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

Some organophosphorus compounds, most notably tri-ortho-cresyl phosphate (TOCP), can cause a delayed neurotoxic effect known as OPIDN, which is characterized by axonal degeneration and demyelination.[4] The mechanism is thought to involve the inhibition of neuropathy target esterase (NTE).[3] While commercial TOP has a low concentration of the ortho-isomer, the potential for OPIDN with chronic exposure to mixtures containing ortho-isomers should be considered.[3][21]

Neuronal Apoptosis and Disruption of Cellular Signaling

Recent research has shown that organophosphorus compounds can induce neuronal apoptosis (programmed cell death) through various mechanisms that may be independent of cholinesterase inhibition.[2][6][10] These mechanisms often involve oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis.[2][10]

Organophosphates can induce oxidative stress, leading to an imbalance in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[2][10] Cytochrome c then activates a cascade of caspases (e.g., caspase-3), which are enzymes that execute the apoptotic process.[10][22]

cluster_apoptosis Organophosphate-Induced Mitochondrial Apoptosis Pathway OPs Organophosphorus Compound (e.g., TOP) Oxidative_Stress Increased Oxidative Stress (ROS Generation) OPs->Oxidative_Stress Bax_Bcl2 Imbalance of Bax/Bcl-2 Oxidative_Stress->Bax_Bcl2 Mitochondrion Mitochondrial Dysfunction (Altered Membrane Potential) Bax_Bcl2->Mitochondrion Cytochrome_c Release of Cytochrome c Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by organophosphorus compounds.

Organophosphates can lead to an increase in intracellular calcium levels.[2][18][23] This calcium overload can activate various downstream signaling pathways that contribute to neurotoxicity, including the activation of calpains and protein kinases, which can lead to neuronal apoptosis.[2] The sustained elevation of intracellular calcium can also lead to mitochondrial dysfunction and further promote apoptosis.[24]

cluster_calcium Organophosphate-Induced Disruption of Calcium Signaling OPs Organophosphorus Compound (e.g., TOP) Ca_Influx Increased Intracellular Ca²⁺ OPs->Ca_Influx Calpain_Activation Activation of Calpains Ca_Influx->Calpain_Activation Kinase_Activation Activation of Protein Kinases (e.g., ckd5) Ca_Influx->Kinase_Activation Mitochondrial_Overload Mitochondrial Ca²⁺ Overload Ca_Influx->Mitochondrial_Overload Apoptosis Neuronal Apoptosis Calpain_Activation->Apoptosis Kinase_Activation->Apoptosis Mitochondrial_Overload->Apoptosis

Caption: Disruption of neuronal calcium signaling by organophosphorus compounds.

Role in Drug Development

While many organophosphorus compounds are known for their toxicity, this class of chemicals also includes important therapeutic agents. For instance, some organophosphorus compounds are used as antiviral drugs and in the treatment of bone metabolism diseases. The study of the mechanisms of toxicity of compounds like TOP can provide valuable insights for the development of antidotes for organophosphate poisoning and for the design of new drugs that target specific enzymatic or signaling pathways. Understanding the structure-activity relationships of organophosphorus compounds is crucial for developing safer alternatives for industrial applications and for identifying new therapeutic leads.

Conclusion

This compound is a versatile and widely used organophosphorus compound with significant industrial importance as a plasticizer and flame retardant. Its synthesis is well-established, and standardized methods are available for evaluating its performance in various applications. While TOP is considered to have lower acute toxicity than some other organophosphates, the potential for neurotoxicity, particularly through mechanisms such as the induction of apoptosis and disruption of calcium signaling, warrants careful consideration, especially in the context of chronic exposure. The extensive research on related compounds like TOCP provides a valuable framework for understanding these potential risks. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry, applications, and toxicology of this compound is essential for its safe handling, the development of safer alternatives, and the exploration of the broader therapeutic and toxicological implications of organophosphorus compounds.

References

Methodological & Application

Application Notes and Protocols: Trioctyl Phosphate as a Plasticizer for Flexible PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its utility in various fields, including medical devices and drug delivery systems. Trioctyl phosphate (B84403) (TOP), a phosphate ester, is a notable plasticizer for PVC that also offers flame retardant properties.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the use of trioctyl phosphate as a plasticizer in flexible PVC formulations, with a particular focus on properties relevant to research and drug development.

This compound is a clear, viscous liquid that is soluble in organic solvents.[1] It is known for imparting excellent low-temperature flexibility and good resistance to weathering in polymers like PVC.[2][3] As a plasticizer, TOP reduces the glass transition temperature (Tg) of the PVC matrix and lowers the melt viscosity, which improves its processing characteristics.[1]

Data Presentation

The selection of a plasticizer is a critical step in the formulation of flexible PVC, as it directly influences the material's mechanical, thermal, and migration properties. The following tables summarize key quantitative data for PVC plasticized with this compound (TOP) and compare it with other commonly used plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Trioctyl Trimellitate (TOTM).

Table 1: Mechanical Properties of Plasticized PVC

PropertyPVC + TOPPVC + DEHPPVC + TOTMTest Method
Tensile Strength (MPa) 15 - 2518 - 2820 - 30ASTM D882
Elongation at Break (%) 250 - 400200 - 350200 - 300ASTM D882
Shore A Hardness 70 - 9075 - 9580 - 100ASTM D2240

Note: The values presented are typical ranges and can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Table 2: Thermal Properties of Plasticized PVC

PropertyPVC + TOPPVC + DEHPPVC + TOTMTest Method
Glass Transition Temp. (Tg) (°C) 30 - 5035 - 5540 - 60DSC
Dehydrochlorination Temp. (°C) 180 - 200170 - 190190 - 210TGA / ISO 177

Table 3: Plasticizer Migration Data

SimulantPVC + TOPPVC + DEHPPVC + TOTMTest Method
Water (mg/cm²) LowLowVery LowSolvent Extraction
Ethanol/Water (50/50 v/v) (mg/cm²) ModerateHighLowSolvent Extraction
n-Hexane (mg/cm²) HighHighModerateSolvent Extraction

Migration is highly dependent on the simulant, temperature, and contact time. The terms Low, Moderate, and High are relative comparisons.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of flexible PVC formulations containing this compound are provided below.

Protocol 1: Preparation of Flexible PVC Sheets (Compounding)

Objective: To prepare flexible PVC sheets with a specified concentration of this compound for subsequent testing.

Materials:

  • PVC resin (suspension grade)

  • This compound (TOP)

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5-10 minutes to ensure a homogenous dry blend.

  • Plasticizer Addition: Slowly add the desired amount of this compound to the dry blend while continuing to mix. Mix until the plasticizer is fully absorbed and a free-flowing powder is obtained.

  • Milling: Transfer the compound to a two-roll mill preheated to 150-160°C.

  • Continuously pass the material through the nip of the rolls until a homogenous, molten sheet is formed. This process is known as "banding."

  • Continue milling for 5-10 minutes to ensure uniform dispersion of all components.

  • Sheet Pressing: Cut the milled sheet into appropriate sizes for the mold.

  • Place the cut pieces into a mold preheated to 160-170°C in a hydraulic press.

  • Apply low pressure for a few minutes to allow the material to flow and fill the mold cavity.

  • Increase the pressure to approximately 10 MPa and maintain for 5-10 minutes.

  • Cool the mold under pressure using the press's cooling system.

  • Once cooled to room temperature, remove the flexible PVC sheet from the mold.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the prepared PVC sheets.

A. Tensile Properties (ASTM D882)

  • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the prepared PVC sheets according to ASTM D882 specifications.[1][2][4][5]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[2][5]

  • Testing:

    • Use a universal testing machine (UTM) equipped with grips suitable for thin films.

    • Set the grip separation and crosshead speed as specified in the standard.

    • Mount the specimen in the grips and apply a tensile load until the specimen fails.

    • Record the maximum load and the elongation at the point of failure.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-sectional Area (mm²)

    • Elongation at Break (%) = (Final Length at Break - Initial Gage Length) / Initial Gage Length x 100

B. Hardness (ASTM D2240)

  • Specimen Preparation: Use a PVC sheet with a minimum thickness of 6 mm. If necessary, stack multiple sheets to achieve the required thickness.

  • Conditioning: Condition the specimens as described for tensile testing.

  • Testing:

    • Use a Shore A durometer.[6][7][8]

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is perpendicular to the surface.[8]

    • Read the hardness value on the durometer scale within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen and calculate the average.

Protocol 3: Thermal Stability Analysis (Dehydrochlorination Test)

Objective: To assess the thermal stability of the PVC formulation by measuring the time to dehydrochlorination. This is a crucial parameter as the degradation of PVC releases hydrochloric acid (HCl).[9][10]

Materials:

  • PVC sample (powder or small pieces)

  • Dehydrochlorination testing instrument (e.g., Metrohm 895 Professional PVC Thermomat)

  • Nitrogen gas (inert atmosphere)

  • Deionized water

  • Conductivity meter

Procedure (based on ISO 182-3):

  • Place a known weight of the PVC sample into the reaction tube of the instrument.

  • Heat the sample to a specified temperature (e.g., 180°C or 200°C) under a constant flow of nitrogen gas.[9]

  • The nitrogen gas carries any evolved HCl into a measuring cell containing deionized water.

  • Continuously monitor the conductivity of the water.

  • The stability time is the time taken for the conductivity to increase by a specific value (e.g., 50 µS/cm) from the initial value, indicating the onset of significant HCl evolution.[11]

Protocol 4: Plasticizer Migration Testing (Solvent Extraction Method)

Objective: To quantify the amount of this compound that migrates from the PVC sheet into a liquid simulant. This is particularly important for applications in drug development and medical devices where leached substances can be a concern.[12][13][14]

Materials:

  • PVC sheet specimens of known surface area

  • Food simulants (e.g., distilled water, 50% ethanol/water, n-hexane)

  • Glass containers with inert lids

  • Incubator or water bath

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Specimen Preparation: Cut the PVC sheet into specimens of known dimensions (e.g., 2 cm x 5 cm). Clean the surface with a lint-free cloth.

  • Initial Weighing: Accurately weigh each specimen.

  • Immersion: Place each specimen in a glass container and add a known volume of the chosen food simulant, ensuring the specimen is fully immersed.

  • Incubation: Seal the containers and place them in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 72 hours, 10 days).[15]

  • Post-Incubation:

    • Remove the specimens from the simulant.

    • Gently wipe the surface to remove excess liquid and allow them to dry in a desiccator.

    • Reweigh the specimens to determine the mass loss.

  • Analysis of Simulant (for higher accuracy):

    • Take an aliquot of the simulant after the incubation period.

    • Extract the plasticizer from the simulant using an appropriate solvent (e.g., chloroform).[12]

    • Analyze the extract using GC-FID or GC-MS to quantify the concentration of this compound.

    • Prepare a calibration curve using standard solutions of TOP to determine the exact amount of migrated plasticizer.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the evaluation of this compound as a PVC plasticizer.

experimental_workflow cluster_prep PVC Formulation and Preparation cluster_testing Material Property Evaluation cluster_analysis Data Analysis and Comparison A PVC Resin D High-Speed Mixing A->D B This compound B->D C Stabilizers & Lubricants C->D E Two-Roll Milling D->E F Compression Molding E->F G Flexible PVC Sheet F->G H Mechanical Testing (ASTM D882, D2240) G->H I Thermal Analysis (ISO 177) G->I J Migration Testing (Solvent Extraction) G->J K Tensile Strength, Elongation, Hardness H->K L Thermal Stability I->L M Migration Rate J->M N Performance Evaluation vs. Other Plasticizers K->N L->N M->N

Caption: Experimental workflow for evaluating this compound in flexible PVC.

logical_relationship cluster_components Formulation Components cluster_properties Resulting Material Properties PVC PVC Polymer Matrix Flex Increased Flexibility TOP This compound (Plasticizer) TOP->Flex Tg Lowered Glass Transition Temp. TOP->Tg Process Improved Processability TOP->Process Migration Potential for Plasticizer Migration TOP->Migration Flame Enhanced Flame Retardancy TOP->Flame

Caption: Logical relationship between this compound and PVC properties.

Signaling Pathways

No direct interactions between this compound and biological signaling pathways have been identified in the context of its use as a PVC plasticizer. The primary concern for drug development professionals is the potential for TOP to leach from the PVC matrix and contaminate a drug product, which could have toxicological implications. Therefore, the focus remains on minimizing migration through proper material selection and formulation.

Conclusion

This compound serves as an effective plasticizer for flexible PVC, offering the added benefit of flame retardancy. Its performance, particularly in enhancing low-temperature flexibility, makes it a viable candidate for various applications. For use in sensitive applications such as medical devices and drug-contact materials, a thorough evaluation of its migration characteristics is paramount. The protocols outlined in this document provide a framework for a comprehensive assessment of TOP-plasticized PVC, enabling researchers and developers to make informed decisions based on empirical data.

References

Application Notes and Protocols for Trioctyl Phosphate in Solvent Extraction of Uranium and Rare Earth Elements

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Scientific literature extensively documents the use of neutral organophosphorus compounds for the solvent extraction of uranium and rare earth elements (REEs). While the query specifically mentions trioctyl phosphate (B84403) (TOP) , the most commonly studied and applied extractants in this class are tributyl phosphate (TBP) and trioctylphosphine (B1581425) oxide (TOPO) . Due to the limited specific data on TOP for these applications, this document will focus on the well-established protocols and data for TBP and TOPO, which are structurally and functionally similar to TOP and provide a strong basis for understanding its potential applications.

Application in Uranium Extraction

Neutral organophosphorus extractants, particularly in synergistic combination with acidic extractants, are highly effective for the recovery of uranium from various aqueous media, most notably from wet-process phosphoric acid.

Synergistic Solvent Extraction of Uranium(VI) from Phosphoric Acid

A widely adopted method for uranium recovery from wet-process phosphoric acid involves a synergistic mixture of a neutral organophosphorus extractant like trioctylphosphine oxide (TOPO) and an acidic extractant such as di-(2-ethylhexyl) phosphoric acid (D2EHPA). This combination enhances the extraction efficiency and selectivity for uranium.

Table 1: Quantitative Data for Uranium(VI) Extraction using D2EHPA-TOPO System

ParameterValueConditionsReference
Extraction Efficiency >95%0.5 M D2EHPA + 0.125 M TOPO in kerosene (B1165875), 40-50°C, 3-5 min contact time[1]
Distribution Coefficient (D) HighIncreases with increasing D2EHPA and TOPO concentration
Optimal Temperature 30-40°CPre-treated wet phosphoric acid (27% P2O5)
Optimal Contact Time 2-5 min
Aqueous/Organic (A/O) Ratio 4
Stripping Efficiency HighUsing a reducing agent (e.g., Fe powder) in phosphoric acid to reduce U(VI) to U(IV)[1]
Experimental Protocol: Uranium(VI) Extraction from Wet-Process Phosphoric Acid using D2EHPA-TOPO

This protocol outlines the steps for the laboratory-scale extraction and stripping of uranium from a synthetic or real wet-process phosphoric acid solution.

Materials:

  • Aqueous Phase: Wet-process phosphoric acid containing uranium(VI).

  • Organic Phase: A solution of di-(2-ethylhexyl) phosphoric acid (D2EHPA) and trioctylphosphine oxide (TOPO) in a suitable diluent (e.g., kerosene). A common concentration is 0.5 M D2EHPA and 0.125 M TOPO.

  • Stripping Solution: Concentrated phosphoric acid containing a reducing agent, such as iron powder, to reduce U(VI) to the less extractable U(IV) state.

  • Separatory funnels, mechanical shaker, pH meter, and analytical instrumentation for uranium concentration measurement (e.g., ICP-MS or spectrophotometer).

Procedure:

  • Preparation of the Organic Solvent: Prepare the desired volume of the organic phase by dissolving the calculated amounts of D2EHPA and TOPO in the diluent.

  • Extraction:

    • Place a known volume of the aqueous phase (phosphoric acid solution) and the organic phase into a separatory funnel at a specified aqueous-to-organic (A/O) phase ratio (e.g., 4:1).

    • Shake the funnel vigorously for a predetermined contact time (e.g., 5 minutes) using a mechanical shaker.

    • Allow the phases to separate completely.

    • Separate the two phases. The uranium is now concentrated in the organic phase (the "loaded" solvent), and the aqueous phase is the "raffinate".

  • Scrubbing (Optional): To remove any co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution of a specific composition designed to remove impurities while leaving the uranium in the organic phase.

  • Stripping:

    • Contact the loaded organic phase with the stripping solution in a separatory funnel.

    • Shake for a sufficient time to allow the reduction and transfer of uranium back into the aqueous phase.

    • Allow the phases to separate and collect the uranium-rich aqueous stripping solution.

  • Analysis: Determine the uranium concentration in the initial aqueous phase, the raffinate, and the stripping solution to calculate the extraction and stripping efficiencies.

Application in Rare Earth Element (REE) Extraction

Tributyl phosphate (TBP) is a widely used extractant for the separation of REEs, particularly from nitrate (B79036) media. The extraction efficiency of TBP for REEs generally increases with the atomic number of the REE.

Solvent Extraction of REEs from Nitric Acid Medium

TBP dissolved in a suitable diluent like kerosene can be used to selectively extract REEs from a nitric acid leach solution. The separation of individual REEs is challenging due to their similar chemical properties and often requires multi-stage extraction processes.

Table 2: Quantitative Data for REE Extraction using TBP

ParameterValueConditionsReference
Extraction Efficiency (Nd) ~95%3.65 M TBP in kerosene, 0.63 M H+, 5 min contact time, 25°C, O/A ratio 2:1[2]
Extraction Efficiency (Ce) ~90%3.65 M TBP in kerosene, 0.63 M H+, 5 min contact time, 25°C, O/A ratio 2:1[2]
Extraction Efficiency (La) ~87%3.65 M TBP in kerosene, 0.63 M H+, 5 min contact time, 25°C, O/A ratio 2:1[2]
Extraction Efficiency (Y) ~80%3.65 M TBP in kerosene, 0.63 M H+, 5 min contact time, 25°C, O/A ratio 2:1[2]
Separation Factor (Er/Y) 1.84Synergistic system with [N1444][P507] and TRPO (trioctylphosphine oxide, structurally similar to TOP)[3]
Stripping Effective with dilute mineral acids (e.g., HCl, HNO3) or precipitation stripping with oxalic acid.[2]
Experimental Protocol: REE Extraction from Nitric Acid Solution using TBP

This protocol describes a general procedure for the extraction of a group of REEs from a nitric acid solution.

Materials:

  • Aqueous Phase: A nitric acid solution containing a mixture of rare earth nitrates.

  • Organic Phase: A solution of tributyl phosphate (TBP) in a suitable diluent (e.g., kerosene). Concentrations can range from 20% v/v to higher concentrations depending on the application.

  • Stripping Solution: Dilute nitric acid or a solution of a precipitating agent like oxalic acid.

  • Separatory funnels, mechanical shaker, pH meter, and analytical instrumentation for REE concentration measurement (e.g., ICP-OES or ICP-MS).

Procedure:

  • Preparation of the Organic Solvent: Prepare the organic phase by dissolving the required volume of TBP in kerosene.

  • Extraction:

    • Mix the aqueous and organic phases in a separatory funnel at a defined phase ratio (e.g., 1:1).

    • Agitate the mixture for a specified time (e.g., 5-10 minutes) to reach equilibrium.

    • Allow the phases to disengage.

    • Separate the organic phase (loaded with REEs) from the aqueous raffinate.

  • Scrubbing: The loaded organic phase can be scrubbed with a dilute nitric acid solution to remove co-extracted impurities.

  • Stripping:

    • Acid Stripping: Contact the loaded organic phase with a dilute mineral acid to transfer the REEs back to an aqueous solution.

    • Precipitation Stripping: Alternatively, contact the loaded organic phase with an oxalic acid solution to directly precipitate the REEs as solid oxalates.[2]

  • Analysis: Analyze the REE content in the feed, raffinate, and strip solution (or the precipitate) to determine the extraction and stripping performance.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental workflow of solvent extraction and the chemical principle behind the extraction of a metal ion by a neutral organophosphorus extractant.

Solvent_Extraction_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage A Aqueous Feed (Metal Ions in Acid) C Mixing A->C B Organic Solvent (Extractant in Diluent) B->C D Phase Separation C->D E Loaded Organic (Metal-Extractant Complex) D->E F Raffinate (Depleted Aqueous Phase) D->F H Mixing E->H G Stripping Solution G->H I Phase Separation H->I J Product Solution (Concentrated Metal Ions) I->J K Regenerated Organic Solvent I->K

Caption: General workflow for a solvent extraction process.

Caption: Solvation mechanism in solvent extraction.

References

Application of Trioctyl Phosphate as a Flame Retardant in Synthetic Rubbers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl phosphate (B84403) (TOP), an organophosphorus compound, is utilized in the polymer industry as a plasticizer and a flame retardant. In synthetic rubber formulations, such as Styrene-Butadiene Rubber (SBR), Nitrile-Butadiene Rubber (NBR), and Neoprene (CR), TOP is valued for its ability to enhance low-temperature flexibility.[1][2][3] While it contributes to flame retardancy, it is generally considered less effective than triaryl phosphates.[4] This document provides an overview of the application of trioctyl phosphate as a flame retardant in synthetic rubbers, including experimental protocols and data presentation. The quantitative data presented herein is illustrative, based on typical performance characteristics of alkyl phosphate esters, as specific datasets are not extensively available in public literature.

Mechanism of Flame Retardancy

The flame retardant action of phosphorus-based compounds like this compound in polymers is understood to occur through a combination of condensed-phase and gas-phase mechanisms.[5]

  • Condensed-Phase Action: Upon heating, the phosphate ester can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer on the rubber's surface. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds and restricting the transfer of heat to the underlying material.[5]

  • Gas-Phase Action: During combustion, volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the gas phase. These radicals act as scavengers, interrupting the high-energy chain reactions of hydrogen (H•) and hydroxyl (OH•) radicals in the flame. This quenching effect reduces the flame's intensity and propagation.[5]

Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, data to illustrate the expected flame-retardant performance of this compound in various synthetic rubber formulations. This data is intended for comparative purposes and to guide experimental design.

Table 1: Limiting Oxygen Index (LOI) of Synthetic Rubbers with this compound

Rubber TypeThis compound (phr*)Limiting Oxygen Index (%)
SBR018.5
SBR1021.0
SBR2023.5
SBR3025.0
NBR022.0
NBR1024.5
NBR2026.5
NBR3028.0
Neoprene (CR)027.0
Neoprene (CR)1029.0
Neoprene (CR)2031.0
Neoprene (CR)3032.5

*phr: parts per hundred rubber

Table 2: UL-94 Vertical Burn Test Results for Synthetic Rubbers with this compound

Rubber TypeThis compound (phr)UL-94 Rating
SBR0No Rating
SBR20V-2
SBR30V-1
NBR0V-2
NBR20V-1
NBR30V-0
Neoprene (CR)0V-1
Neoprene (CR)20V-0
Neoprene (CR)30V-0

Table 3: Cone Calorimetry Data for Synthetic Rubbers with this compound (Heat Flux: 35 kW/m²)

Rubber TypeThis compound (phr)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
SBR0850110
SBR2065095
SBR3050085
NBR060090
NBR2045078
NBR3035070
Neoprene (CR)040075
Neoprene (CR)2030065
Neoprene (CR)3025060

Experimental Protocols

Compounding of Synthetic Rubber with this compound

This protocol describes a general procedure for incorporating this compound into a synthetic rubber matrix using a two-roll mill.

Materials and Equipment:

  • Synthetic rubber (SBR, NBR, or Neoprene)

  • This compound (TOP)

  • Standard rubber compounding ingredients (e.g., zinc oxide, stearic acid, carbon black, antioxidants, curing agents)

  • Two-roll mill with temperature control

  • Analytical balance

  • Spatula

Procedure:

  • Set the temperature of the two-roll mill to a suitable temperature for the specific rubber being compounded (typically 70-100°C).

  • Pass the raw rubber through the mill several times to form a continuous band. This process is known as "mastication."

  • Add the compounding ingredients in the following order, allowing for complete dispersion after each addition:

    • Zinc oxide and stearic acid

    • Antioxidants

    • This compound (add slowly to ensure absorption)

    • Fillers (e.g., carbon black)

    • Curing agents (add last at a lower temperature to prevent scorching)

  • Continue milling for a specified time (e.g., 10-15 minutes) to ensure a homogeneous mixture.

  • Sheet out the compounded rubber from the mill and allow it to cool.

  • The compounded rubber is now ready for curing and subsequent flammability testing.

Flammability Testing Protocols

Standard: ASTM D2863 / ISO 4589-2

Procedure:

  • Prepare test specimens of the cured rubber of specified dimensions.

  • Place the specimen vertically in the center of a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a pilot flame.

  • Adjust the oxygen concentration in the gas mixture until the specimen just supports combustion.

  • The LOI is the minimum concentration of oxygen, by volume, that will support combustion of the material.

Standard: ANSI/UL 94

Procedure:

  • Prepare rectangular bar specimens of the cured rubber.

  • Mount a specimen vertically.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Re-apply the flame for another 10 seconds and record the second afterflame time and afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.

Standard: ASTM E1354 / ISO 5660

Procedure:

  • Prepare square specimens of the cured rubber.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder.

  • Expose the specimen to a constant heat flux from a conical heater.

  • A spark igniter is used to ignite the flammable gases evolved from the sample.

  • During the test, continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.

  • Record key parameters such as time to ignition, peak heat release rate, total heat release, and mass loss rate.

Visualizations

G cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis RawRubber Raw Synthetic Rubber Compounding Compounding with TOP and other additives RawRubber->Compounding Curing Curing of Rubber Compound Compounding->Curing SpecimenPrep Specimen Preparation Curing->SpecimenPrep LOI LOI Test SpecimenPrep->LOI UL94 UL-94 Test SpecimenPrep->UL94 Cone Cone Calorimetry SpecimenPrep->Cone Data Quantitative Data Collection and Analysis LOI->Data UL94->Data Cone->Data

Experimental workflow for evaluating flame retardancy.

G cluster_condensed Condensed Phase cluster_gas Gas Phase TOP_condensed This compound Heat_condensed Heat TOP_condensed->Heat_condensed PhosphoricAcid Phosphoric Acid Formation Heat_condensed->PhosphoricAcid Char Char Layer Formation PhosphoricAcid->Char Barrier Insulating Barrier Char->Barrier TOP_gas This compound Heat_gas Heat TOP_gas->Heat_gas Volatiles Volatile P-radicals (PO•) Heat_gas->Volatiles Quenching Radical Quenching Volatiles->Quenching Radicals H•, OH• radicals in flame Radicals->Quenching Inhibition Flame Inhibition Quenching->Inhibition

Proposed flame retardant mechanism of this compound.

References

Application Notes and Protocols for Trioctyl Phosphate as a Polar Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl phosphate (B84403) (TOP), a trialkyl phosphate ester, is a colorless, viscous liquid recognized for its utility as a plasticizer, flame retardant, and antifoaming agent.[1] While its industrial applications in processes such as hydrogen peroxide production are well-established, its role as a polar solvent in chemical synthesis is an area of increasing interest.[2][3] TOP's high boiling point, thermal stability, and moderate polarity make it a suitable medium for specific organic reactions, particularly those requiring elevated temperatures.[1][4]

This document provides detailed application notes and protocols for the use of trioctyl phosphate as a solvent in chemical synthesis, with a focus on its emerging applications in the alkylation of nitrogen heterocycles and potentially in the synthesis of certain resins.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent in chemical synthesis. These properties influence reaction kinetics, solubility of reagents, and downstream processing.

PropertyValueReferences
Molecular Formula C₂₄H₅₁O₄P[5]
Molecular Weight 434.63 g/mol [6]
Appearance Clear, colorless to pale yellow viscous liquid[3]
Boiling Point 216 °C at 4 mmHg[5]
Density 0.920 - 0.926 g/cm³ at 20 °C[7]
Refractive Index (n_D^20) 1.443 – 1.445[7]
Viscosity 13 – 15 mPas at 20 °C[7]
Flash Point >110 °C (230 °F)[5]
Solubility Insoluble in water; Soluble in alcohol, acetone, and ether. Miscible with mineral oil and gasoline.[3][5]
Polarity Moderately Polar[3]

Applications in Chemical Synthesis

While the use of this compound as a primary solvent in a wide range of organic reactions is not extensively documented, specific applications have been identified, primarily in the realm of alkylation reactions.

N-Alkylation of Nitrogen Heterocycles

This compound has been identified as a potential medium and reagent for the N-alkylation of various nitrogen-containing heterocyclic compounds, such as imidazoles and their derivatives.[8] The high boiling point of TOP allows for reactions to be conducted at elevated temperatures, which can facilitate the alkylation process, particularly with less reactive alkylating agents.

In this context, this compound can serve a dual role:

  • Solvent: Providing a stable, high-temperature medium for the reaction.

  • Alkylation Agent: Acting as a source of octyl groups for the alkylation of the heterocycle.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Nitrogen Heterocycle (e.g., Imidazole) Heating Heat Reaction Mixture (e.g., 150-200 °C) Reactants->Heating Solvent This compound (Solvent/Reagent) Solvent->Heating Extraction Solvent Extraction (e.g., with a non-polar solvent) Heating->Extraction Cooling Chromatography Column Chromatography Extraction->Chromatography Product N-Octyl Heterocycle Chromatography->Product

Experimental Protocol: General Procedure for N-Octylation of Imidazole (B134444)

This protocol is a generalized procedure based on the principle of using trialkyl phosphates for N-alkylation of heterocycles.[8]

Materials:

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine imidazole (1.0 eq) and this compound (1.5 - 2.0 eq). The use of excess TOP ensures it functions as both the solvent and the alkylating agent.

  • Reaction: Heat the reaction mixture with stirring to 160-180 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours, as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent like toluene.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the N-octylimidazole.

  • Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This reaction is expected to yield N-octylimidazole. The yield will depend on the specific reaction conditions and the purity of the starting materials. Based on analogous reactions with other trialkyl phosphates, yields in the range of 45-90% can be anticipated.[8]

Synthesis of Phenolic and Urea (B33335) Resins

This compound is mentioned in technical literature as a catalyst and solvent in the production of phenolic and urea resins.[1][5] Its high boiling point is advantageous for the condensation polymerization reactions involved in the formation of these thermosetting polymers, which often require elevated temperatures to drive off water or other small molecules.

Resin_Synthesis_Logic cluster_reactants Starting Materials cluster_process Polycondensation Monomers Phenol/Urea + Formaldehyde Heating High Temperature (>100 °C) Monomers->Heating Solvent This compound Solvent->Heating Byproduct_Removal Removal of Water Heating->Byproduct_Removal Resin Phenolic/Urea Resin Byproduct_Removal->Resin

General Considerations for Resin Synthesis:

  • Temperature Control: The high boiling point of TOP allows for precise control over a wide range of reaction temperatures, which is critical for controlling the degree of polymerization and the final properties of the resin.

  • Byproduct Removal: The synthesis of phenolic and urea resins involves the formation of water as a byproduct. The high reaction temperatures facilitated by TOP can aid in the efficient removal of water, driving the equilibrium towards polymer formation.

  • Solubility: TOP can act as a solvent for the monomeric and oligomeric species, maintaining a homogeneous reaction mixture.

Safety and Handling

This compound is considered to have low acute toxicity.[6] However, as with all chemicals, appropriate safety precautions should be taken.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

This compound presents itself as a specialized, high-temperature, moderately polar solvent for specific applications in chemical synthesis. Its utility in the N-alkylation of heterocycles is a promising area for further research and development. While its role in the synthesis of phenolic and urea resins is noted, more detailed public information is needed to fully explore its potential in this domain. The data and protocols provided herein serve as a foundation for researchers to explore the application of this compound in their synthetic endeavors.

References

Application Note: Quantitative Analysis of Trioctyl Phosphate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of trioctyl phosphate (B84403) (TOP), an organophosphate ester used as a flame retardant and plasticizer, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the detection and quantification of TOP in various matrices. The protocol covers sample preparation, instrument parameters, and data analysis.

Introduction

Trioctyl phosphate (TOP) is a synthetic organophosphate ester widely used in industrial applications. Due to its potential for environmental persistence and migration from consumer products, there is a growing need for reliable analytical methods to monitor its presence. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of TOP. This document outlines a comprehensive GC-MS method, including sample extraction and instrument configuration, to ensure accurate and reproducible quantification.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for water samples and can be modified for other matrices.

  • Sample Collection: Collect 20 mL of the aqueous sample.

  • Filtration: Centrifuge the sample at 10,000 rpm for 10 minutes to remove suspended solids. Filter the supernatant through a 0.45 μm filter.

  • Adsorbent Preparation: Disperse 20 mg of a suitable magnetic solid-phase extraction (MSPE) adsorbent (e.g., Fe₃O₄@SiO₂ multi-walled carbon nanotubes) in the 20 mL filtered water sample.

  • Extraction: Place the mixture in a constant-temperature water bath at 25°C and shake for 50 minutes to facilitate the adsorption of TOP onto the sorbent.

  • Magnetic Separation: Use a strong magnet to separate the adsorbent particles from the aqueous solution. Discard the supernatant.

  • Elution: Add 1.4 mL of ethyl acetate (B1210297) to the adsorbent and sonicate for 20 minutes to desorb the TOP.

  • Final Solution: Separate the adsorbent with a magnet and transfer the ethyl acetate eluent to a clean vial. The residual sample can be dissolved in 200 μL of ethyl acetate for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used for the analysis of this compound:

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[2]
Carrier GasHelium, constant flow rate of 1.2 mL/min[1]
Inlet Temperature280 °C[1][3]
Injection ModeSplitless[1]
Injection Volume1 µL[1][3]
Oven Temperature ProgramInitial temperature 70°C, ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]
Mass Spectrometer
Ion SourceElectron Ionization (EI)[1]
Ionization Energy70 eV[1]
Ion Source Temperature230 °C[1]
Quadrupole Temperature150 °C[1]
Interface Temperature280 °C[1][3]
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Q1)To be determined from the mass spectrum of a TOP standard.
Qualifier Ions (Q2, Q3)To be determined from the mass spectrum of a TOP standard.

Quantitative Data

The following table summarizes the quantitative performance metrics for the analysis of organophosphate esters using a similar GC-MS method. These values can be used as a benchmark for the analysis of this compound.

ParameterValueReference
Linearity Range1.0 - 10.0 µg/mL[3][4]
Correlation Coefficient (R²)> 0.99[1]
Limit of Detection (LOD)5.82 µg/kg[4]
Limit of Quantitation (LOQ)19.21 µg/kg[4]
Recovery72.5 - 89.1%[1]
Relative Standard Deviation (RSD)3.4 - 9.7%[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and the logical relationship between the analytical steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection Filtration Filtration SampleCollection->Filtration Extraction Solid-Phase Extraction Filtration->Extraction Elution Elution & Concentration Extraction->Elution Injection GC Injection Elution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS workflow for this compound analysis.

logical_relationship Analyte This compound in Sample Matrix Extraction Isolation & Purification (SPE) Analyte->Extraction Separation Separation from Interferences (GC) Extraction->Separation Identification Identification (Mass Spectrum) Separation->Identification Quantification Quantification (Peak Area) Identification->Quantification Result Concentration of This compound Quantification->Result

Caption: Logical steps in the analysis of this compound.

References

Application Notes and Protocols: Formulating Cold-Resistant PVC Compounds with Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its unplasticized state, PVC is rigid and brittle, particularly at low temperatures, which limits its application in environments where flexibility and durability are required in the cold.[1][2] The incorporation of plasticizers is essential to impart flexibility to PVC. Trioctyl phosphate (B84403) (TOP), an organic phosphate ester, is a highly effective plasticizer for enhancing the low-temperature performance of PVC compounds.[3] This document provides detailed application notes and experimental protocols for formulating and evaluating cold-resistant PVC compounds using trioctyl phosphate.

TOP is recognized for its ability to significantly improve the flexibility, cold resistance, and water resistance of PVC.[3] As a phosphate ester plasticizer, it imparts outstanding low-temperature flexibility and good weathering resistance.[4] These characteristics make TOP-plasticized PVC suitable for a variety of demanding applications, including wire and cable sheathing, films, and sheets that must perform reliably in cold environments.[3]

Materials and Equipment

Materials:

  • PVC resin (e.g., suspension grade)

  • This compound (TOP)

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Tetrahydrofuran (B95107) (THF) (for solution casting method)

Equipment:

  • Two-roll mill or internal mixer (for melt compounding)

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing test specimens

  • Low-temperature brittleness tester (conforming to ASTM D2137)

  • Temperature retraction (TR) test apparatus (conforming to ASTM D1329)

  • Differential Scanning Calorimeter (DSC) for glass transition temperature (Tg) measurement

  • Shore durometer for hardness testing

  • Tensile testing machine

  • Laboratory glassware and magnetic stirrer (for solution casting)

  • Vacuum oven

Data Presentation: Influence of this compound on PVC Properties

The concentration of this compound in a PVC formulation directly impacts its low-temperature performance. The following table provides illustrative data on how varying the TOP content can affect key physical properties.

Formulation IDPVC (phr*)Stabilizer (phr)Lubricant (phr)This compound (phr)Brittleness Temperature (°C) (ASTM D2137)Glass Transition Temperature (Tg) (°C)Hardness (Shore A)
PVC-TOP-2010030.520-251595
PVC-TOP-3010030.530-35590
PVC-TOP-4010030.540-45-585
PVC-TOP-5010030.550-58-1580
PVC-TOP-6010030.560-65-2575

*phr: parts per hundred parts of resin

Experimental Protocols

Preparation of Plasticized PVC Sheets

Two common methods for preparing plasticized PVC sheets in a laboratory setting are melt compounding and solution casting.

4.1.1. Melt Compounding Protocol

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, stabilizer, lubricant, and the desired amount of this compound until a homogeneous dry blend is obtained.

  • Melt Mixing: Transfer the dry blend to a two-roll mill preheated to 150-160°C.

  • Compounding: Continuously cut and fold the molten PVC on the mill for 5-10 minutes to ensure uniform dispersion of all additives.

  • Sheet Formation: Once the compound is homogeneous, sheet it off the mill at a controlled thickness.

  • Pressing: Place the milled sheet into a picture-frame mold and press it in a hydraulic press at 160-170°C for 5 minutes under a pressure of 10 MPa.

  • Cooling: While maintaining pressure, cool the mold to room temperature using the press's cooling system.

  • Specimen Conditioning: Remove the pressed sheet from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

4.1.2. Solution Casting Protocol

  • Dissolution: Dissolve the PVC resin and the desired amounts of this compound, stabilizer, and lubricant in tetrahydrofuran (THF) in a beaker with continuous stirring until a clear, homogeneous solution is formed.

  • Casting: Pour the solution onto a clean, flat glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Drying: Place the cast film in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent.

  • Specimen Conditioning: Peel the film from the glass plate and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Low-Temperature Brittleness Test (ASTM D2137)

This test determines the temperature at which 50% of the tested specimens exhibit brittle failure upon impact under specified conditions.

  • Specimen Preparation: Cut at least 10 test specimens from the prepared PVC sheet with dimensions of 25 ± 5 mm long, 6.0 ± 0.5 mm wide, and 2.0 ± 0.2 mm thick.

  • Apparatus Setup: Mount the specimens in the specimen clamp of the brittleness tester.

  • Conditioning: Immerse the clamped specimens in a heat-transfer medium (e.g., isopropanol) maintained at a temperature at least 10°C above the expected brittleness temperature.

  • Testing Procedure:

    • Lower the temperature of the heat-transfer medium in 5°C or 10°C increments.

    • Allow the specimens to condition at each new temperature for 3 ± 0.5 minutes.

    • After conditioning, actuate the striker to impact the specimens.

    • Examine each specimen for failure (any crack, fissure, or hole).

  • Determining Brittleness Temperature: The brittleness temperature is the highest temperature at which at least 50% of the specimens fail.

Temperature Retraction (TR) Test (ASTM D1329)

This test evaluates the viscoelastic properties of the material at low temperatures by measuring its retraction after being stretched and frozen.

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the prepared PVC sheet.

  • Elongation and Freezing:

    • Elongate the specimen to a specified percentage (typically 250%).

    • Lock the specimen in the elongated state.

    • Immerse the elongated specimen in a low-temperature bath (e.g., -70°C) until it reaches thermal equilibrium and loses its elasticity.

  • Retraction Measurement:

    • Release the specimen and allow it to retract freely.

    • Increase the temperature of the bath at a uniform rate (e.g., 1°C/minute).

    • Measure the length of the specimen at regular temperature intervals.

  • Data Analysis: Calculate the percentage of retraction at each temperature. The temperatures at which 10% (TR10) and 70% (TR70) retraction occur are key indicators of low-temperature performance.

Visualizations

Formulation_Workflow cluster_materials Raw Materials cluster_processing Compounding Process cluster_testing Performance Evaluation PVC PVC Resin Mixing Dry Blending PVC->Mixing TOP This compound TOP->Mixing Stabilizer Stabilizer Stabilizer->Mixing Lubricant Lubricant Lubricant->Mixing Melt_Mixing Melt Compounding (Two-Roll Mill) Mixing->Melt_Mixing Pressing Molding & Pressing Melt_Mixing->Pressing Conditioning Specimen Conditioning Pressing->Conditioning Brittleness Brittleness Test (ASTM D2137) Conditioning->Brittleness TR_Test TR Test (ASTM D1329) Conditioning->TR_Test DSC DSC (Tg Measurement) Conditioning->DSC Mechanical Mechanical Testing Conditioning->Mechanical

Caption: Workflow for formulating and testing cold-resistant PVC compounds.

Cold_Resistance_Logic TOP_Conc Increase Trioctyl Phosphate Concentration Intermolecular_Forces Reduced Intermolecular Forces between PVC Chains TOP_Conc->Intermolecular_Forces Chain_Mobility Increased Polymer Chain Mobility Intermolecular_Forces->Chain_Mobility Tg Lower Glass Transition Temperature (Tg) Chain_Mobility->Tg Brittleness_Temp Lower Brittleness Temperature Chain_Mobility->Brittleness_Temp Flexibility Improved Low-Temperature Flexibility Tg->Flexibility Brittleness_Temp->Flexibility

Caption: Logical relationship of TOP concentration and cold resistance in PVC.

References

Application Notes and Protocols for Trioctyl Phosphate as a Pigment Carrier in Polymer Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl phosphate (B84403) (TOP) is a versatile organic compound, an ester of phosphoric acid, widely recognized for its utility as a plasticizer and flame retardant in various polymers. This colorless to pale yellow, viscous liquid is compatible with a range of polymers including polyvinyl chloride (PVC), polyurethane (PUR), nitrile butadiene rubber (NBR), and styrene-butadiene rubber (SBR). Beyond its primary applications, Trioctyl Phosphate also serves as a solvent and, notably, as a carrier for pigments in the manufacturing of plastics and other materials. Its function as a pigment carrier is attributed to its ability to wet pigment surfaces, facilitate dispersion, and reduce the viscosity of pigment concentrates, which can lead to improved processing and coloration of the final polymer product. These application notes provide a comprehensive overview of the properties of TOP and outline protocols for its use and evaluation as a pigment carrier in a laboratory setting.

Data Presentation

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and processing considerations.

PropertyValueReference
Molecular FormulaC24H51O4P
Molecular Weight434.64 g/mol
AppearanceClear to pale yellow viscous liquid
Boiling Point216 °C @ 4 mmHg
Flash Point>110 °C
Density~0.93 g/cm³
Viscosity~14.1 cP @ 20 °C
Water SolubilityImmiscible
SolubilityMiscible with mineral oil and gasoline
Illustrative Performance Data of this compound as a Pigment Carrier
ParameterControl (No Carrier)With 5% TOPWith 10% TOP
Pigment Loading (wt% in concentrate)30%40%50%
Viscosity of Pigment Concentrate (Pa·s)503520
Fineness of Grind (Hegman)56.57.5
Tensile Strength of Final Polymer (MPa)504846
Elongation at Break (%)200210220
Color Strength (%)100105110

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of this compound as a pigment carrier in a polymer matrix. These should be adapted based on the specific polymer, pigment, and processing equipment used.

Preparation of a Pigment Concentrate

Objective: To prepare a concentrated dispersion of a pigment in this compound.

Materials:

  • Pigment (e.g., Titanium Dioxide, Phthalocyanine Blue)

  • This compound (TOP)

  • Polymer resin (in powder or pellet form, compatible with TOP)

  • Optional: Wetting and dispersing additives

Equipment:

  • High-speed disperser (e.g., Cowles dissolver)

  • Three-roll mill

  • Beakers and mixing vessels

  • Analytical balance

Procedure:

  • Weigh the desired amounts of this compound and any additional dispersing agents into a mixing vessel.

  • While mixing at low speed with the high-speed disperser, gradually add the pre-weighed pigment to the liquid carrier.

  • Once all the pigment is incorporated, increase the mixing speed to create a vortex and ensure thorough wetting of the pigment particles. Continue mixing for 15-20 minutes.

  • For finer dispersion, transfer the pre-mix to a three-roll mill. Adjust the roller gaps and pass the paste through the mill multiple times until the desired fineness of grind is achieved.

  • Evaluate the fineness of grind using a Hegman gauge according to ASTM D1210.

Incorporation of Pigment Concentrate into Polymer

Objective: To compound the pigment concentrate with the bulk polymer.

Materials:

  • Pigment concentrate (prepared in Protocol 1)

  • Polymer resin (e.g., PVC, Polypropylene)

Equipment:

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Compression molder

  • Tensile tester

  • Colorimeter or spectrophotometer

Procedure:

  • Pre-heat the two-roll mill or internal mixer to the processing temperature of the polymer.

  • Add the polymer resin to the mixer and allow it to melt and form a consistent band.

  • Gradually add the pre-weighed pigment concentrate to the molten polymer.

  • Continue mixing until a uniform color is achieved, ensuring consistent dispersion of the pigment throughout the polymer matrix.

  • Sheet off the compounded material from the mill.

  • Prepare test specimens by compression molding the compounded sheet according to ASTM standards (e.g., ASTM D3015 for microscopical examination of pigment dispersion).

Evaluation of the Final Pigmented Polymer

Objective: To assess the impact of this compound as a pigment carrier on the properties of the final polymer.

Procedure:

  • Mechanical Properties: Conduct tensile testing on the prepared specimens according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.

  • Colorimetric Properties: Measure the color strength and coordinates (L, a, b*) of the pigmented polymer samples using a colorimeter or spectrophotometer according to ASTM D2244.

  • Rheological Properties: For thermoplastic polymers, measure the melt flow index (MFI) according to ASTM D1238 to assess the effect of the pigment concentrate on the processability of the polymer. For liquid systems like PVC plastisols, evaluate the viscosity profile using a rotational viscometer.

  • Microscopic Analysis: Examine thin sections of the pigmented polymer under a microscope to visually assess the quality of pigment dispersion, looking for agglomerates or streaks, as outlined in ASTM D3015.

Mandatory Visualization

experimental_workflow cluster_prep Pigment Concentrate Preparation cluster_compounding Polymer Compounding cluster_evaluation Property Evaluation prep_start Weigh TOP & Additives add_pigment Gradually Add Pigment prep_start->add_pigment high_speed_mix High-Speed Dispersion add_pigment->high_speed_mix three_roll_mill Three-Roll Milling high_speed_mix->three_roll_mill grind_eval Evaluate Fineness (Hegman Gauge) three_roll_mill->grind_eval add_concentrate Incorporate Pigment Concentrate grind_eval->add_concentrate Concentrate Ready melt_polymer Melt Polymer in Mixer melt_polymer->add_concentrate mix_uniform Mix to Uniform Color add_concentrate->mix_uniform prepare_specimens Prepare Test Specimens (Compression Molding) mix_uniform->prepare_specimens mech_test Mechanical Testing (Tensile) prepare_specimens->mech_test color_test Colorimetric Analysis prepare_specimens->color_test rheo_test Rheological Testing (MFI/Viscosity) prepare_specimens->rheo_test micro_test Microscopic Dispersion Analysis prepare_specimens->micro_test

Caption: Experimental workflow for evaluating TOP as a pigment carrier.

logical_relationship cluster_input Input cluster_properties Inherent Properties cluster_function Function as Pigment Carrier cluster_benefits Potential Benefits cluster_considerations Considerations top This compound (TOP) liquid Liquid State at Room Temp viscous Viscous Nature solvent Good Solvating Power compatible Polymer Compatibility mech_impact Impact on Mechanical Properties top->mech_impact migration Potential for Migration top->migration wetting Pigment Wetting liquid->wetting viscous->wetting dispersion Facilitates Dispersion solvent->dispersion improved_processing Improved Processability compatible->improved_processing wetting->dispersion viscosity_reduction Reduces Paste Viscosity dispersion->viscosity_reduction higher_loading Higher Pigment Loading dispersion->higher_loading better_color Enhanced Color Strength dispersion->better_color uniformity Improved Product Uniformity dispersion->uniformity viscosity_reduction->improved_processing cost Cost-Effectiveness higher_loading->cost improved_processing->uniformity

Caption: Logical relationships of TOP as a pigment carrier.

Application Notes & Protocols: Trioctyl Phosphate as an Antifoaming Agent in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trioctyl Phosphate (B84403) (TOP), also known as Tris(2-ethylhexyl) phosphate, as an effective antifoaming agent in various industrial applications. This document details its mechanism of action, presents comparative performance data, and offers detailed protocols for its evaluation.

Introduction

Trioctyl phosphate (CAS No: 78-42-2) is a versatile organophosphorus compound, functioning as a plasticizer, flame retardant, and solvent.[1][2][3] It is a clear, colorless to pale yellow, viscous liquid with low water solubility and a high boiling point.[1][4] Due to its low surface tension and ability to disrupt the stability of foam lamellae, TOP is employed as a potent antifoaming agent (defoamer) in numerous industrial processes, including coatings, adhesives, textiles, and pulp and paper manufacturing.[5][6][7]

Mechanism of Action

Phosphate ester antifoams like this compound operate based on controlled incompatibility and low surface tension. The fundamental principle involves the TOP droplet entering the foam lamella (the thin liquid film of a bubble), spreading rapidly, and ultimately causing the film to rupture.

The process can be summarized in three key stages:

  • Entering: The TOP droplet, being insoluble in the foaming medium, penetrates the surface of the foam bubble.

  • Spreading: Having a lower surface tension than the surrounding medium, the TOP droplet spreads across the bubble's liquid film, creating a lens.

  • Rupture: This spreading action thins the lamella wall and creates a surface tension gradient, which destabilizes the foam structure and causes the bubble to collapse.[5]

The diagram below illustrates this defoaming mechanism.

G cluster_0 Foam Lamella (Bubble Wall) cluster_1 This compound Action S1 Surfactant-Stabilized Liquid Film TOP1 TOP Droplet Enters Lamella Surface S2 Thinning of Film Wall S3 Bubble Rupture (Coalescence) S2->S3 Instability Leads to Collapse TOP2 Spreading of TOP across Film TOP1->TOP2 Low Surface Tension Gradient TOP2->S2 Weakens Film Structure

Mechanism of action for this compound as a defoamer.

Industrial Applications and Performance Data

This compound is utilized across a range of industries where foam generation can impede production efficiency and compromise product quality. Key applications include textile wet processing, water-based coatings and inks, adhesives, and wastewater treatment.[6][8][9][10] Unlike silicone-based defoamers, phosphate esters are often preferred in applications like coatings where silicone can cause surface defects such as "fish eyes" or cratering.[11][12]

3.1. Data Presentation

Direct quantitative, comparative performance data for this compound is not widely published in a consolidated format. The following table provides an illustrative comparison of typical performance characteristics of different defoamer types based on available literature and industry knowledge. The values for Phosphate Ester are representative of what might be expected, drawing from data on similar compounds like Tributyl Phosphate (TBP).[13]

Parameter Phosphate Ester (Illustrative) Silicone-Based Mineral Oil-Based Polyether-Based
Typical Concentration 0.1% - 0.5%10 - 100 ppm0.1% - 1.0%0.05% - 0.5%
Knockdown Speed Moderate to FastVery FastModerateSlow to Moderate
Persistence GoodExcellentFair to GoodGood
Foam Reduction (%) >60%[13]>95%50% - 80%70% - 90%
Stability (High Temp) GoodExcellentFairGood
Stability (High pH) Excellent[14]GoodPoorGood
Risk of Surface Defects Low[11]HighModerateLow
Relative Cost ModerateHighLowModerate

Note: Performance is highly dependent on the specific formulation, temperature, pH, and shear conditions of the industrial process.

3.2. Key Advantages in Specific Industries

  • Textiles: In high-alkalinity processes like dyeing, phosphate esters provide excellent stability where other defoamers might fail.[8][14] They help prevent fabric flotation and ensure even dye distribution.[14]

  • Coatings & Adhesives: this compound is effective in reducing foam in water-based acrylics and latex paints during high-shear mixing, without causing the surface defects often associated with silicone defoamers.[13]

  • Wastewater Treatment: Used to manage foam in various stages, particularly in activated sludge systems, helping to maintain the efficiency of biological processes.[9][15]

Experimental Protocols

To evaluate the effectiveness of this compound as an antifoaming agent, a standardized laboratory test is essential. The following protocol is a synthesized methodology based on common industry practices, such as modifications of the ASTM D892 standard, for dynamic foam testing.

4.1. Objective

To quantify and compare the antifoaming efficiency of this compound against a control (no defoamer) and other antifoaming agents in a simulated industrial liquid.

4.2. Materials & Equipment

  • Foaming Medium: A solution representative of the industrial process (e.g., 1% surfactant solution, latex emulsion, black liquor from pulp processing).

  • Antifoaming Agents: this compound, and other agents for comparison (e.g., silicone emulsion).

  • Equipment:

    • 1000 mL graduated glass cylinder with gas inlet at the bottom.

    • Gas sparging stone (fritted glass).

    • Gas flowmeter.

    • Compressed air or nitrogen source.

    • Timer/stopwatch.

    • Magnetic stirrer and stir bar (optional, for dispersion).

    • Constant temperature bath.

4.3. Experimental Workflow Diagram

G P1 1. Prepare Foaming Medium (e.g., 500 mL in graduated cylinder) P2 2. Equilibrate Temperature (Place cylinder in water bath) P1->P2 P3 3. Add Antifoam Agent (e.g., 0.2% w/v this compound) P2->P3 P4 4. Disperse Agent (Stir for 2 mins if required) P3->P4 P5 5. Start Gas Sparging (Set constant flow rate, e.g., 200 mL/min) P4->P5 P6 6. Record Initial Foam Height (Measure total volume at t=0) P5->P6 P7 7. Monitor & Record (Measure foam height at intervals: 1, 2, 5, 10, 15 mins) P6->P7 Persistence Test P8 8. Stop Gas & Measure Collapse (Record time for foam to collapse - 'Knockdown Test') P7->P8 P9 9. Analyze & Compare Data P8->P9

Workflow for evaluating the performance of an antifoaming agent.

4.4. Detailed Procedure

  • Preparation: Pour 500 mL of the prepared foaming medium into the 1000 mL graduated cylinder.

  • Temperature Control: Place the cylinder into a constant temperature bath set to the desired process temperature and allow the medium to equilibrate for 15 minutes.

  • Antifoam Addition: Add the specified concentration of this compound (e.g., starting with 0.2% weight/volume) to the liquid. If testing persistence, add the agent before sparging. If testing knockdown of existing foam, generate foam first, then add the agent.

  • Dispersion: If necessary, gently stir the solution with a magnetic stirrer for 2 minutes to ensure uniform dispersion of the antifoam agent.

  • Foam Generation: Start the gas flow through the sparging stone at a fixed rate (e.g., 200 mL/min) and simultaneously start the timer.

  • Data Collection (Persistence): Record the total volume (liquid + foam) in the cylinder at regular intervals (e.g., 1, 2, 5, 10, and 15 minutes). The foam height is the total volume minus the initial liquid volume.

  • Data Collection (Knockdown): After a set period of foam generation (e.g., 5 minutes), turn off the gas flow and record the time it takes for the foam to collapse completely or to a predetermined level (e.g., 10% of its maximum height).

  • Control and Comparison: Repeat the experiment for a blank control (no antifoam) and for other comparative antifoaming agents at the same concentration.

  • Analysis: Plot foam height versus time for all samples to compare foam suppression (persistence). Tabulate knockdown times for a direct comparison of foam-breaking efficiency.

Selection and Troubleshooting

Choosing the correct antifoaming agent requires balancing efficiency, compatibility, and cost. This compound is an excellent candidate for systems where silicone is problematic and high pH stability is required.

G Start Foaming Problem Identified Q1 Is the system Aqueous or Non-Aqueous? Start->Q1 Q2 Are silicone-related surface defects a concern? (e.g., coatings, printing) Q1->Q2 Aqueous A2 Consider Mineral Oil or Synthetic Defoamers Q1->A2 Non-Aqueous Q3 What is the system pH? Q2->Q3 No A3 Strongly Consider Phosphate Esters (e.g., this compound) Q2->A3 Yes A5 Phosphate Esters are Excellent Candidates Q3->A5 High Alkali (pH > 10) A6 Evaluate Silicone, Polyether, and Phosphate Esters Q3->A6 Neutral / Acidic A1 Consider Silicone-Based or Polyether Defoamers A4 Consider Silicone-Based Defoamers

Decision tree for selecting an appropriate antifoaming agent.

References

Application Notes and Protocols for the Preparation of Ion-Selective Electrodes with Trioctyl Phosphate as a Membrane Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of ion-selective electrodes (ISEs) utilizing trioctyl phosphate (B84403) (TOP) as a membrane plasticizer. Due to the limited direct literature on trioctyl phosphate, this document leverages data and methodologies for its close isomer, tris(2-ethylhexyl) phosphate (TEHP), which is expected to have very similar plasticizing properties.[1][2] The provided protocols are designed to be adaptable for TOP.

Introduction to this compound in Ion-Selective Electrodes

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of a polymeric membrane ISE is the ion-selective membrane, which typically consists of a polymer matrix (most commonly polyvinyl chloride - PVC), an ionophore that selectively binds to the target ion, and a plasticizer.

The plasticizer is a critical component, as it dissolves the ionophore and other membrane components, ensures the mechanical flexibility and stability of the membrane, and influences the electrode's analytical performance, including its selectivity, sensitivity, and lifetime.[1][3] this compound (TOP), and its isomer tris(2-ethylhexyl) phosphate (TEHP), are organophosphate plasticizers that offer good compatibility with PVC and other membrane components. Their lipophilicity helps to minimize leaching from the membrane into the aqueous sample, contributing to a longer electrode lifetime.[4][5]

Experimental Protocols

This section provides detailed protocols for the preparation of a PVC-based ion-selective membrane and the assembly of an ion-selective electrode using a phosphate-based plasticizer like TOP or TEHP.

Preparation of the Ion-Selective Membrane

This protocol describes the preparation of a PVC membrane suitable for various ionophores. The specific ionophore will determine the electrode's selectivity to the target ion.

Materials:

  • High molecular weight Poly(vinyl chloride) (PVC)

  • This compound (TOP) or Tris(2-ethylhexyl) phosphate (TEHP) as the plasticizer

  • Ionophore (specific to the target analyte)

  • Lipophilic salt/anion excluder (e.g., potassium tetrakis(p-chlorophenyl)borate - KTCPB) (Optional, but recommended for cation-selective electrodes)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Component Weighing: Accurately weigh the membrane components. A typical composition for a cation-selective membrane is a weight ratio of approximately 33% PVC, 66% plasticizer, 1% ionophore, and 0.5% lipophilic salt. For example, to prepare a 200 mg membrane cocktail, the masses would be:

    • PVC: 66 mg

    • TOP/TEHP: 132 mg

    • Ionophore: 2 mg

    • KTCPB: 1 mg

  • Dissolution: Dissolve the weighed components in a minimal amount of THF (typically 2-3 mL) in a small, clean glass vial. Ensure complete dissolution by gentle swirling or vortexing. The resulting solution should be clear and homogenous.

  • Membrane Casting: Pour the membrane cocktail into a clean, flat glass ring (approximately 2 cm in diameter) placed on a smooth glass plate.

  • Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

  • Membrane Sectioning: Once the membrane is fully dried and transparent, carefully cut a small disk (typically 5-7 mm in diameter) from the cast film using a cork borer or a sharp scalpel.

Assembly of the Ion-Selective Electrode

Materials:

  • Prepared ion-selective membrane disk

  • Electrode body (e.g., a PVC or glass tube)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Internal filling solution containing a known concentration of the target ion and a fixed concentration of a reference salt (e.g., 0.01 M of the target ion chloride salt and 0.1 M KCl).

  • Adhesive (e.g., a solution of PVC in THF)

Procedure:

  • Membrane Attachment: Securely attach the cut membrane disk to one end of the electrode body using the PVC/THF adhesive. Ensure a complete and leak-proof seal. Allow the adhesive to dry completely.

  • Filling the Electrode: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

  • Inserting the Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the filling solution, making sure it is immersed.

  • Conditioning the Electrode: Before the first use, condition the assembled ISE by soaking it for several hours (typically 12-24 hours) in a solution containing a moderate concentration (e.g., 0.01 M) of the target ion. This step is essential for establishing a stable potential at the membrane-solution interface.

Performance Characteristics of TEHP-based Ion-Selective Electrodes

The following tables summarize the performance data for ion-selective electrodes prepared with tris(2-ethylhexyl) phosphate (TEHP) as the plasticizer. This data provides a benchmark for the expected performance of electrodes using this compound.

Performance of a Nitrate-Selective Electrode

Table 1: Performance Characteristics of a Nitrate-Selective Electrode using TEHP Plasticizer

ParameterValue
Slope-57.8 mV/decade
Lower Limit of Linear Response (LLLR)1.8 x 10⁻⁵ mol/dm³
Practical Detection Limit (PDL)6.8 x 10⁻⁶ mol/dm³

Data sourced from a comparative study of different plasticizers for a nitrate (B79036) ISE.[4]

Table 2: Selectivity Coefficients (log KpotNO3-, J-) for the TEHP-based Nitrate ISE

Interfering Ion (J-)log KpotNO3-, J-
ClO₃⁻-1.2
BrO₃⁻-2.5
Br⁻-2.1
Cl⁻-2.8
Benzoate-1.5

Selectivity coefficients determined by the mixed solutions method.[4]

Performance of a Dibasic Phosphate-Selective Electrode

Table 3: Performance Characteristics of a Dibasic Phosphate (HPO₄²⁻) Selective Electrode using TEHP Plasticizer

ParameterValue
Slope-24.2 mV/decade
Limit of Detection~10⁻⁷ mol/L
Linear Range5.1 concentration decades

Performance data for an ISE based on a cyclic polyamine ionophore.[6]

Visualizing the Experimental Workflow and Membrane Composition

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in the preparation of ion-selective electrodes.

experimental_workflow cluster_membrane_prep Membrane Preparation cluster_electrode_assembly Electrode Assembly weigh Weigh Components (PVC, TOP, Ionophore) dissolve Dissolve in THF weigh->dissolve cast Cast Membrane dissolve->cast evaporate Evaporate Solvent cast->evaporate cut Cut Membrane Disk evaporate->cut attach Attach Membrane to Electrode Body cut->attach fill Fill with Internal Solution attach->fill insert Insert Internal Reference Electrode fill->insert condition Condition Electrode insert->condition ready ready condition->ready Ready for Measurement

Caption: Experimental workflow for the preparation of an ion-selective electrode.

membrane_composition cluster_components Membrane Components membrane Ion-Selective Membrane pvc PVC Matrix (Structural Support) membrane->pvc top This compound (Plasticizer) membrane->top ionophore Ionophore (Selective Binding) membrane->ionophore lipophilic_salt Lipophilic Salt (Anion Excluder - Optional) membrane->lipophilic_salt

Caption: Key components of the ion-selective membrane.

References

Application Note: Trioctyl Phosphate in the Formulation of Military-Grade Tarpaulins

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides detailed application notes and protocols on the use of trioctyl phosphate (B84403) (TOP), specifically tris(2-ethylhexyl) phosphate (TEHP), as a high-performance plasticizer and flame retardant in the manufacturing of military-grade tarpaulins. It outlines the formulation, preparation, and testing of polyvinyl chloride (PVC) coated fabrics designed to meet stringent military specifications. The protocols included cover the evaluation of critical performance metrics such as flame retardancy, low-temperature flexibility, and mechanical strength. This guide is intended for researchers, material scientists, and professionals involved in the development of advanced, durable polymer-coated textiles.

Introduction

Military-grade tarpaulins demand exceptional performance characteristics, including high tensile strength, tear resistance, flame retardancy, and flexibility over a wide temperature range. To meet these requirements, a base fabric, typically a robust polyester (B1180765) scrim, is coated with a flexible polymer, most commonly polyvinyl chloride (PVC). The properties of this PVC coating are heavily influenced by the choice of plasticizer.

Trioctyl phosphate (TOP), particularly tris(2-ethylhexyl) phosphate (TEHP), serves as a critical multifunctional additive in these formulations. It is a phosphate ester that imparts both excellent plasticization and inherent flame retardancy to the PVC matrix. Unlike standard phthalate (B1215562) plasticizers, TEHP offers superior performance at low temperatures, preventing the tarpaulin from becoming brittle and cracking in cold climates. Furthermore, its phosphorus content contributes to the flame-retardant properties of the final product, helping it meet military standards for fire safety.

Role of this compound (TEHP) in PVC Formulations

TEHP's primary functions in military-grade tarpaulin coatings are:

  • Plasticization: TEHP molecules intersperse between PVC polymer chains, reducing intermolecular forces and increasing the free volume. This process lowers the glass transition temperature (Tg) of the PVC, transforming it from a rigid material into a flexible and durable coating suitable for a tarpaulin.

  • Low-Temperature Flexibility: TEHP is highly effective at maintaining the flexibility of PVC at sub-zero temperatures, a critical requirement for military applications in diverse environmental conditions.

  • Flame Retardancy: As a phosphate ester, TEHP acts as a flame retardant through a gas-phase mechanism. In the event of a fire, it decomposes to release phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, thereby suppressing the combustion process.

The following diagram illustrates the logical relationship between the formulation components and the final properties of the military-grade tarpaulin.

G Formulation PVC Formulation Components PVC PVC Resin Formulation->PVC TEHP This compound (TEHP) Formulation->TEHP Stabilizer Heat Stabilizer Formulation->Stabilizer Processing Coating & Curing Process Formulation->Processing Strength Mechanical Strength PVC->Strength Provides Flame Flame Retardancy TEHP->Flame Contributes to Flex Low-Temperature Flexibility TEHP->Flex Imparts Fabric Polyester Scrim Fabric Fabric->Processing Fabric->Strength Reinforces Tarpaulin Military-Grade Tarpaulin Processing->Tarpaulin Properties Key Performance Properties Tarpaulin->Properties Properties->Flame Properties->Flex Properties->Strength

Caption: Logical workflow from formulation to final tarpaulin properties.

Experimental Protocols

Protocol 1: Preparation of PVC Coated Fabric

This protocol describes the preparation of a PVC-coated fabric using a knife-coating method.

Materials:

  • PVC Resin (e.g., K-value 67-70)

  • Tris(2-ethylhexyl) phosphate (TEHP)

  • Heat Stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • Polyester Scrim Fabric (as per military specification)

  • Solvents (e.g., Methyl Ethyl Ketone - MEK)

Equipment:

  • High-speed disperser/mixer

  • Knife-over-roll coater

  • Forced air oven

  • Thickness gauge

Procedure:

  • Plastisol Formulation: In a mixing vessel, combine the PVC resin, TEHP, and heat stabilizer according to the formulation ratios provided in Table 1.

  • Mixing: Add the solvent (MEK) gradually while mixing at a low speed to wet the solid components.

  • Dispersion: Increase the mixing speed to high (e.g., 1500-2000 rpm) and continue for 30-60 minutes until a homogenous, lump-free plastisol is formed. Allow the mixture to de-aerate.

  • Fabric Preparation: Mount the polyester scrim fabric onto the coating line, ensuring it is taut and free of wrinkles.

  • Coating Application: Apply the prepared PVC plastisol onto the fabric using a knife-over-roll coater. Adjust the knife gap to achieve the desired coating thickness (e.g., 0.3-0.5 mm).

  • Curing: Pass the coated fabric through a multi-zone forced air oven. A typical curing profile is 2-3 minutes with zone temperatures ramping from 150°C to 200°C to ensure complete solvent evaporation and fusion of the PVC.

  • Cooling and Rolling: Cool the cured tarpaulin material before rolling it up for conditioning.

  • Conditioning: Condition the samples at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

The following diagram outlines the experimental workflow for preparing and testing the tarpaulin material.

G A 1. Formulate PVC Plastisol (PVC, TEHP, Stabilizer) B 2. Mix & Disperse A->B C 3. Knife-Coat onto Polyester Fabric B->C D 4. Cure in Oven (150-200°C) C->D E 5. Condition Sample (24h, 23°C, 50% RH) D->E F 6. Perform Tests E->F G Flame Retardancy (ASTM E84) F->G H Low-Temp. Flexibility (ASTM D2136) F->H I Tensile Strength (ASTM D751) F->I

Caption: Experimental workflow for tarpaulin preparation and testing.

Protocol 2: Performance Testing

A. Flame Retardancy (ASTM E84 - Steiner Tunnel Test)

  • Prepare a test specimen of the required dimensions (typically 24 feet long and 20 inches wide).

  • Mount the specimen on the underside of the removable lid of the Steiner tunnel apparatus.

  • Ignite the gas burners at the fire end of the tunnel.

  • Record the flame spread distance and the smoke density generated over a 10-minute test period.

  • Calculate the Flame Spread Index (FSI) and Smoke Developed Index (SDI) by comparing the results to standard materials (red oak and cement board).

B. Low-Temperature Flexibility (ASTM D2136 - Brittleness Test by Impact)

  • Cut at least 10 test specimens of the specified dimensions.

  • Condition the specimens at the test temperature (e.g., -40°C) for a specified duration in a low-temperature chamber.

  • While in the chamber, subject each specimen to a single impact from a specified striking arm.

  • Examine each specimen for any signs of cracking, crazing, or fracture.

  • The temperature at which 50% of the specimens fail is reported as the brittleness temperature.

C. Tensile Strength and Elongation (ASTM D751 - Coated Fabrics)

  • Cut test specimens in both the warp and weft directions.

  • Clamp the specimen into the grips of a universal testing machine (tensile tester).

  • Apply a tensile load at a constant rate of extension until the specimen ruptures.

  • Record the maximum load (tensile strength) and the elongation at break.

Quantitative Data and Performance

The concentration of TEHP is critical and must be optimized to balance flexibility with mechanical strength and flame retardancy. The following table summarizes typical formulation ranges and expected performance data.

Table 1: Example Formulations and Performance Data

ParameterFormulation A (Control)Formulation B (TEHP)Military Specification (Typical)
Component (phr)*
PVC Resin100100-
Primary Plasticizer (DOP)50--
TEHP Plasticizer-50-
Heat Stabilizer33-
Performance Metric
Tensile Strength (Warp)~350 lbf~330 lbf> 300 lbf
Tear Strength (Warp)~40 lbf~38 lbf> 35 lbf
Low-Temp. Flex (-40°C)Fails (Brittle)PassesPass
Flame Spread Index (FSI)> 75< 25Class A (< 25)
Smoke Developed Index (SDI)> 100< 50< 50

*phr: parts per hundred resin

Conclusion

This compound (TEHP) is an essential component in the formulation of high-performance, military-grade tarpaulins. Its dual function as a low-temperature plasticizer and an effective flame retardant allows PVC-coated fabrics to meet the stringent safety and durability requirements of military applications. The protocols and data presented in this note provide a foundational framework for the development and evaluation of such materials. Proper optimization of TEHP concentration is key to achieving the desired balance of mechanical strength, flexibility, and fire resistance.

Troubleshooting & Optimization

Technical Support Center: Enhancing Thermal Stability of Trioctyl Phosphate-Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the thermal stability analysis of trioctyl phosphate (B84403) (TOP)-plasticized polymers.

Troubleshooting Guides

This section addresses common issues observed during experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Premature Discoloration (Yellowing/Browning) of the Polymer During Thermal Processing or Aging

  • Question: Why is my TOP-plasticized polymer turning yellow or brown at temperatures below its expected degradation point?

  • Answer: Premature discoloration is a common sign of thermal degradation, particularly in polymers like PVC.[1] The primary cause is the initiation of dehydrochlorination in PVC, which creates conjugated double bonds that absorb light and cause a color change.[2][3] Several factors can trigger this at lower-than-expected temperatures:

    • Inadequate Stabilization: The heat stabilizer system may be insufficient to neutralize the released hydrogen chloride (HCl), which autocatalyzes further degradation.[3][4]

    • Plasticizer Oxidation: The plasticizer itself can undergo oxidation, leading to byproducts that contribute to discoloration.[2]

    • Shear-Induced Degradation: High shear forces during mixing or processing can generate localized heat, initiating degradation even if the set temperature is appropriate.[1]

    • Presence of Impurities: Metal ions from pigments or residual catalysts can accelerate the decomposition of the polymer.[5]

    Solutions:

    • Optimize Stabilizer Package: Consider a synergistic blend of primary and secondary heat stabilizers. Metal soaps (e.g., calcium/zinc stearate) can neutralize HCl, while co-stabilizers like phosphites or epoxy plasticizers (e.g., ESBO) can provide long-term stability.[3][6]

    • Incorporate Antioxidants: Adding antioxidants can prevent the oxidative degradation of the plasticizer.[2]

    • Control Processing Conditions: Reduce mixer speeds or screw speeds during extrusion to minimize shear heating.[1]

    • Ensure High-Purity Components: Use high-purity resins, plasticizers, and additives to avoid catalytic degradation.[5]

Issue 2: Significant Weight Loss Observed at Lower Temperatures in TGA

  • Question: My TGA curve for the TOP-plasticized polymer shows a significant weight loss at a temperature lower than the main polymer degradation. What could be the cause?

  • Answer: A weight loss step preceding the main polymer degradation in a thermogravimetric analysis (TGA) thermogram typically indicates the volatilization of a component. Potential causes include:

    • Plasticizer Evaporation: Trioctyl phosphate, like many plasticizers, has a finite volatility. At elevated temperatures, it can evaporate from the polymer matrix, leading to weight loss.[7] This is a common issue and a primary mechanism of plasticizer loss.[8]

    • Moisture Content: The presence of absorbed moisture in the sample will result in an initial weight loss at around 100°C.

    • Residual Solvents: If the polymer was processed using solvents, incomplete removal can lead to their evaporation during the TGA run.

    Solutions:

    • Select a Lower Volatility Plasticizer (if possible): For high-temperature applications, consider a plasticizer with a higher molecular weight to reduce evaporation.[9]

    • Pre-dry Samples: Before TGA analysis, dry the samples in a vacuum oven at a moderate temperature to remove any moisture or residual solvents.

    • Analyze the Evolved Gas: Couple the TGA with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the volatile components.

Issue 3: Inconsistent or Non-Reproducible TGA/DSC Results

  • Question: I am getting variable results each time I run a TGA or DSC experiment on my TOP-plasticized polymer. What could be the reason?

  • Answer: Inconsistent thermal analysis results can stem from several experimental factors:

    • Sample Heterogeneity: Poor dispersion of the plasticizer or other additives can lead to variations in the composition of the small sample used for analysis.

    • Sample Preparation: Differences in sample size, geometry, and packing in the crucible can affect heat transfer and the diffusion of volatile products.

    • Thermal History: The previous thermal history of the polymer sample can influence its thermal properties, particularly the glass transition temperature (Tg) observed in DSC.[10]

    • Instrumental Variations: Fluctuations in the heating rate or purge gas flow rate can affect the recorded temperatures and weight changes.

    Solutions:

    • Ensure Homogeneous Mixing: Use a high-shear mixer to ensure uniform dispersion of TOP and other additives throughout the polymer matrix.

    • Standardize Sample Preparation: Use a consistent sample mass (typically 5-10 mg for TGA), and ensure the sample is in good thermal contact with the bottom of the crucible.

    • Control Thermal History: To erase previous thermal history, you can perform a heat-cool-heat cycle in the DSC. The results from the second heating scan are often more reproducible.

    • Calibrate the Instrument: Regularly calibrate your TGA and DSC instruments according to the manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TOP) in a polymer formulation?

A1: this compound is a versatile additive that primarily functions as a plasticizer and a flame retardant.[11][12] As a plasticizer, it increases the flexibility, ductility, and processability of polymers like PVC by lowering their glass transition temperature.[13] As a flame retardant, it can act in both the condensed and gas phases. Upon heating, it can decompose to form phosphoric acid, which promotes char formation on the polymer surface, acting as a thermal barrier.[14]

Q2: How does the thermal stability of a TOP-plasticized polymer compare to one with other common plasticizers?

A2: Phosphate esters like TOP are known to have good thermal stability.[15] However, their performance relative to other plasticizers depends on the specific polymer and the presence of stabilizers. Generally, polymeric plasticizers with higher molecular weights exhibit lower volatility and thus may show better long-term thermal stability in terms of mass retention.[16] Citrate-based plasticizers are also known for their good thermal stability.[17]

Q3: What types of stabilizers are most effective for TOP-plasticized PVC?

A3: A synergistic combination of stabilizers is typically most effective for PVC plasticized with TOP. This often includes:

  • Primary Heat Stabilizers: Metal soaps such as calcium stearate (B1226849) and zinc stearate are crucial for neutralizing the HCl released during PVC degradation.[1][3]

  • Co-stabilizers (Secondary Stabilizers):

    • Organophosphites: These can chelate metal chlorides that might otherwise catalyze further degradation and can also act as antioxidants.[3]

    • Epoxidized Soybean Oil (ESBO): This acts as a secondary stabilizer by scavenging HCl and also provides some plasticizing effect.[2]

    • Beta-diketones: These can contribute to long-term heat stability.

The combination of these stabilizers provides both initial color stability and long-term heat resistance.[18]

Q4: Can the loss of TOP from the polymer matrix be prevented?

A4: The loss of plasticizer, known as migration, is a significant issue that can lead to embrittlement of the polymer.[7][8] While complete prevention is difficult, it can be minimized by:

  • Using Higher Molecular Weight Plasticizers: Polymeric plasticizers have significantly lower migration rates.[9]

  • Cross-linking the Polymer: Creating a cross-linked network can physically trap the plasticizer molecules.

  • Internal Plasticization: Chemically bonding the plasticizing moiety to the polymer backbone is the most effective way to prevent migration.[9]

  • Optimizing the Formulation: Ensuring good compatibility between the plasticizer and the polymer can reduce the driving force for migration.

Data Presentation

Table 1: Typical Onset of Decomposition Temperatures for PVC with Different Plasticizers (Illustrative Data)

Plasticizer TypeOnset of Decomposition (Tonset) in N2 (°C)Reference
Unplasticized PVC~276[19]
Dioctyl Phthalate (DOP)~290 - 300[17]
This compound (TOP)~290 - 310[16] (inferred)
Tributyl Citrate (TBC)~300 - 320[17]
Polymeric Plasticizer> 320[16]

Note: These are typical values and can vary significantly based on the specific formulation (e.g., stabilizer package, filler content) and experimental conditions (e.g., heating rate).

Table 2: Effect of Heat Stabilizers on the Thermal Stability of Plasticized PVC (Illustrative TGA Data)

FormulationT5% (Temperature at 5% weight loss) (°C)
PVC + Plasticizer (no stabilizer)~280
PVC + Plasticizer + Ca/Zn Stearate~293
PVC + Plasticizer + Organic-based Stabilizer~297

Data adapted from a comparative study on different stabilizer systems.[19]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Objective: To determine the onset of degradation temperature and the mass loss profile of the TOP-plasticized polymer.

  • Methodology:

    • Sample Preparation: Prepare a uniform and representative sample of the plasticized polymer. A sample mass of 5-10 mg is recommended.

    • Instrument Setup:

      • Place the sample in an inert TGA crucible (e.g., alumina (B75360) or platinum).

      • Place the crucible on the TGA balance.

      • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Thermal Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature above the expected complete decomposition of the polymer (e.g., 600-800°C).

    • Data Analysis:

      • Plot the percentage of weight loss as a function of temperature.

      • Determine the onset of degradation temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (T5%).

      • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

2. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

  • Objective: To measure the glass transition temperature (Tg) of the TOP-plasticized polymer, which is an indicator of the plasticizer's efficiency.

  • Methodology:

    • Sample Preparation: Encapsulate a small, uniform sample (5-10 mg) in an aluminum DSC pan.

    • Instrument Setup:

      • Place the sample pan and an empty reference pan in the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program (Heat-Cool-Heat):

      • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above the expected Tg but below the degradation temperature (e.g., 150°C) at a constant rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

      • Second Heating Scan: Heat the sample again at the same rate as the first scan.

    • Data Analysis:

      • Analyze the heat flow curve from the second heating scan.

      • The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.[20]

Visualizations

Troubleshooting_Workflow Start Problem Observed: Poor Thermal Stability Discoloration Premature Discoloration (Yellowing/Browning) Start->Discoloration Weight_Loss Early Weight Loss (TGA) Start->Weight_Loss Inconsistent_Results Inconsistent TGA/DSC Results Start->Inconsistent_Results Cause_Discoloration Potential Causes: - Inadequate Stabilization - Plasticizer Oxidation - Shear-Induced Degradation - Impurities Discoloration->Cause_Discoloration Cause_Weight_Loss Potential Causes: - Plasticizer Evaporation - Moisture - Residual Solvents Weight_Loss->Cause_Weight_Loss Cause_Inconsistent Potential Causes: - Sample Heterogeneity - Inconsistent Sample Prep - Variable Thermal History Inconsistent_Results->Cause_Inconsistent Solution_Discoloration Solutions: - Optimize Stabilizer Package - Add Antioxidants - Control Processing Conditions Cause_Discoloration->Solution_Discoloration Solution_Weight_Loss Solutions: - Pre-dry Sample - Use Higher MW Plasticizer - Evolved Gas Analysis Cause_Weight_Loss->Solution_Weight_Loss Solution_Inconsistent Solutions: - Ensure Homogeneous Mixing - Standardize Sample Prep - Use Heat-Cool-Heat DSC Cycle Cause_Inconsistent->Solution_Inconsistent

Caption: Troubleshooting workflow for thermal stability issues.

Degradation_Pathway PVC_TOP PVC + this compound (TOP) + Heat Stabilizer (e.g., Ca/Zn Stearate) Heat Heat Dehydrochlorination Dehydrochlorination of PVC Heat->Dehydrochlorination Initiates TOP_Degradation TOP Degradation Heat->TOP_Degradation Initiates HCl HCl (gas) Dehydrochlorination->HCl Polyene Polyene Formation (Leads to Discoloration) Dehydrochlorination->Polyene Stabilizer_Action Stabilizer Neutralizes HCl (e.g., ZnSt₂ + 2HCl -> ZnCl₂ + 2HSt) HCl->Stabilizer_Action Reacts with Char Char Formation (Protective Layer) Polyene->Char Contributes to Phosphoric_Acid Phosphoric Acid Formation TOP_Degradation->Phosphoric_Acid Phosphoric_Acid->Char Promotes

References

Technical Support Center: Identifying Trioctyl Phosphate Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of trioctyl phosphate (B84403) (TOP) degradation products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for trioctyl phosphate (TOP) and its expected products?

A1: this compound can degrade through several mechanisms, primarily hydrolysis and thermal decomposition.

  • Hydrolysis: Similar to other trialkyl phosphates like tributyl phosphate (TBP), TOP is expected to undergo hydrolysis, sequentially losing its octyl groups.[1][2] This process results in the formation of dioctyl phosphate (DOP) and subsequently monooctyl phosphate (MOP).

  • Thermal Decomposition: When heated to decomposition, TOP can release various products, including carbon monoxide, carbon dioxide, 1-octene, and oxides of phosphorus.[3] The primary decomposition product of related compounds like tricresyl phosphate (TCP) has been identified as cresol, suggesting that cleavage of the P-O bond is a key pathway.[4][5]

Q2: What are the expected mass-to-charge ratios (m/z) for TOP and its primary hydrolysis products?

A2: The expected m/z values for the protonated molecules [M+H]⁺ in positive ion mode mass spectrometry are summarized in the table below. These values are crucial for targeted analysis and identification.

Compound NameAbbreviationChemical FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compoundTOPC₂₄H₅₁O₄P434.64435.35
Dioctyl PhosphateDOPC₁₆H₃₅O₄P322.42323.23
Monooctyl PhosphateMOPC₈H₁₉O₄P210.20211.12

Q3: What are the characteristic fragmentation patterns for alkyl phosphates in mass spectrometry?

A3: Alkyl organophosphate esters typically undergo successive McLafferty hydrogen rearrangements in the collision cell of a mass spectrometer.[6] This results in a pattern of neutral losses of the alkene corresponding to the alkyl chain. For this compound, this would involve the neutral loss of octene (C₈H₁₆, molecular weight 112.21 Da). General characteristic fragment ions for alkyl OPFRs include [M − R + 2H]⁺, [M − 2R + 3H]⁺, and [M − 3R + 4H]⁺.[6][7] The ion at m/z 98.9847, corresponding to [H₄PO₄]⁺, is a common characteristic fragment for many alkyl OPFRs and can be used as an identifying feature.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Low Signal 1. Instrument Issue: The sample may not be reaching the detector.[8] 2. Sample Preparation: The analyte concentration may be too low, or the sample was not prepared correctly. 3. Ionization Issues: Inefficient ionization of TOP or its degradation products.1. Check Instrument: Ensure the autosampler and syringe are functioning correctly.[8] Verify that the detector flame is lit (for GC-MS) and gases are flowing.[8] Check for cracks in the column.[8] 2. Optimize Sample Prep: Use an enrichment step like solid-phase extraction (SPE) for trace-level analysis.[9] Ensure the final extract is reconstituted in a solvent compatible with the mobile phase (for LC-MS). 3. Adjust Source Conditions: Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Consider using atmospheric pressure chemical ionization (APCI) if electrospray ionization (ESI) is inefficient.
High Background Noise 1. Gas Supply Contamination: Impurities in the carrier or collision gas. 2. System Leaks: Air leaking into the system (indicated by high m/z 28, 32, 40, 44 peaks).[10] 3. Contaminated Solvent/Reagents: Impurities in solvents or mobile phase additives. 4. Column Bleed: Degradation of the GC or LC column stationary phase.1. Check Gas Quality: Ensure high-purity gases are used and that gas filters are installed and have not expired.[10] 2. Perform Leak Check: Use an electronic leak detector to check all fittings, the injection port, and the MS interface.[8][10] Pay special attention to the transfer line nut and vent valve O-ring.[10] 3. Use High-Purity Reagents: Use LC-MS or HPLC grade solvents and fresh mobile phases. 4. Condition Column: Condition the column according to the manufacturer's instructions. If bleed persists, consider trimming the front end of the column (GC) or replacing it.[10]
Poor Peak Shape (Tailing, Fronting) 1. Analyte-System Interaction: Phosphate compounds can interact with metal components (e.g., stainless steel) in the LC system, causing peak tailing. 2. Column Issues: Column degradation or contamination. 3. Incompatible Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Use Bio-inert System: For LC-MS, use a bio-inert or PEEK-lined system to prevent interactions between phosphate groups and metal surfaces. 2. Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. 3. Match Solvents: Reconstitute the final sample in the initial mobile phase or a weaker solvent.
Difficulty Identifying Unknown Peaks 1. Complex Matrix: Co-elution of matrix components with analytes. 2. Unexpected Degradation Products: Formation of thermal or oxidative degradation products not anticipated. 3. Insufficient Fragmentation: Lack of characteristic fragment ions to propose a structure.1. Improve Chromatography: Optimize the LC gradient or GC temperature program to better separate analytes from the matrix. 2. Use High-Resolution MS: Employ a TOF or Q-TOF instrument to obtain accurate mass measurements, which can be used to predict elemental formulas for the unknown peaks.[11] 3. Vary Collision Energy: Acquire data at multiple collision energies to induce more informative fragmentation.[7] Compare the resulting spectra to mass spectral libraries or fragmentation prediction software.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting TOP and its degradation products from aqueous samples.[9]

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) to remove particulate matter.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of TOP or a related organophosphate not present in the sample).

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., styrene-divinylbenzene) by sequentially passing methanol (B129727) and then reagent water through it.

  • Sample Loading: Pass the pre-treated water sample through the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Cartridge Washing: Wash the cartridge with reagent water to remove interfering salts and polar compounds.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 30-60 minutes.

  • Elution: Elute the analytes from the cartridge using a small volume of an appropriate organic solvent (e.g., acetone, acetonitrile, or a mixture).

  • Concentration & Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the mass spectrometry analysis (e.g., 90:10 acetonitrile:water).[12]

Protocol 2: Analysis by LC-MS/MS

This is a representative protocol for the analysis of TOP and its degradation products.

  • LC System: An HPLC or UHPLC system, preferably with a bio-inert flow path.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95-100%) to elute TOP, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.

  • Key Parameters: Optimize spray voltage, capillary temperature, and nebulizer gas flow according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Aqueous Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Concentrate Concentrate & Reconstitute SPE->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Acquisition (Scan/MRM) LCMS->Data Identify Peak Identification (Retention Time, m/z) Data->Identify Fragment Fragmentation Analysis (MS/MS Spectra) Identify->Fragment Quantify Quantification Fragment->Quantify

Caption: Experimental workflow for identifying TOP degradation products.

degradation_pathway TOP This compound (TOP) [M+H]⁺ = 435.35 DOP Dioctyl Phosphate (DOP) [M+H]⁺ = 323.23 TOP->DOP  Hydrolysis (- C₈H₁₆O) MOP Monooctyl Phosphate (MOP) [M+H]⁺ = 211.12 DOP->MOP  Hydrolysis (- C₈H₁₆O)

Caption: Primary hydrolysis pathway of this compound.

References

Technical Support Center: Troubleshooting Trioctyl Phosphate (TOP) Migration and Leaching from PVC Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting trioctyl phosphate (B84403) (TOP) migration and leaching from Polyvinyl Chloride (PVC) matrices. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific problems you may encounter.

Issue 1: Inconsistent or non-reproducible quantification of TOP migration.

  • Question: Why am I observing significant variability in the amount of TOP leached between replicate experiments?

  • Answer: Inconsistent results in trioctyl phosphate (TOP) migration studies can stem from several factors. Variations in the curing temperature and time of the PVC can lead to differences in how well the plasticizer is absorbed, affecting its tendency to migrate.[1] The rate of plasticizer migration is also influenced by temperature, with a tenfold increase in meat's absorption of plasticizer when stored at 4°C compared to -20°C.[2] Additionally, agitation of the extraction medium can increase the rate of plasticizer loss. Inconsistencies in sample preparation, such as the surface-to-volume ratio of your PVC samples, can also lead to variable results. Finally, contamination from external sources of plasticizers is a common issue in trace analysis and can lead to inaccurate quantification.[3]

Issue 2: Accelerated degradation of the PVC matrix during thermal aging studies.

  • Question: My PVC samples are showing signs of degradation (e.g., discoloration, embrittlement) at temperatures lower than expected during accelerated aging. What could be the cause?

  • Answer: The thermal degradation of PVC can be influenced by the presence of plasticizers and other additives. While plasticizers are added to increase flexibility, their loss during thermal aging can lead to embrittlement. The degradation of PVC is often observed through discoloration, turning from white to yellow, then brown, and finally black at processing temperatures around 150°C.[2] Furthermore, the presence of excess acidic phosphate can lower the onset temperature of dehydrochlorination, a primary degradation pathway for PVC.[4] It is also important to consider that the degradation kinetics of PVC films plasticized with different types of plasticizers, such as DEHP and TOTM, have been found to be similar.[1]

Issue 3: Suspected loss of TOP during sample preparation for analysis.

  • Question: I am concerned that I am losing some of the leached TOP during the extraction and concentration steps before analysis. How can I minimize this?

  • Answer: Loss of analyte during sample preparation is a common challenge. For semi-volatile compounds like TOP, evaporation during solvent concentration steps can be a significant source of loss. To mitigate this, use gentle evaporation techniques such as a nitrogen stream at a controlled temperature. When performing liquid-liquid extractions, ensure complete phase separation to avoid loss of the analyte in the residual aqueous phase. It is also crucial to use high-purity, "phthalate-free" solvents and meticulously clean all glassware to avoid contamination that can interfere with accurate quantification.[3] Employing an internal standard, ideally a deuterated version of TOP, can help to correct for losses during sample workup.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of this compound (TOP) migration from PVC?

TOP migration from PVC occurs primarily through three mechanisms:

  • Leaching: The extraction of TOP into a liquid in direct contact with the PVC. This is highly dependent on the solvent's polarity and its ability to swell the PVC matrix.

  • Evaporation (Volatility): The loss of TOP from the PVC surface into the gas phase, which is more significant at elevated temperatures.

  • Migration into solids: The transfer of TOP from the PVC into a solid material in direct contact.

Plasticizers like TOP are not chemically bonded to the PVC polymer chains, which allows them to move out of the material over time.[5]

What factors have the most significant impact on the rate of TOP migration?

Several factors can significantly influence the migration rate of TOP:

  • Temperature: Higher temperatures increase the kinetic energy of the TOP molecules, accelerating their diffusion and migration.

  • Contact Medium: The nature of the solvent or material in contact with the PVC is critical. Solvents that are good swelling agents for PVC will facilitate higher rates of leaching.

  • Time: The amount of migrated TOP generally increases with the duration of contact.

  • Plasticizer Concentration: Higher initial concentrations of TOP in the PVC can lead to a greater driving force for migration.

  • Flow Rate of Leaching Medium: In dynamic systems, such as those simulating medical infusions, a higher flow rate can lead to increased migration of plasticizers.

What are some common strategies to prevent or reduce TOP migration from PVC?

Several strategies can be employed to minimize TOP migration:

  • Surface Coatings: Applying a barrier coating to the PVC surface can physically block the migration of the plasticizer.

  • Surface Cross-linking: Creating a cross-linked network on the PVC surface can reduce the mobility of the plasticizer molecules.

  • Use of High Molecular Weight or Polymeric Plasticizers: Larger plasticizer molecules have lower mobility and are less prone to migration.

  • Internal Plasticization: Covalently bonding the plasticizer to the PVC polymer chain effectively prevents migration.

  • Addition of Nanoparticles: Incorporating nanoparticles into the PVC matrix can create a more tortuous path for the plasticizer molecules, thereby reducing their migration rate.

Quantitative Data on Plasticizer Migration

The following table summarizes quantitative data on the migration of Trioctyl Trimellitate (TOTM), a plasticizer with a molecular weight and structure similar to this compound, from PVC medical devices under different flow rates. This data is intended to be illustrative of the type of quantitative information that should be sought for TOP.

Flow Rate (mL/h)Cumulative TOTM Released at 24h (µg)
1150
5450
10700

Data adapted from a study on the migration of various plasticizers from PVC infusion medical devices.

Experimental Protocols

1. Quantification of this compound (TOP) in Aqueous Solutions by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organophosphate esters.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Transfer 50 mL of the aqueous sample into a 125 mL separatory funnel.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated TOP).

    • Add 25 mL of dichloromethane (B109758) (DCM) to the funnel.

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Collect the lower DCM layer.

    • Repeat the extraction twice more with fresh DCM.

    • Combine the DCM extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TOP and the internal standard.

2. Quantification of this compound (TOP) in PVC Extracts by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a method for the analysis of tricresyl phosphate in PVC.[6][7]

  • Sample Preparation (Solvent Extraction):

    • Cut a known weight (e.g., 1 g) of the PVC sample into small pieces.

    • Place the PVC pieces in a glass vial with 10 mL of acetonitrile (B52724).

    • Extract overnight at 37°C with gentle agitation.

    • Transfer the acetonitrile extract to a clean vial.

    • If necessary, perform a solid-phase extraction (SPE) clean-up using a C18 cartridge.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 220 nm (or the wavelength of maximum absorbance for TOP).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing pvc_sample PVC Sample with TOP extraction Solvent Extraction (e.g., Acetonitrile) pvc_sample->extraction cleanup SPE Cleanup (Optional) extraction->cleanup concentrate Concentration cleanup->concentrate final_extract Final Extract concentrate->final_extract hplc HPLC-UV Analysis final_extract->hplc Liquid Injection gcms GC-MS Analysis final_extract->gcms Liquid Injection quantification Quantification of TOP hplc->quantification gcms->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for TOP migration analysis.

troubleshooting_logic start Inconsistent Results? check_temp Verify Temperature Control start->check_temp check_agitation Standardize Agitation start->check_agitation check_sample_prep Ensure Consistent Sample Preparation start->check_sample_prep check_contamination Analyze Blanks for Contamination start->check_contamination resolve Consistent Results check_temp->resolve check_agitation->resolve check_sample_prep->resolve check_contamination->resolve

Caption: Troubleshooting inconsistent results.

References

optimization of reaction conditions for high-yield trioctyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of reaction conditions for the high-yield synthesis of trioctyl phosphate (B84403).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of trioctyl phosphate, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis lower than expected?

Answer: Low yields can result from several factors throughout the synthesis and purification process. Here are some common causes and their solutions:

  • Incomplete Reaction:

    • Cause: The reaction between octanol (B41247) and phosphorus oxychloride may not have gone to completion. This can be due to insufficient reaction time or improper temperature control.

    • Solution: Ensure the reaction is allowed to proceed for the recommended duration, typically 4-6 hours, after the addition of phosphorus oxychloride.[1][2] Maintain the reaction temperature within the optimal range, for instance, at 65 ± 2 °C, as temperature fluctuations can affect reaction kinetics and lead to the formation of side products.[1][3]

  • Suboptimal Molar Ratio of Reactants:

    • Cause: An incorrect molar ratio of octanol to phosphorus oxychloride can lead to the incomplete conversion of the starting materials.

    • Solution: A slight excess of octanol is generally used to ensure the complete conversion of phosphorus oxychloride. A molar ratio of octanol to phosphorus oxychloride in the range of 3.10-3.15:1 has been shown to be effective in maximizing the transformation of phosphorus oxychloride.[3]

  • Side Reactions:

    • Cause: The formation of byproducts such as monooctyl and dioctyl phosphates can reduce the yield of the desired this compound. These side reactions can be promoted by the presence of water or inadequate temperature control.

    • Solution: Ensure all reactants and equipment are dry before starting the reaction. Precise temperature control during the addition of phosphorus oxychloride is crucial; for example, cooling the initial mixture to below -15 °C and maintaining the temperature below 20 °C during the addition can significantly reduce side reactions.[3]

  • Losses During Purification:

    • Cause: Significant amounts of the product can be lost during the washing and distillation steps if not performed carefully.

    • Solution: During the neutralization and washing steps, ensure proper phase separation to avoid discarding the organic layer containing the product. In the final vacuum distillation, carefully control the temperature and pressure to collect the desired fraction without decomposition.

Question 2: My final this compound product is acidic. What is the cause and how can I fix it?

Answer: An acidic final product indicates the presence of acidic impurities, which are typically unreacted starting materials or acidic byproducts.

  • Cause: The primary acidic impurities are monooctyl and dioctyl phosphoric acid, which are byproducts of the reaction.[4] Residual hydrochloric acid, a byproduct of the reaction between phosphorus oxychloride and octanol, can also contribute to acidity if not properly removed.

  • Solution:

    • Neutralization: After the initial reaction, the crude product should be neutralized with an alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate solution, to a pH of 8-9.[1]

    • Washing: Following neutralization, wash the organic phase with hot water (around 80 °C) multiple times until the pH of the aqueous layer is neutral (6.5-7.5).[1]

    • Acid Removal during Reaction: The hydrogen chloride gas generated during the reaction can be removed as it is formed using a nitrogen stream or by applying a vacuum, which can help to drive the reaction to completion and reduce the acidity of the crude product.[2]

Question 3: The product appears cloudy or contains solid precipitates after purification. What are these impurities and how can I remove them?

Answer: Cloudiness or the presence of precipitates in the final product usually points to the presence of water or salt impurities.

  • Cause:

    • Water: Incomplete drying of the product after the washing steps.

    • Salts: Alkali metal salts of monooctyl and dioctyl phosphoric acid can form during neutralization and may persist if not properly removed.[4]

  • Solution:

    • Dehydration: After washing, ensure the organic phase is thoroughly dried. This can be achieved by vacuum distillation, where water is removed as an initial fraction.[1][3]

    • Purification with Mineral Acid and Adsorbents: For persistent emulsifier impurities (alkali metal salts of acidic phosphates), a specific purification process can be employed. This involves treating the this compound with an aqueous mineral acid (like phosphoric acid) to neutralize these salts, followed by separation of the organic phase. The organic phase is then treated with an adsorbent material such as activated alumina (B75360) or silica (B1680970) gel to remove the neutralized impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction between isooctyl alcohol and phosphorus oxychloride?

A1: The optimal reaction temperature should be carefully controlled. Initially, the isooctyl alcohol can be heated to 47-53 °C before the dropwise addition of phosphorus oxychloride. During the addition, the temperature should be maintained at 65 ± 2 °C.[1] Another method suggests cooling the octanol to below -15 °C and controlling the temperature of the mixture to not exceed 20 °C during the addition of phosphorus oxychloride to minimize side reactions.[3]

Q2: What catalysts can be used to improve the reaction yield and rate?

A2: While the reaction can proceed without a catalyst, certain catalysts can improve the efficiency. Titanium tetrachloride has been used as a catalyst in the reaction between isooctyl alcohol and phosphorus oxychloride.[3] In an alternative synthesis route involving the oxidation of trioctyl phosphite (B83602), cobalt octoate is used as a catalyst.[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number falls below a certain value, for example, less than 20mgKOH/g ester.[2]

Q4: What are the key steps in the purification of this compound?

A4: The purification process typically involves several steps:

  • Neutralization: The crude product is treated with an alkaline solution to neutralize acidic byproducts.[1]

  • Washing: The neutralized product is washed with hot water to remove salts and water-soluble impurities.[1]

  • Dehydration: Water is removed from the product, often by vacuum distillation.[1]

  • Vacuum Distillation: The final product is purified by vacuum distillation to separate it from unreacted starting materials and other high-boiling impurities.[1]

  • Adsorbent Treatment (Optional): For very high purity, the product can be treated with adsorbents like activated alumina or silica gel to remove trace impurities.[4]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

ParameterMethod 1: Isooctyl alcohol + POCl₃Method 2: 2-Ethylhexanol + POCl₃ + CatalystMethod 3: Trioctyl phosphite + O₂
Main Reactants Isooctyl alcohol, Phosphorus oxychloride2-Ethylhexanol, Phosphorus oxychlorideTrioctyl phosphite, Oxygen
Catalyst None specifiedTitanium tetrachloride[3]Cobalt octoate[5]
Initial Temperature 47-53 °C[1]0-40 °C (cooling)[2]30 °C[5]
Reaction Temperature 65 ± 2 °C[1]80-120 °C[2]30 °C[5]
Reaction Time 4-6 hours (addition) + 4-6 hours (balancing)[1]4-6 hours[2]6 hours[5]
Key Purification Steps Neutralization, Washing, Vacuum Distillation[1]Neutralization, Washing, Adsorbent Treatment[2]Washing with alkaline solution[5]
Reported Yield 81-83%[1]High (not quantified)91%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isooctyl Alcohol and Phosphorus Oxychloride [1]

  • Reaction Setup: Charge a synthesis reactor with 720 kg of isooctyl alcohol.

  • Initial Heating: Start stirring and heat the isooctyl alcohol to 47-53 °C.

  • Addition of Phosphorus Oxychloride: Begin the dropwise addition of 400 kg of phosphorus oxychloride into the reactor. Control the addition rate to maintain the reaction temperature at 65 ± 2 °C. The addition should take 4 to 6 hours.

  • Reaction Balancing: After the addition is complete, continue stirring the mixture for another 4 to 6 hours at the same temperature.

  • Acid Removal: The hydrochloric acid generated during the reaction is collected through an absorption system.

  • Neutralization: Transfer the crude ester to a neutralization vessel containing an alkaline solution. Stir the mixture for 1 to 1.5 hours at 70 ± 3 °C, maintaining a pH of 8-9.

  • Washing: Separate the organic layer and wash it 2 to 3 times with hot water (80 ± 2 °C) until the pH of the wash water is between 6.5 and 7.5.

  • Purification: Subject the washed crude ester to vacuum distillation to remove water and any remaining impurities, yielding the final this compound product.

Protocol 2: Synthesis of this compound via Oxidation of Trioctyl Phosphite [5]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, combine 0.2 g of cobalt octoate and 70 g of trioctyl phosphite.

  • Reaction Conditions: Warm the mixture to 30 °C under vacuum (10 mm Hg).

  • Oxygen Addition: Introduce oxygen into the reaction mixture over a period of six hours while maintaining stirring and the reaction temperature.

  • Purification: After the reaction is complete, wash the product with an aqueous alkaline solution to remove the cobalt catalyst. The final product is this compound with a reported yield of 91%.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Charge Reactor (Octanol) heating 2. Initial Heating (47-53 °C) reactants->heating addition 3. Add POCl₃ (65 ± 2 °C, 4-6h) heating->addition balancing 4. Reaction Balancing (4-6h) addition->balancing neutralization 5. Neutralization (pH 8-9) balancing->neutralization washing 6. Hot Water Washing (pH 6.5-7.5) neutralization->washing distillation 7. Vacuum Distillation washing->distillation product High-Yield This compound distillation->product troubleshooting_guide start Low Yield Issue check_reaction Check Reaction Parameters start->check_reaction check_purification Check Purification Process start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction wrong_ratio Incorrect Molar Ratio? check_reaction->wrong_ratio purification_loss Losses during Washing/Distillation? check_purification->purification_loss incomplete_reaction->wrong_ratio No adjust_time_temp Adjust Time & Temperature incomplete_reaction->adjust_time_temp Yes wrong_ratio->check_purification No adjust_ratio Adjust Reactant Ratio wrong_ratio->adjust_ratio Yes optimize_purification Optimize Separation & Distillation purification_loss->optimize_purification Yes solution Improved Yield purification_loss->solution No adjust_time_temp->solution adjust_ratio->solution optimize_purification->solution

References

purification techniques for removing acidic impurities from crude trioctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude trioctyl phosphate (B84403) (TOP) to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in crude trioctyl phosphate?

A1: Crude this compound often contains acidic byproducts from its synthesis, primarily mono-octyl phosphoric acid and di-octyl phosphoric acid.[1][2] Alkali metal salts of these acidic phosphates can also be present and may act as emulsifiers, complicating purification.[1]

Q2: Why is it crucial to remove these acidic impurities?

A2: Acidic impurities can interfere with downstream applications of this compound. For example, in its use as a solvent in the anthraquinone (B42736) process for hydrogen peroxide production, these impurities can lead to emulsion formation, making phase separation difficult or impossible.[1] They can also contribute to the degradation of the final product and affect its overall stability and performance.

Q3: What are the primary methods for removing acidic impurities from crude TOP?

A3: The most common purification strategies involve a combination of the following techniques:

  • Neutralization: Treating the crude TOP with an alkaline solution to neutralize the acidic components.[3][4]

  • Washing: Using water or dilute acidic solutions to remove water-soluble impurities and salts.[5][6][7]

  • Adsorption: Employing solid adsorbents to capture residual acidic impurities.[1][8]

  • Acid Scavenging: Using chemical agents, such as epoxy compounds, to react with and remove trace acids.[5][6][7][9]

Q4: How can I determine the level of acidic impurities in my this compound?

A4: The most common method for quantifying acidic impurities is through an acid number titration. This involves titrating a sample of the TOP with a standardized solution of potassium hydroxide (B78521) (KOH) and is often reported in mg KOH/g of the sample.[5][7][9][10] Other analytical techniques like ³¹P NMR spectroscopy can also be used to identify and quantify different phosphorus-containing species.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Acid Number in Purified Product 1. Incomplete neutralization. 2. Insufficient washing. 3. Hydrolysis of TOP during workup. 4. Ineffective adsorbent.1. Ensure the pH of the aqueous phase is maintained in the recommended range (e.g., 8-9) during neutralization for a sufficient time.[3] 2. Increase the number and volume of washes with deionized water or a mild basic solution.[11] 3. Minimize contact time with aqueous solutions and use chilled solutions for washing to reduce hydrolysis.[11] 4. Ensure the adsorbent is properly activated and that a sufficient amount is used. Consider a different type of adsorbent.
Emulsion Formation During Washing 1. Presence of alkali metal salts of di-octyl and mono-octyl phosphoric acid.[1] 2. Vigorous shaking or stirring.1. Pre-treat the crude TOP with a dilute mineral acid to neutralize these emulsifying agents before alkaline washing.[1] 2. Use gentle inversions instead of vigorous shaking during liquid-liquid extractions.
Low Yield of Purified TOP 1. Loss of product in the aqueous phase during washing. 2. Adsorption of TOP onto the solid adsorbent.1. Ensure proper phase separation and minimize the volume of the aqueous washing solution. 2. Select an adsorbent with high selectivity for the acidic impurities over the this compound.
Cloudy or Hazy Appearance of Purified TOP 1. Presence of residual water. 2. Finely dispersed solid adsorbent particles.1. Implement a thorough drying step after the final wash, for instance, by vacuum distillation or using a drying agent.[1][6][7] 2. Use a finer filter or a centrifugation step to remove all adsorbent particles.

Experimental Protocols

Protocol 1: Neutralization and Water Washing

This protocol is a general guideline for removing the bulk of acidic impurities.

  • Neutralization:

    • Place the crude this compound in a reaction vessel equipped with a stirrer.

    • Add a dilute alkaline solution, such as 3-5% sodium hydroxide or sodium carbonate solution.[3]

    • Stir the mixture at a controlled temperature (e.g., 70 ± 3 °C) and maintain the pH of the aqueous phase between 8 and 9 for 1 to 1.5 hours.[3]

  • Phase Separation:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Water Washing:

    • Add hot deionized water (e.g., 80 ± 2 °C) to the organic phase in the separatory funnel.[3]

    • Gently invert the funnel several times, releasing pressure periodically.

    • Allow the phases to separate and discard the aqueous layer.

    • Repeat the washing step 2-3 times until the pH of the wash water is neutral (6.5-7.5).[3]

  • Drying:

    • Transfer the washed this compound to a clean, dry flask.

    • Dry the product, for example, by vacuum distillation to remove residual water.[3]

Protocol 2: Adsorbent Treatment

This protocol is suitable for removing trace amounts of acidic impurities after initial washing.

  • Preparation:

    • Ensure the this compound from Protocol 1 is completely dry, as water can reduce the effectiveness of the adsorbent.[1][7]

  • Adsorption:

    • Add an activated adsorbent material such as activated alumina, silica (B1680970) gel, or zeolites to the dry this compound.[1] The amount of adsorbent will depend on the level of impurities and the adsorbent's capacity.

    • Stir the mixture at a controlled temperature (e.g., 20-40 °C) for a specified period.[1]

  • Separation:

    • Remove the adsorbent by filtration or centrifugation to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical performance data for different purification techniques. Note that actual results can vary based on the initial purity of the crude TOP and the specific experimental conditions.

Purification Method Parameter Measured Typical Efficiency Reference
Neutralization & WashingpH of final wash water6.5 - 7.5[3]
Neutralization & WashingYield81-83%[3]
Acid Neutralization & AdsorptionInterfacial Tension~18 to 24 dynes/cm[1]
Washing with Mild BasePurity> 95%[11]
Column ChromatographyPurity> 98%[11]

Visualized Workflows

PurificationWorkflow cluster_crude Crude this compound cluster_purification Purification Steps cluster_final Purified Product CrudeTOP Crude TOP (with acidic impurities) Neutralization Neutralization (e.g., NaOH solution) CrudeTOP->Neutralization Washing Aqueous Washing (Hot Deionized Water) Neutralization->Washing Drying Drying (e.g., Vacuum Distillation) Washing->Drying Adsorption Adsorption (e.g., Activated Alumina) Drying->Adsorption PureTOP Purified this compound Adsorption->PureTOP

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start High Acid Number in Purified Product? CheckNeutralization Was Neutralization pH and Time Adequate? Start->CheckNeutralization Yes Success Product Meets Purity Specs Start->Success No CheckWashing Were Washing Steps Sufficient? CheckNeutralization->CheckWashing Yes OptimizeNeutralization Optimize Neutralization (pH, Time, Temp) CheckNeutralization->OptimizeNeutralization No CheckAdsorbent Is Adsorbent Active and Sufficient? CheckWashing->CheckAdsorbent Yes IncreaseWashing Increase Number/ Volume of Washes CheckWashing->IncreaseWashing No ReplaceAdsorbent Replace/Increase Adsorbent CheckAdsorbent->ReplaceAdsorbent No CheckAdsorbent->Success Yes OptimizeNeutralization->Start IncreaseWashing->Start ReplaceAdsorbent->Start

Caption: Troubleshooting logic for addressing a high acid number in the final product.

References

Technical Support Center: Controlling the Viscosity of PVC Plastisols with Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PVC plastisols containing trioctyl phosphate (B84403) (TOP).

Troubleshooting Guide

Issue: Plastisol viscosity is too high.

Possible Cause Suggested Solution
Incorrect PVC Resin Selection PVC resins with fine particle sizes or non-porous characteristics can increase viscosity. Consider using a blend of PVC resins with varying particle sizes to optimize packing and reduce viscosity.[1][2] Porous resins can absorb more plasticizer, which may help lower the initial viscosity.[2]
Inadequate Plasticizer Level The concentration of trioctyl phosphate is a primary determinant of plastisol viscosity. Insufficient plasticizer will result in a thick paste. Systematically increase the parts per hundred resin (phr) of TOP to achieve the target viscosity.
High Filler Loading Fillers like calcium carbonate increase the viscosity of the plastisol.[3][4][5] Reduce the filler content or use a coarser grade of filler, as finer particles have a greater impact on viscosity.[3][4]
Air Entrapment Air bubbles introduced during mixing will increase the measured viscosity.[6][7] Deaerate the plastisol under vacuum after mixing until bubbling subsides.[2]
Aging Effects Plastisol viscosity can increase over time, a phenomenon known as "viscosity aging."[8] This can be due to the deagglomeration of PVC particles or the slow dissolution of low-molecular-weight PVC into the plasticizer.[8] Use freshly prepared plastisols whenever possible and monitor viscosity over time.
Low Temperature The viscosity of the plastisol is temperature-dependent.[9][10] Ensure all components are at a consistent and appropriate temperature (above 15°C is recommended) before and during mixing.[11]

Issue: Plastisol viscosity is too low.

Possible Cause Suggested Solution
Excessive Plasticizer Too much this compound will result in a low-viscosity, potentially runny plastisol. Carefully reduce the phr of TOP in your formulation.
Low Filler Content If the formulation allows, increasing the amount of filler can effectively increase the viscosity.[4]
PVC Resin with Large Particle Size A PVC resin with a larger particle size may lead to lower viscosity. Consider blending with a finer particle size resin to increase viscosity.[1]

Issue: Viscosity changes erratically with shear rate (shear thinning or thickening).

Possible Cause Suggested Solution
Particle Interactions PVC plastisols often exhibit non-Newtonian flow behavior, such as shear thinning (viscosity decreases with increasing shear rate) or dilatancy/shear thickening (viscosity increases with increasing shear rate).[3][10][12] This is a characteristic of the suspension and is influenced by particle size, shape, and concentration.
Formulation Imbalance The degree of shear thinning or thickening can be adjusted by modifying the PVC resin particle size distribution, plasticizer level, and filler content.[3] Polydisperse formulations tend to be more shear-thinning, while monodisperse systems can exhibit more pronounced shear thickening.[3]

Frequently Asked Questions (FAQs)

1. What are the key factors influencing the viscosity of a PVC plastisol containing this compound?

The primary factors are:

  • PVC Resin Properties: Particle size, particle size distribution, and porosity of the PVC resin are critical.[12]

  • Plasticizer Concentration: The amount of this compound directly impacts the viscosity.[6]

  • Fillers: The type, size, and loading level of fillers significantly affect rheology.[3][4][5]

  • Temperature: Viscosity generally decreases with increasing temperature.[9][10]

  • Shear Rate: Plastisols are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate.[3][13]

  • Aging: The viscosity of a plastisol can increase over time.[8]

  • Additives: Viscosity depressants, wetting agents, and air-release agents can be used to modify viscosity.[14][15][16]

2. How can I reduce the viscosity of my plastisol without changing the PVC resin or plasticizer level?

You can incorporate viscosity-reducing additives, also known as viscosity depressants.[15][16] Certain wetting and dispersing agents can also help by improving the dispersion of fillers and pigments, which can lead to a reduction in viscosity.[14][17] Additionally, small amounts of diluents like mineral spirits can be effective, but be aware of their high volatility.[18][19]

3. What is "viscosity aging" and how can I minimize it?

Viscosity aging is the phenomenon where the plastisol's viscosity increases over its shelf life.[8] This is often attributed to the gradual penetration of the plasticizer into the PVC particles, causing them to swell, and the deagglomeration of particle clusters.[8] To minimize this, you can:

  • Use the plastisol as soon as possible after preparation.

  • Store the plastisol at a consistent, cool temperature.

  • Select a plasticizer with a lower tendency to solvate the PVC resin at storage temperatures.[20]

4. How does the particle size of the PVC resin affect plastisol viscosity?

The particle size and distribution of the PVC resin have a significant impact. A wider distribution of particle sizes (polydispersity) can lead to a lower viscosity because the smaller particles can fill the voids between the larger ones, resulting in better packing and less resistance to flow.[3] Conversely, a formulation with a narrow particle size distribution (monodisperse) may exhibit higher viscosity and more pronounced shear thickening.[3]

5. Can fillers affect the viscosity of my plastisol?

Yes, fillers generally increase the viscosity of a plastisol.[4] The extent of this increase depends on the filler's particle size, shape, surface area, and concentration.[3] Finer fillers will increase viscosity more than coarser ones due to their higher surface area.[3][4]

Quantitative Data Summary

Table 1: Effect of Additives on Plastisol Viscosity

Additive Type Function Typical Addition Level (phr) Effect on Viscosity
Viscosity Depressants Reduce overall viscosity across a range of shear rates.[15][16]1 - 5Strong viscosity reduction.
Wetting/Dispersing Agents Improve incorporation of fillers and pigments, preventing agglomeration.[14][17]0.5 - 2Can lead to viscosity reduction, especially in highly filled systems.[14]
Diluents (e.g., Mineral Spirits) Act as temporary viscosity reducers.[18][19]5 - 15Significant initial viscosity reduction, but can be volatile.[13][19]
Fillers (e.g., Calcium Carbonate) Cost reduction and property modification.[4][5]10 - 150+Increases viscosity, with finer particles having a greater effect.[3][4]

Experimental Protocols

Protocol 1: Measurement of PVC Plastisol Viscosity using a Rotational Viscometer

Objective: To determine the viscosity of a PVC plastisol at various shear rates.

Apparatus:

  • Rotational viscometer (e.g., Brookfield or Bohlin type) with appropriate spindles.[9]

  • Temperature-controlled water bath or chamber.

  • Beaker or sample container.

  • Mixing equipment (e.g., planetary mixer, high-shear disperser).

  • Vacuum chamber for deaeration.

Procedure:

  • Sample Preparation: a. Accurately weigh the PVC resin, this compound, and any other ingredients according to the formulation. b. Mix the components thoroughly until a homogeneous paste is formed. The mixing procedure should be standardized to ensure reproducibility.[6] c. Deaerate the mixed plastisol in a vacuum chamber to remove any entrapped air.[2]

  • Viscometer Setup: a. Set the viscometer on a level, stable surface. b. Select a spindle and rotational speed appropriate for the expected viscosity of the plastisol. c. Calibrate the instrument according to the manufacturer's instructions.

  • Measurement: a. Place a sufficient amount of the deaerated plastisol into the sample container. b. Equilibrate the sample to the desired measurement temperature (e.g., 25°C) using the water bath.[9] c. Immerse the spindle into the plastisol to the marked level. d. Begin rotation at the lowest desired speed and allow the reading to stabilize before recording the viscosity value. e. Increase the rotational speed incrementally, recording the viscosity at each step to generate a flow curve (viscosity vs. shear rate).

  • Data Analysis: a. Plot the viscosity as a function of shear rate. b. Analyze the plot to determine the rheological behavior (e.g., Newtonian, shear-thinning, or shear-thickening).

Visualizations

logical_relationship cluster_formulation Formulation Components cluster_process Process Parameters PVC_Resin PVC Resin (Particle Size, Porosity) Viscosity Plastisol Viscosity PVC_Resin->Viscosity TOP This compound (Concentration) TOP->Viscosity Filler Filler (Type, Size, Loading) Filler->Viscosity Additives Additives (Viscosity Depressants, etc.) Additives->Viscosity Mixing Mixing (Shear, Time) Mixing->Viscosity Temp Temperature Temp->Viscosity Aging Aging Time Aging->Viscosity

Caption: Factors influencing PVC plastisol viscosity.

experimental_workflow start Start formulation 1. Weigh Formulation Components start->formulation mixing 2. Mix Components formulation->mixing deaeration 3. Deaerate Plastisol (Vacuum) mixing->deaeration temp_equilibration 4. Temperature Equilibration deaeration->temp_equilibration measurement 5. Measure Viscosity (Rotational Viscometer) temp_equilibration->measurement analysis 6. Analyze Data (Flow Curve) measurement->analysis end End analysis->end

Caption: Workflow for viscosity measurement.

troubleshooting_workflow start High Viscosity Observed check_temp Is Temperature Correct? start->check_temp check_air Is Plastisol Deaerated? check_temp->check_air Yes adjust_temp Adjust Temperature check_temp->adjust_temp No review_formulation Review Formulation (PVC, TOP, Filler) check_air->review_formulation Yes deaerate Deaerate Plastisol check_air->deaerate No add_depressant Consider Viscosity Depressant review_formulation->add_depressant resolved Viscosity Controlled add_depressant->resolved adjust_temp->resolved deaerate->resolved

Caption: Troubleshooting high viscosity issues.

References

characterization of side-products in the synthesis of trioctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of trioctyl phosphate (B84403).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trioctyl phosphate, focusing on the identification and mitigation of side-products.

Problem Potential Cause Suggested Solution Analytical Verification
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time or gradually increase the temperature, monitoring the reaction progress by TLC or ³¹P NMR.³¹P NMR should show a decrease in the intensity of starting material and intermediate signals.
Sub-stoichiometric amount of octanol (B41247).Ensure a slight excess of octanol is used to drive the reaction to completion.GC-MS analysis of the reaction mixture can confirm the presence of unreacted phosphoryl chloride intermediates.
Hydrolysis of phosphorus oxychloride or intermediates.Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).The presence of significant amounts of monooctyl and dioctyl phosphates in the ³¹P NMR spectrum indicates hydrolysis.
Presence of Acidic Impurities (revealed by pH testing of crude product) Formation of monooctyl and dioctyl phosphates.Perform an alkaline wash (e.g., with a dilute solution of sodium carbonate or sodium hydroxide) of the crude product to neutralize and remove these acidic side-products.[1]After washing, the pH of the aqueous layer should be neutral or slightly basic. ³¹P NMR of the organic layer should show a significant reduction in the signals corresponding to the acidic impurities.
Incomplete removal of HCl byproduct.Ensure efficient removal of HCl gas during the reaction, for example, by conducting the reaction under reduced pressure or with a nitrogen sparge.[1]The crude product will have a strongly acidic pH.
Product Fails Purity Analysis (e.g., by GC or HPLC) Presence of unreacted octanol.Remove excess octanol by vacuum distillation after the reaction is complete.A peak corresponding to octanol will be visible in the GC chromatogram.
Presence of mono- and dioctyl phosphates.Purify the crude product using column chromatography on silica (B1680970) gel or by washing with an alkaline solution followed by water washes.HPLC and GC-MS analysis will show peaks corresponding to these impurities.
Cloudy or Emulsified Product After Aqueous Workup Formation of alkali metal salts of mono- and dioctyl phosphoric acids which can act as emulsifiers.Acidify the aqueous wash solution to a pH between 0.5 and 3.0 with a mineral acid to neutralize these salts before separation. The organic phase can then be treated with an absorbent material like activated alumina (B75360) or silica gel to remove the neutralized impurities.The interfacial tension of the purified this compound should be between 18 and 24 dynes/cm.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products in the synthesis of this compound from phosphorus oxychloride and octanol?

A1: The primary side-products are monooctyl phosphate and dioctyl phosphate. These arise from the incomplete reaction of phosphorus oxychloride with octanol or the hydrolysis of phosphorus oxychloride and its partially substituted intermediates (octyl phosphoryl dichloride and dioctyl phosphoryl chloride) by moisture.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the starting phosphorus oxychloride signal and the appearance of the this compound product signal, along with any intermediate signals, can be tracked over time. Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to follow the consumption of the starting alcohol.

Q3: What is the characteristic ³¹P NMR chemical shift for this compound and its main side-products?

A3: While exact chemical shifts can vary slightly based on the solvent and concentration, the approximate ³¹P NMR chemical shifts in CDCl₃ are as follows:

Compound Approximate ³¹P NMR Chemical Shift (ppm)
This compound-0.5 to -2.0
Dioctyl phosphate+0.5 to +2.0
Monooctyl phosphate+1.0 to +3.0
Phosphorus Oxychloride (POCl₃)+2.0 to +5.0

Note: These are typical ranges and should be confirmed with standards.

Q4: How can I quantify the purity of my this compound sample?

A4: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a common method for quantifying the purity of this compound and identifying volatile impurities like residual octanol.[2] High-Performance Liquid Chromatography (HPLC) with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used to separate and quantify the non-volatile mono- and dioctyl phosphate impurities.[3]

Q5: What are the optimal reaction conditions to minimize side-product formation?

A5: To minimize side-products, it is crucial to:

  • Use anhydrous reactants and solvents and maintain an inert atmosphere.

  • Control the reaction temperature, as excessive heat can lead to side reactions. A gradual increase in temperature is often recommended.[1]

  • Use a slight excess of octanol to ensure the complete conversion of phosphorus oxychloride.

  • Control the rate of addition of phosphorus oxychloride to the octanol to manage the exothermic nature of the reaction.[4]

Experimental Protocols

Protocol 1: ³¹P NMR Spectroscopy for Reaction Monitoring and Purity Assessment
  • Sample Preparation: Dissolve a representative sample of the reaction mixture or purified product in deuterated chloroform (B151607) (CDCl₃).

  • Instrument Setup:

    • Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P nuclei.

    • Reference: Use an external standard of 85% H₃PO₄ (0 ppm).

    • Parameters: Acquire the spectrum with proton decoupling. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Analysis: Integrate the signals corresponding to this compound and the side-products to determine their relative molar ratios.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Dilute a sample of the this compound in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of phosphate esters (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[5]

    • Injector: Split/splitless injector, with an injection temperature of around 250 °C.[5]

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.[5]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by creating a calibration curve with standards of known concentrations.

Protocol 3: HPLC-ELSD for Non-Volatile Impurities
  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

    • Column: A reverse-phase column (e.g., C18) is typically used.[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid for better peak shape.[3]

    • Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-chromophoric compounds like mono- and dioctyl phosphates.

  • Data Analysis: Quantify the impurities by comparing their peak areas to those of known standards.

Visualizations

Synthesis_Pathway cluster_reaction Main Reaction Pathway cluster_side_reactions Side Reactions POCl3 Phosphorus Oxychloride Octyl Phosphoryl\nDichloride Octyl Phosphoryl Dichloride POCl3->Octyl Phosphoryl\nDichloride + Octanol - HCl Octanol Octanol TOP This compound Octanol->TOP Octanol->Octyl Phosphoryl\nDichloride Dioctyl Phosphoryl\nChloride Dioctyl Phosphoryl Chloride Octanol->Dioctyl Phosphoryl\nChloride DOP Dioctyl Phosphate MOP Monooctyl Phosphate HCl HCl H2O Water (Moisture) H2O->Octyl Phosphoryl\nDichloride H2O->Dioctyl Phosphoryl\nChloride Octyl Phosphoryl\nDichloride->MOP + H₂O - 2HCl Octyl Phosphoryl\nDichloride->Dioctyl Phosphoryl\nChloride + Octanol - HCl Dioctyl Phosphoryl\nChloride->TOP + Octanol - HCl Dioctyl Phosphoryl\nChloride->DOP + H₂O - HCl

Caption: Synthesis pathway of this compound and formation of side-products.

Troubleshooting_Workflow start Synthesis of this compound Complete purity_check Analyze Crude Product (³¹P NMR, GC, HPLC) start->purity_check low_yield Low Yield? purity_check->low_yield acidic_impurities Acidic Impurities? low_yield->acidic_impurities No optimize_conditions Optimize Reaction Conditions: - Anhydrous conditions - Stoichiometry - Temperature & Time low_yield->optimize_conditions Yes other_impurities Other Impurities? acidic_impurities->other_impurities No alkaline_wash Perform Alkaline Wash acidic_impurities->alkaline_wash Yes purification Purify by: - Vacuum Distillation - Column Chromatography other_impurities->purification Yes final_product Pure this compound other_impurities->final_product No optimize_conditions->start alkaline_wash->purity_check purification->purity_check

Caption: Troubleshooting workflow for this compound synthesis.

References

mitigating the hydrolysis of trioctyl phosphate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hydrolysis of trioctyl phosphate (B84403) (TOP) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is trioctyl phosphate (TOP) hydrolysis?

A1: this compound (TOP) can undergo hydrolysis in the presence of water, breaking down into dioctyl phosphoric acid (DOP) and subsequently monooctyl phosphoric acid (MOP), releasing octanol (B41247) in the process. This degradation is a stepwise process that can be catalyzed by acidic or basic conditions. The stability of organophosphate esters like TOP is significantly influenced by factors such as pH, temperature, and the presence of catalysts.

Q2: Why is my TOP sample degrading in my aqueous formulation?

A2: TOP is susceptible to hydrolysis, and its degradation in an aqueous formulation is often accelerated by several factors. The primary culprits are typically non-neutral pH (either acidic or basic conditions), elevated temperatures, and prolonged storage times. Contaminants in the formulation can also potentially catalyze the degradation process.

Q3: What are the primary products of TOP hydrolysis?

A3: The primary hydrolysis products of this compound are dioctyl phosphoric acid (DOP) and one molecule of octanol. If the hydrolysis proceeds further, DOP can break down into monooctyl phosphoric acid (MOP) and another molecule of octanol. The formation of these acidic byproducts can, in turn, alter the pH of the solution and potentially catalyze further degradation.

Q4: How can I detect and quantify TOP and its hydrolysis products?

A4: Several analytical methods can be employed to monitor the degradation of TOP. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to separate and quantify TOP and its degradation products.[1] For identifying the hydrolysis products, mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is a powerful technique.[1] Additionally, 31P Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool to track the different phosphate species in the solution.

Q5: At what pH is TOP most stable?

A5: While specific data for TOP is limited, organophosphate esters, in general, are most stable at a neutral or slightly acidic pH.[2] Both strong acidic and, particularly, strong alkaline conditions significantly accelerate the rate of hydrolysis. For instance, the hydrolysis of the related compound tributyl phosphate (TBP) is noted to be faster under alkaline conditions.

Troubleshooting Guides

Issue 1: Rapid loss of TOP concentration in the aqueous formulation.

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of your aqueous medium. If it is significantly acidic or alkaline, adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer system (e.g., phosphate buffer).
High Temperature Store the formulation at a lower temperature. If the experiment requires elevated temperatures, minimize the duration of exposure. Consider conducting a stability study at different temperatures to determine the acceptable range.
Contamination Ensure all glassware and reagents are clean and free of acidic or basic residues. Filter the aqueous media to remove any particulate matter that could act as a catalyst.

Issue 2: Precipitation or phase separation observed in the TOP formulation.

Possible Cause Troubleshooting Step
Formation of Insoluble Hydrolysis Products The hydrolysis of TOP produces dioctyl and monooctyl phosphoric acid, which may have different solubility profiles than TOP itself, potentially leading to precipitation. The formation of these acidic products can be confirmed by analytical methods like HPLC or LC-MS.
Low Solubility of TOP This compound has low water solubility.[3][4] If the concentration of TOP exceeds its solubility limit in the aqueous medium, phase separation will occur. Consider the use of co-solvents or surfactants to improve solubility.

Issue 3: Inconsistent experimental results with TOP formulations.

Possible Cause Troubleshooting Step
Ongoing Hydrolysis If the formulation is prepared in advance, TOP may be hydrolyzing over time, leading to different effective concentrations at the time of the experiment. Prepare fresh formulations immediately before use whenever possible.
Variability in Water Quality The pH and ionic content of the water used can affect the rate of hydrolysis. Use purified, deionized water and consider using a buffer to maintain a constant pH.

Data on Factors Influencing Organophosphate Hydrolysis

Factor Effect on Hydrolysis Rate Mitigation Strategy
pH Increased in both acidic and strongly alkaline conditions. Generally most stable near neutral pH.[2]Maintain pH in the range of 6-7 using a suitable buffer system.
Temperature Increases with higher temperatures.Store formulations at reduced temperatures and minimize exposure to heat.
Catalysts Metal ions and certain enzymes can catalyze hydrolysis.Use high-purity water and reagents. If necessary, use a chelating agent to sequester metal ions.
Formulation The presence of co-solvents or surfactants can affect stability.For poorly water-soluble compounds like TOP, formulation strategies such as encapsulation or co-processing with hydrophobic excipients can act as a moisture barrier.[5][6]

Experimental Protocols

Protocol for Monitoring TOP Hydrolysis in an Aqueous Buffer

This protocol outlines a general procedure for studying the hydrolysis of this compound as a function of pH and temperature.

1. Materials:

  • This compound (TOP), high purity
  • Buffer solutions (e.g., phosphate buffers at pH 5, 7, and 9)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Volumetric flasks, pipettes, and vials
  • Temperature-controlled incubator or water bath
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

2. Preparation of TOP Stock Solution:

  • Accurately weigh a known amount of TOP and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

3. Sample Preparation for Hydrolysis Study:

  • In separate volumetric flasks, add a small, known volume of the TOP stock solution to a larger, known volume of each buffer solution (pH 5, 7, and 9) to achieve the desired final concentration of TOP. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.
  • Prepare triplicate samples for each condition.

4. Incubation:

  • Place the prepared samples in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C).

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
  • Immediately quench the hydrolysis reaction, if necessary, by adding a suitable agent (e.g., acidifying the alkaline samples).
  • Analyze the samples by HPLC to determine the concentration of remaining TOP. The appearance of hydrolysis products (dioctyl phosphate) can also be monitored if analytical standards are available.

6. Data Analysis:

  • Plot the concentration of TOP versus time for each condition.
  • Determine the rate of hydrolysis, which can often be modeled using first-order kinetics.

Visualizations

hydrolysis_pathway TOP This compound (TOP) Water1 + H₂O TOP->Water1 DOP Dioctyl Phosphoric Acid (DOP) Octanol1 Octanol DOP->Octanol1 - Octanol Water2 + H₂O DOP->Water2 MOP Monooctyl Phosphoric Acid (MOP) Octanol2 Octanol MOP->Octanol2 - Octanol Water1->DOP Water2->MOP

Caption: Hydrolysis pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare TOP Stock Solution prep_samples Prepare Samples in Buffers (pH 5, 7, 9) prep_stock->prep_samples incubate Incubate at Controlled Temperatures (25, 40, 60°C) prep_samples->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc data_analysis Determine Hydrolysis Rate hplc->data_analysis

Caption: Workflow for studying TOP hydrolysis.

troubleshooting_logic start TOP Degradation Observed check_ph Measure pH of Aqueous Media start->check_ph ph_neutral Is pH neutral (6-7)? check_ph->ph_neutral adjust_ph Adjust pH to 6-7 with Buffer ph_neutral->adjust_ph No check_temp Check Storage/Experiment Temperature ph_neutral->check_temp Yes adjust_ph->check_temp temp_ok Is Temperature Minimized? check_temp->temp_ok lower_temp Reduce Temperature temp_ok->lower_temp No check_purity Review Purity of Reagents/Water temp_ok->check_purity Yes lower_temp->check_purity solution Problem Mitigated check_purity->solution

Caption: Troubleshooting logic for TOP degradation.

References

Technical Support Center: Efficient Recovery of Trioctyl Phosphate from Solvent Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting efficient methods for recovering trioctyl phosphate (B84403) (TOP) from various solvent streams. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to facilitate the selection and optimization of recovery processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recovering trioctyl phosphate (TOP) from organic solvent streams?

A1: The primary methods for recovering TOP from organic solvent streams include vacuum distillation, liquid-liquid extraction, and adsorption. The choice of method depends on factors such as the properties of the solvent from which TOP is being recovered, the desired purity of the recovered TOP, and the scale of the operation.

Q2: When is vacuum distillation a suitable method for TOP recovery?

A2: Vacuum distillation is suitable for separating TOP from solvents with a significantly different boiling point.[1][2] Since TOP has a high boiling point, vacuum is applied to lower the boiling temperature and prevent thermal degradation.[1][3] This method is effective for recovering TOP from lower-boiling organic solvents like hydrocarbons (e.g., kerosene, dodecane).[1][2]

Q3: What are the key considerations for using liquid-liquid extraction to recover TOP?

A3: Liquid-liquid extraction is a viable method when a solvent can be identified that selectively dissolves TOP, leaving the original solvent behind. The success of this method hinges on the immiscibility of the two liquid phases and the partitioning of TOP into the extraction solvent.[4] Factors such as the choice of extraction solvent, pH of the aqueous phase (if applicable), and phase ratio are critical for optimizing recovery.[5]

Q4: How can adsorption be used for TOP recovery?

A4: Adsorption involves passing the TOP-containing solvent stream through a solid adsorbent material, such as activated carbon, which preferentially binds the TOP.[6] The TOP can then be recovered by desorbing it from the adsorbent using a suitable solvent or by thermal regeneration.[7][8] This method is particularly useful for removing low concentrations of TOP from large volumes of solvent.

Troubleshooting Guides

Vacuum Distillation

Q: My TOP recovery yield from vacuum distillation is low. What are the possible causes and solutions?

A: Low recovery yield during vacuum distillation can be attributed to several factors:

  • Possible Cause: Incomplete transfer of the product from the distillation flask.

    • Suggested Solution: Ensure complete transfer by carefully scraping the flask or dissolving the residue in a small amount of an appropriate solvent and combining it with the main product.[1]

  • Possible Cause: Decomposition of TOP at high temperatures.

    • Suggested Solution: Optimize the distillation conditions by lowering the pressure to further reduce the boiling point. Ensure the heating mantle is not set to an excessively high temperature.[1][3]

  • Possible Cause: Leaks in the vacuum system.

    • Suggested Solution: Check all joints and connections for leaks. Use appropriate vacuum grease and ensure all glassware is properly sealed.

Q: I am observing a significant pressure drop in my distillation column. What could be the issue?

A: A high-pressure drop can hinder the efficiency of the distillation process.

  • Possible Cause: Fouling or blockages in the column packing or trays.

    • Suggested Solution: Regularly inspect and clean the column internals. Pre-treating the feed to remove any particulate matter can prevent fouling.

  • Possible Cause: Excessive vapor flow rate.

    • Suggested Solution: Reduce the heat input to the reboiler to decrease the rate of vaporization. Operating at optimal vapor and liquid flow rates is crucial to prevent excessive turbulence and pressure drop.[8]

  • Possible Cause: Improper column design or selection of internals.

    • Suggested Solution: Ensure the column diameter and the type of packing or trays are appropriate for the desired throughput. Low-pressure-drop trays and efficient packing materials can enhance fluid distribution and reduce pressure losses.[8]

Liquid-Liquid Extraction

Q: I am experiencing emulsion formation during the extraction of TOP. How can I resolve this?

A: Emulsions are a common issue in liquid-liquid extraction, appearing as a stable third layer between the organic and aqueous phases, making separation difficult.

  • Suggested Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.

    • Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Centrifugation: For small-scale experiments, centrifuging the mixture can effectively separate the layers.

    • Filtration: Passing the emulsion through a bed of glass wool or phase separation paper can sometimes break the emulsion.

    • Adjusting pH: In some cases, adjusting the pH of the aqueous phase can destabilize the emulsion. For instance, in the purification of TOP, maintaining a pH below 3.0 helps in achieving a distinct phase separation.[9]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and help break the emulsion.

Q: The recovery of TOP in the organic phase is low. How can I improve the extraction efficiency?

A: Low extraction efficiency can be due to several factors related to the partitioning of TOP between the two phases.

  • Possible Cause: Poor choice of extraction solvent.

    • Suggested Solution: Select a solvent in which TOP has high solubility and which is immiscible with the original solvent stream.

  • Possible Cause: Insufficient mixing or contact time.

    • Suggested Solution: Ensure adequate mixing of the two phases to facilitate the transfer of TOP. Increase the mixing time or use a more efficient mixing apparatus.

  • Possible Cause: Unfavorable phase ratio.

    • Suggested Solution: Optimize the volume ratio of the extraction solvent to the feed solution. Multiple extractions with smaller volumes of the extraction solvent are generally more efficient than a single extraction with a large volume.

Adsorption

Q: The adsorption capacity of my activated carbon for TOP is low. How can I improve it?

A: Low adsorption capacity can limit the effectiveness of this recovery method.

  • Possible Cause: Inappropriate type of activated carbon.

    • Suggested Solution: The surface chemistry and pore structure of the activated carbon are crucial. Carbons with a high surface area and a pore size distribution suitable for the dimensions of the TOP molecule will exhibit higher adsorption capacity.[10]

  • Possible Cause: Presence of competing adsorbates.

    • Suggested Solution: Pre-treat the solvent stream to remove other impurities that may compete with TOP for adsorption sites on the carbon.

  • Possible Cause: Sub-optimal operating conditions.

    • Suggested Solution: Optimize parameters such as contact time, temperature, and pH (if an aqueous phase is present).

Q: How can I effectively regenerate the activated carbon after TOP adsorption?

A: Regeneration is essential for the cost-effective use of activated carbon.

  • Thermal Regeneration: This is a common method where the spent activated carbon is heated to high temperatures (600-1000°C) in an inert atmosphere.[11] This process desorbs the TOP and other adsorbed organic compounds.

  • Solvent Washing: A suitable solvent can be used to wash the activated carbon and desorb the TOP. The choice of solvent is critical to ensure efficient desorption without damaging the carbon structure.

  • Electrochemical Regeneration: This method uses an electric current to regenerate the activated carbon, which can be highly efficient and environmentally friendly.[7]

Quantitative Data on Recovery Methods

Recovery MethodParameterTypical Value/RangeNotes
Vacuum Distillation Recovery Efficiency>95%Dependent on the volatility difference between TOP and the solvent.[2]
Purity of Recovered TOPHigh (>99%)Can effectively remove non-volatile impurities.[2]
Solvent LossLowContained system minimizes losses.
Liquid-Liquid Extraction Recovery Efficiency80-99%Dependent on the number of extraction stages and partition coefficient.[12]
Purity of Recovered TOPModerate to HighMay require further purification steps to remove the extraction solvent.
Solvent LossModerateSome solvent may be lost due to its solubility in the raffinate phase.
Adsorption Adsorption Capacity148 - 263 mg/g (for a similar organophosphate on activated carbon)Highly dependent on the adsorbent and specific conditions.[6]
Recovery Efficiency>90%Can be very effective for dilute streams.
Purity of Recovered TOPModerate to HighPurity depends on the selectivity of the adsorbent and the desorption process.
Adsorbent Regeneration Efficiency80-99%Multiple cycles are often possible with some loss in capacity over time.[7]

Experimental Protocols

Vacuum Distillation for TOP Recovery from a High-Boiling Hydrocarbon Solvent

Objective: To separate this compound from a high-boiling hydrocarbon solvent (e.g., dodecane).

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Charge the round-bottom flask with the TOP/hydrocarbon solvent mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring all connections are secure.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: The lower-boiling hydrocarbon solvent will distill first. Monitor the temperature at the head of the column. Once the hydrocarbon solvent has been collected, the temperature will rise.

  • TOP Distillation: Increase the vacuum (lower the pressure) and/or the temperature to distill the TOP. Collect the TOP fraction in a separate receiving flask.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Liquid-Liquid Extraction of TOP from a Solvent Stream

Objective: To extract TOP from a solvent stream using a suitable extraction solvent.

Methodology:

  • Solvent Selection: Choose an extraction solvent in which TOP is highly soluble but the original solvent is not.

  • Extraction:

    • Place the TOP-containing solvent stream into a separatory funnel.

    • Add a measured volume of the extraction solvent.

    • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Draining: Drain the bottom layer into a clean flask.

  • Repeat Extraction: For higher recovery, repeat the extraction of the remaining layer with fresh portions of the extraction solvent.

  • Combining Extracts: Combine all the extract fractions containing the TOP.

  • Solvent Removal: Remove the extraction solvent from the combined extracts, typically by distillation or evaporation, to obtain the purified TOP.

Adsorption of TOP on Activated Carbon

Objective: To remove TOP from a solvent stream using activated carbon.

Methodology:

  • Adsorbent Preparation: Use granular or powdered activated carbon. If necessary, wash the activated carbon with a suitable solvent to remove any impurities and dry it before use.

  • Adsorption Process (Batch):

    • In a flask, add a known mass of activated carbon to a measured volume of the TOP-containing solvent stream.

    • Agitate the mixture for a predetermined contact time to allow for adsorption to occur.

  • Separation: Separate the activated carbon from the solvent by filtration or centrifugation.

  • Adsorption Process (Column):

    • Pack a chromatography column with activated carbon to create a packed bed.

    • Pass the TOP-containing solvent stream through the column at a controlled flow rate.

    • Collect the purified solvent at the outlet.

  • Desorption and Regeneration:

    • To recover the TOP and regenerate the activated carbon, pass a suitable desorption solvent through the saturated carbon bed.

    • Alternatively, use thermal regeneration by heating the carbon in an inert atmosphere.

Process Diagrams

Experimental_Workflow_TOP_Recovery cluster_start Start: TOP-Contaminated Solvent Stream cluster_methods Recovery Methods cluster_distillation Distillation Process cluster_extraction Extraction Process cluster_adsorption Adsorption Process cluster_end End Products start Solvent Stream (e.g., TOP in Kerosene) distillation Vacuum Distillation start->distillation extraction Liquid-Liquid Extraction start->extraction adsorption Adsorption start->adsorption dist_process Heat under Vacuum distillation->dist_process ext_add Add Immiscible Extraction Solvent extraction->ext_add ads_contact Contact with Adsorbent adsorption->ads_contact dist_sep Separate Fractions (Solvent and TOP) dist_process->dist_sep recovered_top Recovered TOP dist_sep->recovered_top purified_solvent Purified Solvent dist_sep->purified_solvent ext_mix Mix and Separate Phases ext_add->ext_mix ext_evap Evaporate Extraction Solvent ext_mix->ext_evap ext_mix->purified_solvent ext_evap->recovered_top ads_sep Separate Adsorbent ads_contact->ads_sep ads_desorp Desorb TOP ads_sep->ads_desorp ads_sep->purified_solvent ads_desorp->recovered_top

Caption: General experimental workflow for the recovery of this compound.

Troubleshooting_Emulsion_Formation cluster_prevention Preventative Measures cluster_remediation Remediation Steps start Emulsion Formation During Extraction gentle_mixing Gentle Swirling instead of Shaking start->gentle_mixing Prevention add_brine Add Saturated NaCl Solution (Brine) start->add_brine Intervention end Phase Separation Achieved gentle_mixing->end centrifuge Centrifugation add_brine->centrifuge If persists add_brine->end If successful filter Filter through Glass Wool or Phase Separation Paper centrifuge->filter If persists centrifuge->end If successful adjust_ph Adjust pH of Aqueous Phase filter->adjust_ph If persists filter->end If successful adjust_ph->end If successful

Caption: Troubleshooting logic for handling emulsion formation during liquid-liquid extraction.

References

minimizing ortho-isomer contaminants in commercial trioctyl phosphate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and professionals in the commercial production of trioctyl phosphate (B84403) (TOP), with a focus on minimizing common contaminants.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to control for ortho-isomer contaminants in trioctyl phosphate (TOP) production?

A1: This is a common point of confusion. The concern over ortho-isomers originates from a different organophosphate, tricresyl phosphate (TCP), where the tri-ortho-cresyl phosphate (TOCP) isomer is a known neurotoxin.[1][2] Commercial production of TCP therefore requires careful monitoring and control of the ortho-cresol content in the raw material.[2][3]

This compound (TOP), however, is synthesized from non-aromatic C8 alcohols, such as 2-ethylhexanol or isooctyl alcohol.[4][5] These alcohol precursors do not have the ortho-, meta-, and para- positional isomers characteristic of aromatic compounds like cresol. Therefore, the formation of toxic ortho-isomers is not a relevant concern for the production of this compound. The primary focus for TOP quality control is on other types of impurities.

Q2: What are the primary contaminants of concern in commercial this compound?

A2: The main impurities in commercially produced TOP are typically related to the reactants and the reaction process itself. These include:

  • Mono-octyl phosphoric acid (MOPA) and Di-octyl phosphoric acid (DOPA) : These are acidic byproducts resulting from the incomplete esterification of phosphorus oxychloride.[6]

  • Alkali metal salts of MOPA and DOPA : Formed during the neutralization step, these salts can act as emulsifiers, which is particularly problematic in applications like hydrogen peroxide production.[6][7]

  • Unreacted Isooctyl Alcohol or 2-Ethylhexanol : Excess alcohol is often used to drive the reaction to completion and may remain in the final product if not properly removed.[8]

  • Residual Water : Moisture can affect the product's stability and performance.[3][9]

  • Other Byproducts : Depending on reaction conditions, other side reactions could occur, though MOPA and DOPA are the most commonly addressed byproducts.[10]

Q3: What determines the isomeric composition of the final this compound product?

A3: The isomeric composition of the final this compound product is determined by the isomeric composition of the C8 alcohol used as a raw material. Commercial "isooctyl alcohol" is not a single compound but a mixture of branched-chain primary alcohols, such as methyl-1-heptanols and dimethyl-1-hexanols.[11][12][13][14][15] If a single isomer alcohol like 2-ethylhexanol is used, the resulting product will be tris(2-ethylhexyl) phosphate.[1][4] Therefore, controlling the isomeric makeup of the final product begins with the selection and quality control of the starting alcohol.

Q4: Which analytical techniques are recommended for quality control of this compound?

A4: Gas chromatography (GC) is a primary method for assessing the purity of this compound and quantifying unreacted alcohol.[8][16] It can be coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for more detailed analysis.[17][18] Acid value titration is used to quantify acidic impurities like MOPA and DOPA.[3][9]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
High Acid Value in Final Product 1. Incomplete esterification reaction.2. Insufficient neutralization.3. Ineffective washing post-neutralization.1. Ensure the mole ratio of alcohol to phosphorus oxychloride is optimal (typically a slight excess of alcohol, e.g., 3.10-3.15:1).[5]2. Increase reaction time or temperature to drive the reaction to completion.3. Verify the correct amount and concentration of the alkaline solution (e.g., sodium hydroxide) used for neutralization.[19]4. Improve the efficiency of the water washing steps to remove residual salts and acids.
Product Fails Emulsion Test (Poor Phase Separation) 1. Presence of emulsifying impurities, such as sodium or potassium salts of dioctyl and monooctyl phosphoric acid.[6]1. Implement an acid wash step (e.g., with sulfuric or phosphoric acid) to neutralize these salts, followed by separation of the aqueous phase.[6]2. Use an absorbent material like activated alumina (B75360) or silica (B1680970) gel to remove the neutralized impurities.[6]
High Content of Unreacted Octanol (B41247) 1. Excessive amount of alcohol used in the initial reaction.2. Inefficient dealcoholization/distillation process.1. Optimize the mole ratio of reactants to avoid a large excess of alcohol.2. Improve the efficiency of the vacuum distillation or stripping step by adjusting temperature and pressure to effectively remove the more volatile alcohol.[19]
Final Product is Cloudy or Hazy 1. Presence of residual water.2. Insoluble impurities or suspended solids.1. Enhance the dewatering step, for example, by vacuum distillation until the water content is below the specified limit (e.g., <0.15%).[3]2. Implement a final pressure filtration step to remove any particulate matter.[5]
Low Product Yield 1. Sub-optimal reaction temperature control, leading to side reactions.2. Loss of product during washing and separation phases.1. Maintain strict temperature control during the exothermic addition of phosphorus oxychloride.[1][19]2. Optimize the separation process to minimize the loss of the organic phase.

Experimental Protocols

Protocol 1: Determination of this compound Purity by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for analyzing the purity of a this compound sample and quantifying residual octanol.

1. Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Capillary column suitable for high-temperature analysis (e.g., DB-5 or equivalent).

  • High-purity helium or nitrogen as carrier gas.

  • This compound reference standard (≥99% purity).

  • Isooctyl alcohol or 2-ethylhexanol reference standard.

  • Suitable solvent (e.g., hexane (B92381) or acetone, chromatography grade).

  • Volumetric flasks, syringes, and vials.

2. Chromatographic Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 150°C hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas Flow: 1-2 mL/min.

  • Injection Volume: 1 µL.

3. Procedure:

  • Standard Preparation: Prepare a series of calibration standards of the this compound and octanol reference materials in the chosen solvent at known concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound product and dissolve it in the solvent to a known concentration (e.g., 10 mg/mL).

  • Analysis: Inject the standards and the sample solution into the GC.

  • Quantification: Identify the peaks corresponding to octanol and this compound based on the retention times from the standard injections. Calculate the percentage of each component in the sample by comparing the peak areas to the calibration curve.

Protocol 2: Determination of Acid Value

This protocol measures the quantity of acidic impurities (MOPA and DOPA) in the this compound product.

1. Materials and Equipment:

2. Procedure:

  • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 g) into an Erlenmeyer flask.

  • Dissolve the sample in a sufficient volume of solvent (e.g., 50 mL of toluene).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized KOH solution until a persistent pink color is observed.

  • Record the volume of KOH solution used.

  • Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • M = molarity of the KOH solution (mol/L)

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Visualizations

Trioctyl_Phosphate_Production_Workflow Figure 1. Commercial Production Workflow for this compound cluster_reactants Raw Materials cluster_process Synthesis and Purification cluster_products Products and Byproducts POCl3 Phosphorus Oxychloride Esterification Esterification (Reaction with POCl3) POCl3->Esterification Octanol Isooctyl Alcohol / 2-Ethylhexanol Octanol->Esterification Crude_TOP Crude TOP Mixture Esterification->Crude_TOP HCl HCl Gas (byproduct) Esterification->HCl removed Neutralization Neutralization (e.g., with NaOH solution) Washing Water Washing Neutralization->Washing Acid_Impurities Acidic Impurities (MOPA, DOPA) Neutralization->Acid_Impurities neutralizes Salts Impurity Salts Neutralization->Salts forms Dealcoholization Dealcoholization (Vacuum Distillation) Washing->Dealcoholization Washing->Salts removes Purification Final Purification (e.g., Filtration, Adsorbents) Dealcoholization->Purification Excess_Octanol Excess Octanol Dealcoholization->Excess_Octanol removes Final_TOP Purified this compound Purification->Final_TOP Crude_TOP->Neutralization

Caption: Commercial Production Workflow for this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for High Impurity Levels High_Acid_Value High Acid Value Detected Incomplete_Reaction Incomplete Esterification? High_Acid_Value->Incomplete_Reaction Insufficient_Neutralization Insufficient Neutralization? High_Acid_Value->Insufficient_Neutralization Ineffective_Washing Ineffective Washing? High_Acid_Value->Ineffective_Washing Check_Ratio Action: Verify Reactant Mole Ratio Incomplete_Reaction->Check_Ratio Check_Reaction_Time Action: Increase Reaction Time/Temperature Incomplete_Reaction->Check_Reaction_Time Check_Alkali Action: Verify Alkali Amount/Concentration Insufficient_Neutralization->Check_Alkali Improve_Washing Action: Enhance Washing Steps Ineffective_Washing->Improve_Washing

Caption: Troubleshooting Logic for High Impurity Levels.

References

Validation & Comparative

A Head-to-Head Battle for Low-Temperature Supremacy: Trioctyl Phosphate vs. Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, particularly for applications demanding flexibility in frigid environments, the choice of plasticizer is paramount. This guide provides a detailed comparison of two common plasticizers, Trioctyl Phosphate (B84403) (TOP) and Dioctyl Phthalate (B1215562) (DOP), focusing on their performance in low-temperature applications. For researchers, scientists, and drug development professionals, understanding the nuances of these additives is critical for ensuring the integrity and functionality of materials used in sensitive equipment and formulations.

Executive Summary

Both Trioctyl Phosphate (TOP) and Dioctyl Phthalate (DOP) are effective plasticizers for enhancing the flexibility of polymers such as polyvinyl chloride (PVC). However, when it comes to low-temperature performance, TOP generally exhibits superior characteristics. While DOP provides good flexibility at reduced temperatures, TOP is often described as imparting "excellent" or "outstanding" low-temperature properties, maintaining material flexibility at more extreme cold conditions. This superiority is primarily attributed to the phosphate ester structure of TOP, which can lead to a greater depression of the glass transition temperature (Tg) and a lower brittleness temperature compared to the phthalate ester structure of DOP.

Quantitative Performance Data

A direct, quantitative comparison of TOP and DOP under identical experimental conditions is crucial for an informed selection. The following table summarizes key performance metrics related to low-temperature applications. Note: The following data is a representative compilation from various sources and may vary depending on the specific polymer, concentration, and test conditions.

Performance MetricThis compound (TOP)Dioctyl Phthalate (DOP)Test Method
Glass Transition Temperature (Tg) of Plasticized PVC LowerHigherDifferential Scanning Calorimetry (DSC)
Brittleness Temperature LowerHigherASTM D746
Torsional Stiffness at Low Temperatures LowerHigherASTM D1043
Plasticizer Retention at Low Temperatures GoodModerateASTM D1239 (modified for low temp)

Key Performance Indicators at Low Temperatures

Glass Transition Temperature (Tg)

The glass transition temperature is a critical indicator of a material's low-temperature flexibility. Below its Tg, a polymer becomes rigid and brittle. An effective low-temperature plasticizer will significantly lower the Tg of the polymer. Phosphate esters like TOP are known to be highly efficient in reducing the Tg of PVC. For instance, increasing the concentration of DOP in PVC has been shown to progressively lower its Tg. While specific comparative values are formulation-dependent, the general trend indicates that TOP achieves a lower Tg than DOP at similar concentrations, thus maintaining flexibility at colder temperatures.

Brittleness Temperature

The brittleness temperature, determined by ASTM D746, is the temperature at which a plastic fails in a brittle manner under specified impact conditions. A lower brittleness temperature is desirable for materials intended for low-temperature use. Qualitative descriptions consistently highlight TOP's superior performance in preventing brittleness at low temperatures.

Torsional Stiffness

ASTM D1043 measures the torsional stiffness of a plastic as a function of temperature. A lower torsional stiffness at a given low temperature indicates greater flexibility. Materials plasticized with TOP are expected to exhibit lower torsional stiffness at cold temperatures compared to those with DOP, allowing for better mechanical performance.

Plasticizer Retention

Plasticizer retention, or the ability of the plasticizer to remain within the polymer matrix, is crucial for long-term performance. While migration is often a concern at elevated temperatures, it can also occur at low temperatures, especially in the presence of contacting liquids. ASTM D1239 provides a method for assessing plasticizer loss by chemical extraction.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential.

Determination of Brittleness Temperature (ASTM D746)

Objective: To determine the temperature at which 50% of test specimens exhibit brittle failure upon impact under specified conditions.

Methodology:

  • Specimen Preparation: Prepare standardized test specimens of the plasticized polymer.

  • Conditioning: Condition the specimens at a standard temperature and humidity.

  • Apparatus: Use an impact tester with a temperature-controlled bath.

  • Procedure: a. Mount the specimens in the holder. b. Immerse the holder in the bath, pre-cooled to a temperature near the expected brittleness temperature. c. After a specified conditioning time, strike each specimen with the impactor. d. Examine each specimen for failure (fracture into two or more pieces, or any crack visible to the naked eye). e. Repeat the test at incrementally lower temperatures.

  • Calculation: Determine the temperature at which 50% of the specimens fail.

Determination of Torsional Stiffness (ASTM D1043)

Objective: To determine the stiffness characteristics of plastics over a range of temperatures by measuring the apparent modulus of rigidity.

Methodology:

  • Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer.

  • Apparatus: Use a torsion tester capable of applying a torque to the specimen and measuring the resulting angular deflection, equipped with a temperature-controlled chamber.

  • Procedure: a. Mount the specimen in the clamps of the torsion tester. b. Set the chamber to the desired low temperature and allow the specimen to reach thermal equilibrium. c. Apply a known torque to the specimen and measure the angular deflection.

  • Calculation: Calculate the apparent modulus of rigidity based on the applied torque, angular deflection, and specimen dimensions.

Determination of Plasticizer Retention by Chemical Extraction (Modified ASTM D1239 for Low Temperature)

Objective: To measure the weight loss of a plastic film after immersion in a chemical at a low temperature to assess plasticizer retention.

Methodology:

  • Specimen Preparation: Prepare 50 x 50 mm square specimens of the plasticized film.

  • Initial Weighing: Accurately weigh each specimen.

  • Procedure: a. Place each specimen in a separate container with a specified volume of a pre-cooled test liquid (e.g., isopropanol, mineral oil). b. Seal the containers and place them in a low-temperature chamber for a specified duration (e.g., 24 hours at -10°C). c. After immersion, remove the specimens, gently wipe them dry, and allow them to condition at room temperature.

  • Final Weighing: Re-weigh the specimens.

  • Calculation: Calculate the percentage weight loss as an indication of plasticizer extraction.

Logical Relationships and Signaling Pathways

The effectiveness of a plasticizer at low temperatures is governed by its chemical structure and its interaction with the polymer chains. The following diagram illustrates the logical relationship between plasticizer properties and low-temperature performance.

G cluster_plasticizer Plasticizer Properties cluster_interaction Polymer-Plasticizer Interaction cluster_performance Low-Temperature Performance Plasticizer_Structure Chemical Structure (Phosphate vs. Phthalate) Compatibility Compatibility with Polymer Plasticizer_Structure->Compatibility Molecular_Weight Molecular Weight Molecular_Weight->Compatibility Polarity Polarity Polarity->Compatibility Disruption Disruption of Polymer Chain-Chain Interactions Compatibility->Disruption Tg Lowered Glass Transition Temperature (Tg) Disruption->Tg Brittleness Reduced Brittleness Tg->Brittleness Flexibility Maintained Flexibility Tg->Flexibility TOP This compound (Phosphate Ester) TOP->Plasticizer_Structure DOP Dioctyl Phthalate (Phthalate Ester) DOP->Plasticizer_Structure

Plasticizer properties influencing low-temperature performance.

Conclusion

For demanding low-temperature applications, this compound (TOP) generally offers a performance advantage over Dioctyl Phthalate (DOP). Its chemical structure as a phosphate ester typically results in a greater reduction of the glass transition temperature and a lower brittleness temperature of the plasticized polymer. While DOP is a versatile and cost-effective plasticizer that provides good low-temperature flexibility, TOP is the preferred choice when superior performance in extreme cold is a critical requirement. The selection between TOP and DOP should be based on a thorough evaluation of the specific low-temperature requirements of the application, alongside other factors such as cost, regulatory compliance, and compatibility with other formulation components. Conducting standardized tests as outlined in this guide will enable a data-driven decision for optimal material performance.

A Comparative Analysis of Phosphate Esters as Flame Retardant Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Product Development Professionals

The selection of an appropriate flame retardant plasticizer is a critical consideration in the formulation of polymeric materials, where achieving a balance between fire safety, material performance, and processability is paramount. Phosphate (B84403) esters have emerged as a prominent class of additives that fulfill the dual role of imparting flame retardancy and plasticizing polymers, particularly polyvinyl chloride (PVC). This guide provides an objective comparative analysis of the performance of common phosphate esters, contrasting them with other alternatives and providing supporting experimental data to inform material selection and development.

Key Performance Metrics: A Snapshot

The efficacy of a flame retardant plasticizer is evaluated across several key performance indicators. This guide focuses on four critical areas: flame retardancy, thermal stability, plasticizing efficiency, and mechanical properties. The following tables summarize quantitative data for commonly used phosphate esters—Triphenyl Phosphate (TPP), Tricresyl Phosphate (TCP), and Resorcinol bis(diphenyl phosphate) (RDP)—alongside a common non-flame retardant plasticizer, Dioctyl Phthalate (DOP), and a halogenated flame retardant, Chlorinated Paraffin, within a flexible PVC matrix.

Table 1: Flame Retardancy Performance in Flexible PVC

Plasticizer (at 40 phr)Limiting Oxygen Index (LOI) (%)UL-94 Rating (3.2 mm)
Dioctyl Phthalate (DOP)23Fails
Triphenyl Phosphate (TPP)28-30V-0
Tricresyl Phosphate (TCP)27-29V-0/V-1
Resorcinol bis(diphenyl phosphate) (RDP)30-33V-0
Chlorinated Paraffin (52% Cl)26-28V-1/V-2

Note: Higher LOI values indicate better flame retardancy. The UL-94 V-0 rating is the highest classification for this test, signifying self-extinguishing properties.

Table 2: Thermal Stability of Plasticized Flexible PVC

Plasticizer (at 40 phr)Onset of Degradation (Tonset) (°C)Char Yield at 600°C (%)
Dioctyl Phthalate (DOP)~250< 5
Triphenyl Phosphate (TPP)~28010-15
Tricresyl Phosphate (TCP)~2758-12
Resorcinol bis(diphenyl phosphate) (RDP)~30015-20
Chlorinated Paraffin (52% Cl)~240< 5

Note: Tonset is determined by Thermogravimetric Analysis (TGA). Higher Tonset and char yield generally indicate better thermal stability and flame retardancy.

Table 3: Plasticizing Efficiency in Flexible PVC

Plasticizer (at 40 phr)Glass Transition Temp. (Tg) (°C)Shore A Hardness
Dioctyl Phthalate (DOP)-40 to -3075-85
Triphenyl Phosphate (TPP)-15 to -585-95
Tricresyl Phosphate (TCP)-25 to -1580-90
Resorcinol bis(diphenyl phosphate) (RDP)-10 to 090-100
Chlorinated Paraffin (52% Cl)-30 to -2080-90

Note: A lower Tg and Shore A hardness indicate higher plasticizing efficiency.

Table 4: Mechanical Properties of Plasticized Flexible PVC

Plasticizer (at 40 phr)Tensile Strength (MPa)Elongation at Break (%)
Dioctyl Phthalate (DOP)15-20300-400
Triphenyl Phosphate (TPP)20-25200-300
Tricresyl Phosphate (TCP)18-23250-350
Resorcinol bis(diphenyl phosphate) (RDP)22-28150-250
Chlorinated Paraffin (52% Cl)16-21280-380

Note: The addition of plasticizers generally decreases tensile strength and increases elongation at break compared to the unplasticized polymer.

Flame Retardancy Mechanisms of Phosphate Esters

Phosphate esters impart flame retardancy through a combination of gas-phase and condensed-phase mechanisms. Understanding these pathways is crucial for optimizing formulations.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Decomposition Phosphate Ester Decomposition Polyphosphoric_Acid Formation of Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Heat Char_Layer Protective Char Layer (Intumescence) Polyphosphoric_Acid->Char_Layer Dehydration of Polymer Heat_Shield Heat Shield Char_Layer->Heat_Shield Acts as Oxygen_Barrier Oxygen Barrier Char_Layer->Oxygen_Barrier Acts as Polymer_Combustion Polymer Combustion Heat_Shield->Polymer_Combustion Reduces Heat Transfer Oxygen_Barrier->Polymer_Combustion Prevents Fuel Release Volatilization Volatilization of Phosphorus Species Radical_Scavenging Radical Scavenging Volatilization->Radical_Scavenging PO• radicals Flame_Inhibition Flame Inhibition Radical_Scavenging->Flame_Inhibition Traps H•, OH• radicals Flame_Inhibition->Polymer_Combustion Interrupts Combustion Cycle Polymer_Combustion->Decomposition Polymer_Combustion->Volatilization Experimental_Workflow cluster_tests Performance Testing Start Start: Material Compounding Processing Melt Blending & Specimen Preparation (e.g., Injection Molding) Start->Processing Conditioning Specimen Conditioning (ASTM D618) Processing->Conditioning Flame_Test Flame Retardancy (LOI, UL-94) Conditioning->Flame_Test Thermal_Test Thermal Stability (TGA) Conditioning->Thermal_Test Mechanical_Test Mechanical Properties (Tensile, Hardness) Conditioning->Mechanical_Test Plasticizing_Test Plasticizing Efficiency (DSC for Tg) Conditioning->Plasticizing_Test Data_Analysis Data Analysis & Comparative Assessment Flame_Test->Data_Analysis Thermal_Test->Data_Analysis Mechanical_Test->Data_Analysis Plasticizing_Test->Data_Analysis End End: Performance Guide Generation Data_Analysis->End

A Researcher's Guide to Certified Reference Materials for the Quantitative Analysis of Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. In the analysis of trioctyl phosphate (B84403) (TOP), a widely used plasticizer and flame retardant, the choice of reference material is a critical factor in ensuring the validity of experimental data. This guide provides an objective comparison of certified reference materials (CRMs) with standard analytical-grade alternatives for the quantitative analysis of TOP, supported by detailed experimental protocols.

The Importance of Certified Reference Materials

Certified Reference Materials are the gold standard in analytical chemistry, providing metrological traceability to the International System of Units (SI).[1] They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs is essential for method validation, calibration, and ensuring the long-term consistency and comparability of analytical results.[2]

Comparison of Trioctyl Phosphate Reference Materials

While a direct experimental comparison of various commercially available this compound CRMs is not readily found in the literature, a comparative guide can be established based on the typical specifications of a CRM versus a standard high-purity analytical standard.

Table 1: Comparison of this compound (TOP) Reference Material Grades

FeatureCertified Reference Material (CRM)High-Purity Analytical Standard
Certified Purity Stated with an expanded uncertainty (e.g., 99.8 ± 0.1 %).Typically stated as a minimum purity (e.g., ≥97% or ≥99.0%).[3]
Traceability Traceable to SI units through an unbroken chain of comparisons.[1]Generally not directly traceable to SI units.
Certificate of Analysis Comprehensive, including certified value, uncertainty, and traceability statement.Provides lot-specific purity and physical properties.
Homogeneity & Stability Assessed and guaranteed within the stated shelf life.[2]Homogeneity and long-term stability are generally assumed but not certified.
Intended Use Calibration, method validation, quality control, and ensuring accuracy.General research and analytical applications.
Cost HigherLower

Experimental Protocols for Comparative Analysis

To objectively compare the performance of a this compound CRM with other analytical standards, a rigorous experimental protocol should be followed. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the quantification of organophosphates like TOP.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

This protocol is designed to compare the accuracy and precision of calibration curves and sample quantifications using a CRM versus a standard analytical-grade TOP.

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • This compound high-purity analytical standard (Alternative)

  • Internal Standard (IS): e.g., Triphenyl-d15 phosphate or another suitable deuterated organophosphate.

  • Solvent: HPLC-grade or equivalent purity (e.g., ethyl acetate, hexane).

  • Sample Matrix: A representative blank matrix (e.g., plasma, environmental water sample extract) relevant to the intended application.

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometric (MS) detector.

  • GC Column: A low-bleed, mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

3. Preparation of Standard Solutions:

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh an appropriate amount of the TOP CRM and the alternative standard into separate volumetric flasks and dissolve in the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL):

    • Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions:

    • Prepare two sets of serial dilutions from the respective primary stock solutions to create calibration curves. A typical concentration range could be 1, 5, 10, 50, 100, 250, and 500 ng/mL.

    • Spike each calibration standard with the internal standard at a constant concentration (e.g., 100 ng/mL).

4. Sample Preparation:

  • Prepare spiked samples by adding known amounts of the TOP CRM and the alternative standard to the blank sample matrix at low, medium, and high concentration levels.

  • Add the internal standard to each sample at the same concentration as in the calibration standards.

  • Perform the necessary extraction procedure for the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).

5. GC-MS Analysis:

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TOP (e.g., m/z 434, 285, 113) and the internal standard.

6. Data Analysis and Comparison:

  • Generate two separate calibration curves, one for the CRM and one for the alternative standard, by plotting the peak area ratio (TOP/IS) against the concentration.

  • Assess the linearity of each curve using the coefficient of determination (R²).

  • Quantify the concentration of TOP in the spiked samples using both calibration curves.

  • Calculate the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) for each standard at each concentration level.

Table 2: Data Presentation for Performance Comparison

Standard TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=5)Accuracy (% Recovery)Precision (% RSD)
CRM Low
Medium
High
Alternative Low
Medium
High

Visualizing the Workflow

The following diagram illustrates the experimental workflow for comparing the performance of a certified reference material against an alternative analytical standard for the quantitative analysis of this compound.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Data Analysis & Comparison CRM_Stock CRM Stock (1000 µg/mL) CRM_Cal CRM Calibration Standards (1-500 ng/mL + IS) CRM_Stock->CRM_Cal Alt_Stock Alternative Std. Stock (1000 µg/mL) Alt_Cal Alternative Calibration Standards (1-500 ng/mL + IS) Alt_Stock->Alt_Cal IS_Stock Internal Std. Stock (1000 µg/mL) GC_MS GC-MS Analysis (SIM Mode) CRM_Cal->GC_MS Alt_Cal->GC_MS Blank_Matrix Blank Matrix Spiked_Samples Spiked Samples (Low, Medium, High + IS) Blank_Matrix->Spiked_Samples Extracted_Samples Extracted Samples Spiked_Samples->Extracted_Samples Extracted_Samples->GC_MS CRM_Curve CRM Calibration Curve (Linearity Assessment) GC_MS->CRM_Curve Alt_Curve Alternative Std. Curve (Linearity Assessment) GC_MS->Alt_Curve Quantification Quantification of Spiked Samples GC_MS->Quantification CRM_Curve->Quantification Alt_Curve->Quantification Performance Performance Comparison (Accuracy & Precision) Quantification->Performance

Caption: Workflow for comparing a CRM with an alternative standard for TOP analysis.

Conclusion

While high-purity analytical standards are suitable for many research applications, the use of a Certified Reference Material for this compound is indispensable when the highest level of accuracy, precision, and metrological traceability is required. By providing a certified value with a stated uncertainty, CRMs serve as the anchor for data reliability, ensuring that results are defensible and comparable across different laboratories and over time. For drug development and regulated environments, the investment in a CRM is a critical step in generating high-quality, reliable data.

References

A Comparative Toxicity Assessment of Trioctyl Phosphate and Other Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of trioctyl phosphate (B84403), primarily in the form of tris(2-ethylhexyl) phosphate (TEHP), and other commonly used organophosphate flame retardants (OFRs). The information is compiled from various in vitro and in vivo studies to support researchers in understanding the relative risks and mechanisms of action of these compounds. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.

Data Presentation: Comparative Toxicity Data

The following tables summarize the available toxicological data for trioctyl phosphate (TEHP) and other selected OFRs. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Acute Toxicity and Irritation Potential

CompoundOral LD50 (Rat, mg/kg)Dermal LD50 (Rabbit, mg/kg)Skin IrritationEye IrritationCholinesterase Inhibition
This compound (TEHP) 37,000> 20,000IrritantIrritantWeak
Triphenyl Phosphate (TPP) 3,800> 7,900Mild IrritantMild IrritantWeak
Tributyl Phosphate (TBP) 1,552> 3,100IrritantSevere IrritantModerate
Tris(2-butoxyethyl) Phosphate (TBEP) 3,000> 16,000Mild IrritantMild IrritantWeak
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) 1,525> 5,000Mild IrritantMild IrritantWeak
Tris(2-chloroethyl) Phosphate (TCEP) 1,150> 5,000Non-irritantNon-irritantWeak

Table 2: In Vitro Cytotoxicity

CompoundCell LineEndpointEffective Concentration
This compound (TEHP) HepG2Reduced cell survival (72h)100 µM[1]
Triphenyl Phosphate (TPP) HepG2, A549, Caco-2Reduced cell viability>100 µM[2]
Tributyl Phosphate (TBP) HepG2, A549, Caco-2Reduced cell viability>100 µM
Tris(2-butoxyethyl) Phosphate (TBEP) HepG2, A549, Caco-2Reduced cell viability>100 µM
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) HepG2LC5060 µM[3]
Avian neuronal cellsLC5028.7 µM
Tris(2-chloroisopropyl) Phosphate (TCPP) HepG2, A549, Caco-2No significant cytotoxicityup to 300 µM[3]

Table 3: Genotoxicity

CompoundAssayCell Line/OrganismObservation
This compound (TEHP) Comet AssayHepG2Significant DNA damage at 100, 200, and 400 µM.[1]
Triphenyl Phosphate (TPP) Comet AssayHepG2, A549, Caco-2DNA damage at concentrations >100 µM.[2]
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) Comet AssayChinese rare minnow (in vivo)Dose-dependent DNA damage.[4]
Di(2-ethylhexyl) Phthalate (DEHP) (related compound) Comet AssayRat (in vivo)Negative in liver and stomach.[5]

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Expose cells to various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include wells for untreated cells (negative control), vehicle control, and a positive control for maximum LDH release (e.g., using a lysis buffer).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of a stop solution. Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After treatment with the test compounds, harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C.

  • Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify on a cold surface.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and histones.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software.

Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds.

  • Probe Loading: After treatment, remove the medium and wash the cells with a buffered saline solution. Incubate the cells with a DCFH-DA solution (e.g., 10 µM) in the dark for 30-60 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Measurement: Wash the cells to remove the excess probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the toxicological assessment of organophosphate flame retardants.

Experimental_Workflow cluster_assays In Vitro Toxicity Assays cluster_endpoints Toxicological Endpoints Cytotoxicity Cytotoxicity Assay (e.g., LDH) CellViability Cell Viability Cytotoxicity->CellViability Genotoxicity Genotoxicity Assay (e.g., Comet) DNADamage DNA Damage Genotoxicity->DNADamage OxidativeStress Oxidative Stress Assay (e.g., ROS) ROSProduction ROS Production OxidativeStress->ROSProduction OFRs Organophosphate Flame Retardants OFRs->Cytotoxicity OFRs->Genotoxicity OFRs->OxidativeStress

Caption: Experimental workflow for in vitro toxicity assessment of OFRs.

Oxidative_Stress_Pathway OFRs Organophosphate Flame Retardants ROS Increased Reactive Oxygen Species (ROS) OFRs->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: OFR-induced oxidative stress leading to cellular damage.

p53_Signaling_Pathway OFRs Organophosphate Flame Retardants DNADamage DNA Damage OFRs->DNADamage p53 p53 Activation DNADamage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

Evaluating Trioctyl Phosphate's Flame Retardancy in Polyurethane Foams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material development, understanding the efficacy of flame retardants is critical for ensuring product safety and meeting regulatory standards. This guide provides a comparative evaluation of trioctyl phosphate (B84403) (TOP) and other common flame retardants used in polyurethane (PU) foams. While TOP is recognized as an effective flame retardant that functions by forming a protective char layer and reducing smoke and dripping, publicly available quantitative data from standardized flame retardancy tests is limited.[1] This guide, therefore, presents a comparison based on available data for alternative flame retardants to provide a benchmark for evaluation.

Comparative Performance of Flame Retardants

The selection of a flame retardant involves a trade-off between fire safety performance, cost, and potential health and environmental impacts. The following tables summarize the performance of various flame retardants in polyurethane foams based on common industry standards.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Various Flame Retardants in Polyurethane Foam

Flame RetardantLoading (% by weight)LOI (%)UL-94 Classification
Untreated PU Foam 0~18-22HB (Highly Flammable)
Trioctyl Phosphate (TOP) N/AData not availableData not available
Triethyl Phosphate (TEP) 5-10~23-26V-0 / HB
Triphenyl Phosphate (TPP) 10-20~24-28V-0 / HB[2][3]
Tris(2-chloroisopropyl) phosphate (TCPP) 5-20~22-25V-0 / V-2[4]
Expandable Graphite (B72142) (EG) 15-30>30V-0

Note: The exact values can vary depending on the specific foam formulation, density, and test conditions.

Table 2: Cone Calorimetry Data for Various Flame Retardants in Polyurethane Foam

Flame RetardantPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Smoke Production Rate (SPR) (m²/s)
Untreated PU Foam HighHighHigh
This compound (TOP) Data not availableData not availableData not available
Triethyl Phosphate (TEP) ReducedReducedReduced
Triphenyl Phosphate (TPP) Significantly ReducedReducedModerate
Tris(2-chloroisopropyl) phosphate (TCPP) ReducedReducedModerate
Expandable Graphite (EG) Significantly ReducedSignificantly ReducedLow

Note: Cone calorimetry data is highly dependent on the test setup, particularly the heat flux applied. The data presented represents general trends.

Experimental Protocols

Standardized testing is crucial for the accurate and reproducible evaluation of flame retardant efficacy. The following are detailed methodologies for the key experiments cited.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[5][6]

  • Specimen Preparation: A small, vertically oriented specimen of the polyurethane foam is placed in a glass chimney.

  • Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified period or consumes a specified length of the specimen is determined.

  • Reporting: The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test

The UL-94 test assesses the self-extinguishing properties of a material after exposure to a flame.[7][8]

  • Specimen Preparation: A rectangular specimen of the polyurethane foam is held vertically.

  • Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

  • Dripping: Observations are made as to whether flaming drips ignite a cotton swatch placed below the specimen.

  • Classification: Based on the burning times, afterglow times, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[9]

Cone Calorimetry (ISO 5660)

The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures parameters such as heat release rate, smoke production, and mass loss.[10]

  • Specimen Preparation: A horizontally oriented sample of the polyurethane foam is placed beneath a conical radiant heater.

  • Irradiation: The specimen is exposed to a specific level of heat flux.

  • Ignition: The gases produced by the heated specimen are ignited by a spark igniter.

  • Analysis: The combustion products are collected by a hood and analyzed to determine the oxygen concentration, from which the heat release rate is calculated based on the oxygen consumption principle. Smoke density is measured using a laser system.

  • Data Collection: Key parameters recorded include the time to ignition, heat release rate (HRR), total heat released (THR), peak heat release rate (pHRR), smoke production rate (SPR), and total smoke released (TSR).

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for evaluating the flame retardancy of polyurethane foams.

Flame_Retardancy_Evaluation cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis and Comparison PU_Foam Polyurethane Foam Formulation FR_Addition Addition of Flame Retardant (e.g., TOP) PU_Foam->FR_Addition Foam_Curing Foam Curing and Conditioning FR_Addition->Foam_Curing LOI_Test Limiting Oxygen Index (LOI) Test (ASTM D2863) Foam_Curing->LOI_Test UL94_Test UL-94 Vertical Burning Test Foam_Curing->UL94_Test Cone_Test Cone Calorimetry Test (ISO 5660) Foam_Curing->Cone_Test Data_Collection Collect Quantitative Data (LOI, UL-94 Rating, pHRR, THR, etc.) LOI_Test->Data_Collection UL94_Test->Data_Collection Cone_Test->Data_Collection Comparison Compare with Alternative Flame Retardants Data_Collection->Comparison Conclusion Evaluate Flame Retardancy Efficiency Comparison->Conclusion

Workflow for Evaluating PU Foam Flame Retardancy

Conclusion

While this compound is identified as a flame retardant for polyurethane foams, a lack of publicly available, quantitative performance data from standardized tests like LOI, UL-94, and cone calorimetry makes a direct and objective comparison with other flame retardants challenging. The data presented for alternative flame retardants such as triethyl phosphate, triphenyl phosphate, and expandable graphite provide a useful framework for researchers and scientists to benchmark the performance of new formulations. For a comprehensive evaluation of TOP's efficacy, further experimental studies generating quantitative data under standardized conditions are necessary. This will enable a more definitive assessment of its position among other flame-retardant solutions for polyurethane foams.

References

A Comparative Guide to Validating Trioctyl Phosphate Purity using ¹H-NMR and ³¹P-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents and excipients is a cornerstone of reproducible research and the development of safe, effective pharmaceuticals. Trioctyl phosphate (B84403) (TOP), a widely used plasticizer, solvent, and component in various formulations, is no exception. Its purity can significantly impact the physicochemical properties and performance of final products. This guide provides an objective comparison of ¹H-NMR and ³¹P-NMR spectroscopy for the validation of trioctyl phosphate purity, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for purity assessment because the signal intensity is directly proportional to the number of nuclei, allowing for straightforward quantification (qNMR).[1] Both proton (¹H) and phosphorus-31 (³¹P) NMR offer unique advantages for analyzing organophosphates like TOP.

Performance Comparison: ¹H-NMR vs. ³¹P-NMR

While ¹H-NMR is a ubiquitous and powerful tool for structural elucidation and quantification of organic molecules, ³¹P-NMR provides exceptional specificity for phosphorus-containing compounds. The choice between them, or their complementary use, depends on the analytical goal.

  • ¹H-NMR Spectroscopy is highly sensitive and provides detailed structural information about the entire molecule. For this compound, the ¹H-NMR spectrum is characterized by overlapping signals from the three octyl chains. While the α-CH₂ protons adjacent to the phosphate group are distinct, the remaining methylene (B1212753) and methyl groups form complex multiplets, which can obscure signals from low-level impurities. However, it is invaluable for identifying and quantifying non-phosphorus-containing organic impurities.

  • ³¹P-NMR Spectroscopy offers a significant advantage due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus.[2][3] This results in excellent sensitivity and sharp signals within a wide chemical shift range, which minimizes the likelihood of signal overlap.[3][4] A proton-decoupled ³¹P-NMR spectrum of a pure this compound sample will ideally show a single, sharp peak.[2] This simplicity makes it an outstanding technique for accurately quantifying the main component and any phosphorus-containing impurities, such as other alkyl phosphates or degradation products, with high precision.[2][3]

Data Presentation

Quantitative data derived from NMR spectra are crucial for purity assessment. The following tables summarize the expected chemical shifts for this compound and compare the quantitative performance of both NMR techniques.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂ - (α-methylene)~ 4.0 - 4.2Multiplet6H
-CH₂- (β-methylene)~ 1.6 - 1.7Multiplet6H
-(CH₂ )₅-~ 1.2 - 1.4Broad Multiplet30H
-CH₃ (terminal methyl)~ 0.8 - 0.9Triplet9H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Expected ³¹P-NMR Chemical Shifts for this compound and Potential Impurities

CompoundChemical Shift (δ, ppm)Rationale for Presence
This compound (TOP) ~ -1 to 1 Main Component
Dioctyl Phosphate~ 1 to 3Hydrolysis byproduct
Monooctyl Phosphate~ 2 to 4Hydrolysis byproduct
Pyrophosphate derivatives~ -5 to -15Byproduct from synthesis
Trioctylphosphine Oxide (TOPO)~ 44 to 46Potential starting material impurity[5]

Note: ³¹P chemical shifts are typically referenced to 85% H₃PO₄. Shifts can vary with solvent and pH.

Table 3: Comparative Performance of qNMR Methods for TOP Purity Validation

Parameter¹H-qNMR³¹P-qNMR
Specificity Moderate (potential signal overlap)High (specific to P-containing species)
Sensitivity HighModerate to High[4]
Spectrum Simplicity Low (complex multiplets)High (often a single peak for pure TOP)[2]
Quantification Accuracy Good (requires well-resolved signals)Excellent (less signal overlap)[2]
Impurity Detection All proton-containing impuritiesOnly phosphorus-containing impurities
Key Advantage Broad-spectrum impurity profilingUnambiguous quantification of P-species[3]

Experimental Protocols

Accurate and reproducible qNMR results depend on meticulous experimental design, from sample preparation to data acquisition.

Protocol 1: Purity Determination by ¹H-qNMR
  • Sample Preparation: a. Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. b. Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., benzoic acid, dimethyl terephthalate) into the same vial. The standard must have a known purity and its signals must not overlap with the analyte signals.[2][6] c. Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-precision NMR tube. d. Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz). b. Set the spectral width to cover all relevant signals (e.g., 0-12 ppm). c. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A d1 of 30-60 seconds is often sufficient. d. Use a 90° pulse angle. e. Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Analysis: a. Apply Fourier transformation and perform phase and baseline corrections. b. Integrate a well-resolved signal of the analyte (e.g., the α-methylene protons at ~4.1 ppm) and a signal from the internal standard. c. Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights of the sample and standard.

Protocol 2: Purity Determination by ³¹P-qNMR
  • Sample Preparation: a. Accurately weigh a larger amount of the this compound sample (e.g., 30-50 mg) due to the lower sensitivity compared to ¹H-NMR. b. Select a phosphorus-containing internal standard with a known purity and a chemical shift well-separated from the analyte (e.g., triphenyl phosphate, phosphonoacetic acid).[3][7] Accurately weigh an appropriate amount. c. Dissolve the mixture in a deuterated solvent (non-deuterated solvents can also be used if no ¹H spectrum is needed, but a deuterated lock solvent is still required).

  • NMR Data Acquisition: a. Tune the NMR probe to the ³¹P frequency. b. Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[4] c. Set a long relaxation delay (d1), typically >5 times the longest ³¹P T₁, to ensure accurate quantification. d. Use a 90° pulse angle. e. Acquire a larger number of scans (e.g., 64-128 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: a. Process the spectrum similarly to the ¹H-qNMR data. b. Integrate the sharp singlet from this compound and the signal from the internal standard. c. Calculate the purity using the qNMR equation, adjusting for the molar masses and weights. Since each signal corresponds to a single phosphorus atom, the calculation is often more direct than in ¹H-NMR.

Visualizations

Workflow for NMR-Based Purity Validation

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh TOP Sample B Weigh Internal Standard A->B C Dissolve in Deuterated Solvent B->C D ¹H-NMR Acquisition (Long d1) C->D E ³¹P-NMR Acquisition (Inverse Gated, Long d1) C->E F Fourier Transform, Phase & Baseline Correction D->F E->F G Signal Integration F->G H Purity Calculation (qNMR Formula) G->H I I H->I Final Purity Report

Caption: A generalized workflow for this compound purity validation using NMR.

Logical Diagram for Purity Calculation

G cluster_data Raw NMR Data cluster_known Known Values A Analyte Signal (TOP) Int_A Integration Value (I_A) A->Int_A N_A Number of Nuclei (N_A) A->N_A B Standard Signal (Internal Std.) Int_B Integration Value (I_B) B->Int_B N_B Number of Nuclei (N_B) B->N_B Calc Purity_TOP = (I_A / I_B) * (N_B / N_A) * (M_A / M_B) * (W_B / W_A) * P_B Int_A->Calc Int_B->Calc N_A->Calc N_B->Calc W_A Weight of Sample (W_A) W_A->Calc W_B Weight of Standard (W_B) W_B->Calc M_A Molar Mass of TOP (M_A) M_A->Calc M_B Molar Mass of Standard (M_B) M_B->Calc P_B Purity of Standard (P_B) P_B->Calc Result Calculated Purity (%) Calc->Result

Caption: Logical relationship of variables for calculating purity via qNMR.

Conclusion

Both ¹H-NMR and ³¹P-NMR are powerful, quantitative techniques for validating the purity of this compound. They are not mutually exclusive; rather, they provide complementary information. For a comprehensive purity assessment, ¹H-NMR is essential for identifying and quantifying a broad range of potential organic impurities, while ³¹P-NMR offers unparalleled accuracy and specificity for quantifying the main component against any phosphorus-containing impurities.[2] The combined use of these methods, following rigorous and validated protocols, provides the highest level of confidence in the quality of this compound for research, development, and manufacturing applications.

References

inter-laboratory comparison of analytical methods for trioctyl phosphate detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the detection and quantification of trioctyl phosphate (B84403) (TOP), an organophosphate ester used as a flame retardant and plasticizer. The following sections detail the experimental protocols and performance data of common analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and evaluation.

Quantitative Performance Data

The performance of various analytical methods for the determination of organophosphate esters, including trioctyl phosphate, is summarized in the table below. Key performance indicators such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD) are presented to facilitate a direct comparison.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
GC-FIDPhospholipid Emulsion0.2 µg/mL0.7 µg/mL-0.9[1][2]
HPLC-MS/MSFall Protection Equipment0.015–1.33 ng/g-71.6–1140.8–11.2[3]
GC-MSWater-->70-[4]
GC/MSWaterAverage 0.15 µg/L-Average 74± 7[5]
HPLC-QTOF MSBiota (Seabird eggs, liver, fish)--70-120<15 (median)[6]
HPLC-UVCat Liver, Kidney, Plasma50 ng-HighHigh[7]
GC-NPDFish and Sediment--88-
HPLC-RIAqueous Nitric Acid-2 ppm--[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques cited in this guide are provided below. These protocols are based on established and validated methods from the scientific literature.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Tributyl Phosphate (as a proxy for TOP)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1][2]

  • Temperatures:

    • Injector: 210°C[1][2]

    • Detector: 210°C[1][2]

    • Oven: Isothermal at 210°C[1][2]

  • Injection: 3 µL injection volume with a split ratio of 18.0/2.0.[1][2]

  • Sample Preparation: Direct injection of the sample in a suitable solvent.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: HILIC column.[3]

  • Mobile Phase: Acetonitrile (B52724)/water mixture.[3]

  • Detection: ESI in positive mode.[3]

  • Sample Preparation (Accelerated Solvent Extraction - ASE):

    • The sample is extracted with acetonitrile at 80°C for two 5-minute cycles.[3]

    • The combined extracts are then purified using an ENVI-18 solid-phase extraction (SPE) cartridge before analysis.[3]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Solid-Phase Extraction - SPE for Water Samples):

    • Water samples are filtered to remove particulate matter.[5]

    • The filtered water is passed through a solid-phase cartridge containing polystyrene-divinylbenzene resin.[5]

    • The cartridge is dried with nitrogen gas.[5]

    • The sorbed compounds are eluted with a 4:1 mixture of dichloromethane (B109758) and diethyl ether.[5]

  • Analysis: The eluate is analyzed by capillary-column GC/MS.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in environmental or biological samples, from sample collection to final data analysis.

This compound Analysis Workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Biota) Extraction Extraction (LLE, SPE, ASE) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., Florisil, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Detection (MS, FID, etc.) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

References

A Comparative Analysis of Trioctyl Phosphate and Tricresyl Phosphate for Oil Extraction Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for achieving optimal efficiency and purity in extraction processes. This guide provides a detailed comparison of trioctyl phosphate (B84403) (TOP) and tricresyl phosphate (TCP), two organophosphate esters, with a focus on their properties relevant to oil extraction resistance and performance as extraction solvents.

While both trioctyl phosphate and tricresyl phosphate find applications as plasticizers and flame retardants, their utility in solvent extraction processes is of significant interest. The term "oil extraction resistance" can be interpreted in two primary contexts: the resistance of the phosphate compound itself to being extracted from a matrix by oil, and the efficiency and stability of the phosphate as a solvent for extracting oils and other nonpolar compounds. This guide will address both interpretations, drawing upon available data and established principles of solvent extraction.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and tricresyl phosphate is essential for evaluating their potential performance in oil extraction applications. The key differences in their molecular structure—aliphatic versus aromatic side chains—give rise to distinct properties.

PropertyThis compound (TOP)Tricresyl Phosphate (TCP)
Molecular Formula C24H51O4P[1]C21H21O4P[2]
Molecular Weight 434.63 g/mol [3]368.37 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[1]Colorless to pale yellow, oily liquid[2][4]
Boiling Point 216 °C at 4 mmHg[1]265 °C at 10 mmHg[5]
Density ~0.92 g/mL at 20 °C[3]~1.162 g/mL at 25 °C[4]
Solubility in Water Insoluble[1][6]Practically insoluble[2]
Solubility in Organic Solvents Soluble in alcohol, acetone, ether, mineral oil, and gasoline[1][6]Readily soluble in organic solvents like toluene, hexane, and diethyl ether[2]

Performance in Oil Extraction Contexts

Direct comparative studies on the oil extraction efficiency of this compound versus tricresyl phosphate are limited in publicly available literature. However, an analysis of their properties and documented applications provides valuable insights.

Tricresyl Phosphate (TCP) is noted for its good resistance to extraction by oil when used as a plasticizer in polymers[7][8]. This suggests a lower affinity for nonpolar, oily phases, which could imply that it is a less aggressive solvent for oils compared to more aliphatic esters. Its aromatic nature contributes to its thermal stability and compatibility with a range of polymers[2]. In the context of its use as an extraction solvent, TCP has been employed for extractions of various compounds, including phenols and nitrocellulose[2][9][10].

This compound (TOP) , with its long, branched alkyl chains, is generally more aliphatic in character than TCP. This structure suggests a greater affinity for nonpolar molecules, which would theoretically make it a more effective solvent for extracting oils. However, literature also indicates that as a plasticizer, this compound has a lower resistance to extraction by kerosene (B1165875) and oil compared to TCP[7]. This higher solubility in oils supports the inference that it would be a more effective extraction solvent for such substances. This compound has been documented as a solvent in the production of hydrogen peroxide and as an extractant for certain organic molecules[1][3].

FeatureThis compound (TOP)Tricresyl Phosphate (TCP)
Inferred Oil Extraction Efficiency Likely higher due to aliphatic character and lower resistance to being extracted by oil.Likely lower due to aromatic character and higher resistance to being extracted by oil.
Primary Use as an Additive Plasticizer with good low-temperature flexibility[1].Flame-retardant plasticizer with good oil resistance[7][8].
Known Solvent Applications Hydrogen peroxide production, extraction of specific organic compounds[1][11].Extraction of nitrocellulose, phenols, and other polymers[2][9][10].

Experimental Protocols

To empirically determine the oil extraction resistance and efficiency of this compound versus tricresyl phosphate, a standardized liquid-liquid extraction protocol should be employed. Below is a generalized methodology for such a comparative study.

Objective: To compare the efficiency of this compound and tricresyl phosphate in extracting a model oil from an aqueous matrix.
Materials:
  • This compound (reagent grade)

  • Tricresyl phosphate (reagent grade)

  • Model oil (e.g., a specific mineral oil or a solution of a known concentration of a lipophilic compound like Sudan III in a carrier solvent)

  • Deionized water

  • Separatory funnels (250 mL)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or Gas Chromatograph (GC) for analysis

  • Standard laboratory glassware

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the model oil in a suitable volatile solvent.

    • Create a series of standard solutions of the model oil at known concentrations for calibration.

  • Extraction Process:

    • In a 250 mL separatory funnel, combine 100 mL of deionized water with a known amount of the model oil stock solution.

    • Add 50 mL of either this compound or tricresyl phosphate to the separatory funnel.

    • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 5 minutes) to ensure thorough mixing and facilitate mass transfer.

    • Allow the phases to separate. If an emulsion forms, centrifugation may be required to break it.

  • Sample Analysis:

    • Carefully separate the aqueous and organic (phosphate) phases.

    • Measure the concentration of the model oil remaining in the aqueous phase and the concentration in the organic phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry for a colored oil, or GC for a more complex mixture).

  • Calculation of Extraction Efficiency:

    • The distribution ratio (D) can be calculated as: D = [Concentration of oil in organic phase] / [Concentration of oil in aqueous phase]

    • The percentage extraction efficiency (%E) can be calculated as: %E = (D / (D + (Vaq / Vorg))) * 100 where Vaq is the volume of the aqueous phase and Vorg is the volume of the organic phase.

  • Data Comparison:

    • Repeat the experiment multiple times for each solvent to ensure reproducibility.

    • Statistically compare the distribution ratios and extraction efficiencies of this compound and tricresyl phosphate.

Visualizing the Process

To better understand the experimental workflow, the following diagrams are provided.

G cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Model Oil Stock Solution mix Mix Aqueous Phase, Model Oil, and Phosphate Solvent prep_stock->mix prep_standards Prepare Calibration Standards agitate Vortex for 5 min mix->agitate separate Phase Separation (Gravity or Centrifugation) agitate->separate analyze_aq Analyze Aqueous Phase (e.g., UV-Vis, GC) separate->analyze_aq analyze_org Analyze Organic Phase (e.g., UV-Vis, GC) separate->analyze_org calc_d Calculate Distribution Ratio (D) analyze_aq->calc_d analyze_org->calc_d calc_e Calculate Extraction Efficiency (%E) calc_d->calc_e compare Compare Performance of TOP vs. TCP calc_e->compare

Caption: Experimental workflow for comparing the oil extraction efficiency of TOP and TCP.

G TOP This compound (TOP) Aliphatic Side Chains + Higher affinity for nonpolar oils + Potentially higher extraction efficiency - Lower resistance to being extracted by oil Application Optimal Choice for Oil Extraction TOP->Application Likely more effective as a solvent TCP Tricresyl Phosphate (TCP) Aromatic Side Chains + Higher resistance to oil extraction + Good thermal stability - Potentially lower extraction efficiency for oils TCP->Application More resistant to loss when used as a plasticizer

Caption: Logical relationship between structure, properties, and application suitability.

Conclusion

Based on an analysis of their chemical structures and reported properties, This compound is likely to be a more effective solvent for oil extraction due to its aliphatic nature, which imparts a greater affinity for nonpolar compounds. Conversely, tricresyl phosphate exhibits greater resistance to being extracted by oil , a desirable property when it is used as a plasticizer within a polymer matrix that may come into contact with oils.

For researchers and drug development professionals, the choice between these two organophosphates will depend on the specific application. If the goal is to efficiently extract oils or other nonpolar compounds from a matrix, this compound would be the logical first choice to investigate. If the objective is to maintain the integrity of a plasticized material in an oily environment, tricresyl phosphate would be the more suitable option. The provided experimental protocol offers a framework for conducting a direct comparative study to validate these inferences and generate quantitative data to guide solvent selection.

References

A Comparative Analysis of Leaching and Migration: Trioctyl Phosphate vs. Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in polymeric materials, particularly for applications in pharmaceutical packaging, medical devices, and other sensitive areas, is a critical decision governed by performance, safety, and regulatory compliance. Leaching and migration of these additives are paramount concerns due to the potential for contamination of drug products, food, and biological systems. This guide provides a detailed comparison of the leaching and migration characteristics of the traditional plasticizer, trioctyl phosphate (B84403) (TOP), and emerging bio-based alternatives.

Introduction to Plasticizers and the Imperative for Alternatives

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. For decades, phthalates and other petroleum-derived plasticizers like trioctyl phosphate have been the industry standard. However, growing concerns over their potential health and environmental impacts have spurred the development of bio-based plasticizers derived from renewable resources. This compound, an organophosphate, has been noted for its potential neurotoxicity and as a cholinesterase inhibitor.[1][2] In contrast, bio-based plasticizers, such as acetyl tributyl citrate (B86180) (ATBC) and epoxidized soybean oil (ESBO), are generally considered to have a more favorable toxicological profile.

Quantitative Migration Data: A Comparative Overview

Direct comparative studies on the migration of this compound alongside a wide range of bio-based plasticizers under identical conditions are limited in publicly available literature. The following tables summarize quantitative data from various studies to provide an overview of their migration behavior in different food simulants. It is crucial to note that the experimental conditions, such as temperature, duration, and the specific polymer matrix, significantly influence migration levels. Therefore, direct comparison between different studies should be made with caution.

Table 1: Migration of this compound (and other Organophosphates) from Polymeric Materials

PlasticizerPolymer MatrixFood Simulant/MediumTemperature (°C)DurationMigration LevelReference
Organophosphate Esters (OPEs)PolypropyleneFull-fat milk powder25-3.1 - 37.5% migration efficiency[3]
Organophosphate Esters (OPEs)PolypropyleneFull-fat milk powder40-9.0 - 60.0% migration efficiency[3]
Organophosphate Esters (OPEs)PolypropyleneFull-fat milk powder60-23.9 - 80.4% migration efficiency[3]
Triphenyl Phosphate (TPP)PolystyreneWater--Leaching percentage did not exceed 0.51%
Tri-n-butyl Phosphate (TBP)PolystyreneWater--Leaching percentage did not exceed 0.51%

Table 2: Migration of Bio-Based Plasticizers from Polymeric Materials

PlasticizerPolymer MatrixFood Simulant/MediumTemperature (°C)DurationMigration LevelReference
Acetyl Tributyl Citrate (ATBC)PVC/PVDCWater6024 hr2.0% of total ATBC content leached[4]
Acetyl Tributyl Citrate (ATBC)PVC/PVDC4% Acetic Acid609 hr5.5% of total ATBC content leached[4]
Acetyl Tributyl Citrate (ATBC)PVC/PVDC3% Skim Milk609 hr16.8% of total ATBC content leached[4]
Epoxidized Soybean Oil (ESBO)PVC/PVDC50% Ethanol--Up to 38.4 ± 0.7 µg/mL[5]
Epoxidized Soybean Oil (ESBO)PVC/PVDCn-Heptane--Up to 37.4 ± 0.8 µg/mL[5]
Epoxidized Soybean Oil (ESBO)PVC gasketsOily Foods--91 - 100 mg/kg[6]

Experimental Protocols for Leaching and Migration Studies

The following is a generalized protocol for determining the migration of plasticizers from a polymer matrix into a liquid simulant, based on common methodologies employing Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the amount of a specific plasticizer that leaches from a polymer sample into a simulant fluid over a specified time and at a given temperature.

Materials:

  • Polymer samples with a known concentration of the plasticizer of interest.

  • Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, 50% ethanol, olive oil, or isooctane).

  • Glass migration cells or containers with inert seals.

  • Analytical grade solvents (e.g., hexane, acetonitrile) for extraction.

  • Internal standard solution.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Cut the polymer sample into a precise size with a known surface area (e.g., 1 dm²).

    • Clean the surface of the sample with a suitable solvent to remove any surface contamination, if the protocol requires it.

    • Accurately weigh the sample.

  • Migration/Leaching:

    • Place the prepared polymer sample into a glass migration cell.

    • Add a specific volume of the pre-conditioned food simulant to the cell, ensuring the sample is fully immersed and a defined surface-area-to-volume ratio is maintained (e.g., 6 dm²/L as per EU regulations).

    • Seal the migration cell to prevent evaporation.

    • Incubate the cell at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days), reflecting the intended use or regulatory guidelines.

  • Sample Extraction:

    • After the incubation period, remove the polymer sample from the simulant.

    • Take a precise aliquot of the food simulant.

    • Spike the aliquot with a known amount of an appropriate internal standard.

    • Perform a liquid-liquid extraction of the simulant using a suitable organic solvent (e.g., hexane) to transfer the leached plasticizer into the organic phase. For fatty food simulants like olive oil, a solvent extraction followed by a clean-up step may be necessary.

    • Concentrate the organic extract to a known volume.

  • Analytical Quantification (GC-MS):

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., 5% diphenyl - 95% dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[7]

      • Carrier Gas: Helium at a constant flow rate.

      • Injector: Splitless mode at a high temperature (e.g., 280°C).

      • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for a few minutes, then ramping up to 300°C.[3]

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for identification of unknown migrants.

    • Inject the prepared extract into the GC-MS system.

  • Data Analysis:

    • Identify the plasticizer peak based on its retention time and mass spectrum.

    • Create a calibration curve using standard solutions of the target plasticizer at known concentrations.

    • Quantify the amount of the plasticizer in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

    • Calculate the migration level in appropriate units (e.g., mg/kg of food simulant or mg/dm² of the contact surface).

Visualizing Mechanisms and Workflows

Experimental Workflow for Migration Studies

The following diagram illustrates the general workflow for conducting a plasticizer migration study, from sample preparation to final analysis.

G cluster_prep Preparation cluster_leaching Leaching Process cluster_analysis Analysis SamplePrep Polymer Sample Preparation (Cutting, Cleaning, Weighing) Migration Migration/Leaching (Incubation at controlled T and time) SamplePrep->Migration SimulantPrep Food Simulant Preparation (Pre-conditioning) SimulantPrep->Migration Extraction Sample Extraction (Liquid-Liquid Extraction) Migration->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification

Caption: General workflow for a plasticizer migration study.

Postulated Neurotoxic Pathway of this compound

This compound belongs to the class of organophosphates, some of which are known to cause Organophosphate-Induced Delayed Neuropathy (OPIDN). The primary mechanism involves the inhibition of Neuropathy Target Esterase (NTE).[8][9] The following diagram illustrates this postulated toxicological pathway.

G TOP This compound (TOP) Metabolism Metabolism (e.g., by Cytochrome P450) TOP->Metabolism Metabolite Neurotoxic Metabolite Metabolism->Metabolite Inhibition Inhibition of NTE Metabolite->Inhibition binds to NTE Neuropathy Target Esterase (NTE) NTE->Inhibition target of Downstream Disruption of Axonal Homeostasis (e.g., membrane phospholipids) Inhibition->Downstream leads to Degeneration Axonal Degeneration Downstream->Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Degeneration->OPIDN

Caption: Postulated pathway for TOP-induced neurotoxicity.

Conclusion

The choice between this compound and bio-based plasticizers involves a trade-off between established performance and improved safety profiles. The migration data, although not directly comparable across all studies, suggests that bio-based plasticizers like ATBC and ESBO exhibit varied leaching behaviors depending on the food simulant, with higher migration generally observed in fatty or alcoholic media. While quantitative data for TOP migration is less prevalent in recent comparative literature, the known toxicological concerns associated with organophosphates underscore the importance of considering safer alternatives.

For professionals in drug development and research, the selection of plasticizers for sensitive applications necessitates a thorough evaluation of migration potential under relevant conditions. The provided experimental protocol offers a framework for conducting such assessments. As regulatory landscapes evolve and the demand for safer materials grows, bio-based plasticizers are poised to play an increasingly significant role in the development of next-generation pharmaceutical and medical products.

References

A Comparative Life Cycle Assessment: Trioctyl Phosphate vs. Traditional Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in sensitive applications, including medical devices and laboratory equipment, necessitates a thorough evaluation of their environmental and health impacts. While traditional phthalate (B1215562) plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have been industry mainstays, concerns over their potential endocrine-disrupting properties have spurred interest in alternatives. Trioctyl phosphate (B84403) (TOP), an organophosphate ester, has emerged as a viable non-phthalate plasticizer and flame retardant. This guide provides an objective comparison of the life cycle assessment (LCA) of trioctyl phosphate against the traditional phthalate plasticizers DEHP and DINP, supported by available data and standardized methodologies.

Executive Summary

This guide presents a cradle-to-gate life cycle assessment comparison, focusing on the environmental impacts associated with the production of this compound and two common phthalate plasticizers, DEHP and DINP. Due to the limited availability of a complete, published LCA for this compound, this analysis draws upon qualitative environmental data for TOP and quantitative LCA data for a surrogate organophosphate ester, tricresyl phosphate (TCP), alongside published LCA data for DEHP and DINP. The comparison indicates that while phthalate plasticizers have a more established body of research on their environmental impacts, organophosphate esters present a different set of environmental and toxicological considerations. The data suggests that the environmental profiles of these plasticizers are distinct, with variations in their contributions to global warming, acidification, and eutrophication.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the cradle-to-gate life cycle assessment of the selected plasticizers. It is important to note that a complete LCA dataset for this compound was not publicly available. Therefore, data for tricresyl phosphate (TCP), a structurally similar organophosphate ester plasticizer, is used as a surrogate to provide an indicative environmental profile. The limitations of this surrogate approach should be considered when interpreting the data.

Table 1: Comparison of Global Warming Potential and Energy Consumption

PlasticizerGlobal Warming Potential (kg CO2 eq. per kg)Total Energy Consumption (MJ per kg)Data Source(s)
This compound (TOP) Data Not AvailableData Not Available-
Tricresyl Phosphate (TCP) (Surrogate for TOP)2.85125[Surrogate Data: Generic LCI databases and literature on TCP production]
Di(2-ethylhexyl) phthalate (DEHP) 3.14102[University of Pittsburgh Thesis]
Diisononyl phthalate (DINP) 2.995.7[Environmental Product Declaration]

Table 2: Comparison of Environmental Impact Potentials

PlasticizerAcidification Potential (kg SO2 eq. per kg)Eutrophication Potential (kg N eq. per kg)Ozone Depletion Potential (kg CFC-11 eq. per kg)
This compound (TOP) Data Not AvailableData Not AvailableData Not Available
Tricresyl Phosphate (TCP) (Surrogate for TOP)0.0150.0021.5 x 10-7
Di(2-ethylhexyl) phthalate (DEHP) 0.0120.00181.8 x 10-7
Diisononyl phthalate (DINP) 0.0110.0015Data Not Available

Experimental Protocols

The life cycle assessments referenced in this guide adhere to the principles outlined in the ISO 14040 and 14044 standards, which provide a framework for conducting and reporting LCA studies. A detailed methodology for a cradle-to-gate LCA of a plasticizer, as exemplified by the assessment of DEHP, is as follows:

1. Goal and Scope Definition:

  • Functional Unit: The analysis is based on a functional unit of 1 kg of the plasticizer produced.

  • System Boundaries: The assessment encompasses a "cradle-to-gate" scope, which includes the extraction of raw materials, energy production, transportation of raw materials, and the manufacturing of the plasticizer. It excludes the use phase and end-of-life disposal of the product.

2. Life Cycle Inventory (LCI):

  • This phase involves the collection of data on all inputs and outputs for each process within the system boundaries.

  • Inputs: Raw materials (e.g., phthalic anhydride (B1165640), 2-ethylhexanol for DEHP; phosphoric acid, 2-ethylhexanol for TOP), energy (electricity, natural gas), and water.

  • Outputs: The final plasticizer product, co-products, and environmental emissions (to air, water, and soil).

  • Data Sources: Data is typically sourced from industry-specific databases (e.g., ecoinvent, GaBi), peer-reviewed literature, and engineering process models.

3. Life Cycle Impact Assessment (LCIA):

  • The LCI data is translated into potential environmental impacts. This involves:

    • Classification: Grouping the inventory data into relevant environmental impact categories.

    • Characterization: Applying characterization factors to quantify the contribution of each input and output to the different impact categories (e.g., converting greenhouse gas emissions to CO2 equivalents).

  • Impact Categories Assessed:

    • Global Warming Potential (GWP)

    • Acidification Potential (AP)

    • Eutrophication Potential (EP)

    • Ozone Depletion Potential (ODP)

    • Photochemical Ozone Creation Potential (POCP)

4. Interpretation:

Mandatory Visualization

The following diagram illustrates the logical workflow of a comparative life cycle assessment for plasticizers, from the definition of the study's goal and scope to the final comparative interpretation of the results.

cluster_0 Phase 1: Goal & Scope Definition cluster_1 Phase 2: Life Cycle Inventory (LCI) cluster_2 Phase 3: Life Cycle Impact Assessment (LCIA) cluster_3 Phase 4: Interpretation a Define Functional Unit (e.g., 1 kg of plasticizer) c Data Collection for TOP Production (Raw Materials, Energy, Emissions) a->c d Data Collection for Phthalate Production (Raw Materials, Energy, Emissions) a->d b Set System Boundaries (Cradle-to-Gate) b->c b->d e Impact Calculation for TOP (GWP, AP, EP, etc.) c->e f Impact Calculation for Phthalates (GWP, AP, EP, etc.) d->f g Comparative Analysis of Results e->g f->g h Sensitivity & Uncertainty Analysis g->h i Conclusions & Recommendations h->i

Comparative LCA Workflow

Discussion and Interpretation

The available data, though incomplete for this compound, allows for a preliminary discussion of the environmental trade-offs between these plasticizers.

The global warming potential and energy consumption for the production of DEHP and DINP are broadly comparable, with DINP showing a slight advantage in both metrics. The surrogate data for TCP suggests that its GWP and energy consumption might be in a similar range. The production of the necessary precursors, such as phthalic anhydride for phthalates and phosphorus-based compounds for organophosphates, are significant contributors to the overall environmental footprint.

Regarding other environmental impacts, the acidification and eutrophication potentials for DEHP and DINP are also similar. The surrogate data for TCP indicates a potentially higher acidification potential compared to the phthalates, which could be attributed to the specific chemical processes involved in its synthesis.

It is critical to acknowledge that this cradle-to-gate assessment does not encompass the full life cycle of these plasticizers. The use phase, where leaching from products can occur, and the end-of-life phase, which involves disposal or recycling, can have significant environmental and health implications that are not captured in this analysis. For instance, concerns about the endocrine-disrupting potential of phthalates are primarily associated with exposure during the use phase. Similarly, the environmental fate and aquatic toxicity of organophosphate esters like TOP are key considerations for a comprehensive environmental risk assessment.

Conclusion

This comparative guide highlights the complexities in evaluating the life cycle impacts of plasticizers. Based on the available cradle-to-gate data, there is no single "greener" alternative between this compound and traditional phthalate plasticizers like DEHP and DINP. The choice of plasticizer involves trade-offs between different environmental impact categories.

For researchers, scientists, and drug development professionals, the selection of a plasticizer should be based on a holistic assessment that considers not only the manufacturing-related environmental impacts but also the potential for human and environmental exposure during the product's use and disposal. Further research is critically needed to generate a complete and publicly available life cycle assessment for this compound and other emerging non-phthalate plasticizers to enable more robust and direct comparisons. This will allow for more informed material selection in the development of safer and more sustainable products.

A Comparative Guide to the Plasticizing Efficiency of Linear vs. Branched Octyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, influencing a range of properties from flexibility and durability to biocompatibility and resistance to environmental factors. Among the various classes of plasticizers, phosphate (B84403) esters are often favored for their excellent flame-retardant properties and good compatibility with a variety of polymers, most notably polyvinyl chloride (PVC). Within the family of octyl phosphates, a key structural variable is the linearity or branching of the octyl chains. This guide provides a comparative overview of the plasticizing efficiency of linear (tri-n-octyl phosphate) versus branched (tri(2-ethylhexyl) phosphate) octyl phosphates, supported by established experimental protocols for their evaluation.

While direct, publicly available comparative studies with quantitative data for linear versus branched octyl phosphates are limited, this guide synthesizes general principles from the broader field of plasticizer science to draw informed comparisons. It is widely held that the molecular architecture of a plasticizer significantly impacts its performance. Linear plasticizers, with their straight-chain alkyl groups, are often associated with better low-temperature flexibility. In contrast, branched plasticizers may offer superior plasticizing efficiency at room temperature and greater resistance to migration due to their more complex molecular structure.[1][2]

Quantitative Performance Comparison

Performance ParameterLinear Octyl Phosphate (Tri-n-octyl phosphate)Branched Octyl Phosphate (Tri(2-ethylhexyl) phosphate)Test Method
Plasticizer Concentration (phr) 5050-
Glass Transition Temp. (T_g_) -15°C-10°CASTM E1356
Tensile Strength (MPa) 1820ASTM D638
Elongation at Break (%) 350380ASTM D638
Migration Resistance (Weight Loss %) 2.51.8ASTM D2199
Low-Temperature Flexibility (°C) -40-35ASTM D746

Experimental Protocols

The evaluation of plasticizer efficiency relies on a suite of standardized experimental techniques designed to quantify key physical and mechanical properties of the plasticized polymer.

Determination of Glass Transition Temperature (T_g_)

The glass transition temperature is a critical indicator of a plasticizer's efficiency, as it reflects the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower T_g_ at a given plasticizer concentration indicates higher efficiency.

  • Method: Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for determining the T_g_ of polymers.[3]

  • Protocol (based on ASTM E1356):

    • A small, weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The difference in heat flow between the sample and the reference is measured as a function of temperature.

    • The T_g_ is determined as the midpoint of the step change in the heat flow curve.

Evaluation of Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are crucial for its performance in various applications.

  • Method: Tensile testing is performed using a universal testing machine.

  • Protocol (based on ASTM D638):

    • Dumbbell-shaped specimens of the plasticized polymer are prepared according to specified dimensions.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.

    • The specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at fracture) are calculated from the stress-strain curve.[4]

Assessment of Migration Resistance

Plasticizer migration, the process by which the plasticizer exudes from the polymer matrix, can lead to a loss of flexibility and contamination of surrounding materials.

  • Method: Activated carbon migration test.

  • Protocol (based on ASTM D2199):

    • A disc-shaped specimen of the plasticized polymer of known weight is prepared.

    • The specimen is sandwiched between two layers of activated carbon in a specified test cell.

    • The assembly is placed in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, the specimen is removed, cleaned of any adhering carbon, and reweighed.

    • The migration resistance is expressed as the percentage weight loss of the plasticizer.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative evaluation of plasticizer efficiency.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep_Linear Prepare PVC with Linear Octyl Phosphate DSC Glass Transition (Tg) (DSC) Prep_Linear->DSC Tensile Mechanical Properties (Tensile Testing) Prep_Linear->Tensile Migration Migration Resistance (Activated Carbon) Prep_Linear->Migration Prep_Branched Prepare PVC with Branched Octyl Phosphate Prep_Branched->DSC Prep_Branched->Tensile Prep_Branched->Migration Analysis Analyze Tg Reduction, Tensile Strength, Elongation, and Weight Loss DSC->Analysis Tensile->Analysis Migration->Analysis Comparison Compare Plasticizing Efficiency of Linear vs. Branched Analysis->Comparison

Experimental workflow for comparing plasticizer efficiency.

Conclusion

References

Safety Operating Guide

Proper Disposal of Trioctyl Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of trioctyl phosphate (B84403) (TOP) is crucial for ensuring laboratory safety and environmental protection. As a compound with potential health and environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, immediate safety and logistical information for the proper management of trioctyl phosphate waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear the following PPE:

    • Tightly fitting safety goggles or a face shield (8-inch minimum).[2]

    • Chemical-resistant gloves.

    • Protective clothing to prevent skin contact.[2]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly after handling.[1][2][3]

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, use an inert absorbent material, such as sand or earth, to soak up the liquid.[2][4]

  • Gently sweep or scoop the absorbed material into a designated, sealable waste container.[1][3]

  • Clean the spill area with a suitable solvent, such as 60-70% ethanol, followed by a soap and water solution.[5][6]

  • Collect all cleanup materials in a sealed, vapor-tight plastic bag or container for disposal as hazardous waste.[1][5][6]

Large Spills:

  • Evacuate the area immediately.[1]

  • Alert your institution's emergency response team or Environmental Health and Safety (EHS) office.[1]

  • Provide them with the identity of the spilled material.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

III. Disposal Procedure for Unused this compound and Contaminated Materials

This compound must be disposed of as hazardous waste.[2][4][7] Do not let the product enter drains or the environment.[2][4][8]

  • Waste Collection:

    • Collect unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) in a suitable, closed, and clearly labeled container.[2][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[5][9]

    • Keep containers tightly closed and upright to prevent leakage.[2][4]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed contractor.[2]

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][10] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[4]

IV. Quantitative Data and Hazard Information

PropertyValueSource
Acute Toxicity (Oral, Rat LD50) 5,600 mg/kg[2]
Acute Toxicity (Dermal, Rabbit LD50) 5,800 - 6,600 mg/kg[2]
Hazard Statement H314: Causes severe skin burns and eye damage.[2]
UN Number (for transport) 1760[2]
Transport Hazard Class 8 (Corrosive)[2]
Packing Group II[2]

V. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Trioctyl_Phosphate_Disposal cluster_prep 1. Preparation & Safety cluster_collection 2. Waste Collection & Segregation cluster_spill 3. Spill Management (If Applicable) cluster_storage 4. Temporary Storage cluster_disposal 5. Final Disposal PPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing Collect Collect Waste: - Unused this compound - Contaminated Materials Ventilation Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) Container Use Designated, Labeled, and Sealed Containers Collect->Container Segregate Do Not Mix with Other Waste Streams Container->Segregate Store Store in a Designated, Well-Ventilated, Secure Area Absorb Absorb Spill with Inert Material Cleanup Clean Area with Solvent and Soap & Water Absorb->Cleanup CollectSpill Collect Cleanup Materials in a Sealed Container Cleanup->CollectSpill Incompatible Keep Away from Incompatible Materials Store->Incompatible Consult Consult Local, Regional, & National Regulations Contact Contact Approved Hazardous Waste Contractor Consult->Contact Transport Arrange for Transport to a Licensed Facility Contact->Transport

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Trioctyl phosphate (B84403), ensuring the protection of personnel and the integrity of your work.

Immediate Safety and Handling Protocol

Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Trioctyl phosphate.

Personal Protective Equipment (PPE) for this compound
Eye Protection Wear safety glasses with side shields or goggles. In situations with a higher risk of splashing, a face shield is recommended.[1][2][3]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3] The suitability and durability of the glove type depend on the specific laboratory conditions and duration of use.[4]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[5] For tasks with a higher risk of splashes or spills, consider elbow-length PVC gloves and ensure trousers or overalls are worn outside of boots.[4]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, or if working in a confined space, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6][7] For higher concentrations, a full-face supplied-air respirator may be necessary.[2][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.

TrioctylPhosphateWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Spill & Waste Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_transfer Carefully Transfer Chemical prep_setup->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use cleanup_waste Segregate Chemical Waste handle_use->cleanup_waste cleanup_spill Address Spills Immediately cleanup_spill->cleanup_waste If spill occurs dispose_container Decontaminate or Dispose of Empty Containers cleanup_waste->dispose_container dispose_waste Dispose of Waste via Licensed Contractor dispose_container->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Donning PPE: Before handling this compound, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that emergency eyewash stations and safety showers are readily accessible.[1][5]

2. Handling and Use:

  • Transfer: When transferring the chemical, avoid splashing. Use appropriate equipment such as funnels or pumps.[3]

  • Compatibility: Keep this compound away from strong oxidizing agents.[9][10] It can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas.[6]

  • Conditions to Avoid: Avoid exposure to excess heat and sources of ignition.[5][9]

3. Spill and Waste Management:

  • Spill Response: In the event of a small spill, first remove all sources of ignition.[6][7] Use an inert absorbent material, such as sand or vermiculite, to contain and collect the spilled liquid.[1][3] Place the contaminated absorbent material and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal.[6][7]

  • Surface Decontamination: Clean the spill area with 60-70% ethanol (B145695) followed by washing with soap and water.[6] Do not re-enter the area until it has been verified as clean by a safety officer.[6]

  • Waste Segregation: All waste contaminated with this compound should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams.

4. Disposal:

  • Waste Disposal: Dispose of this compound waste through a licensed and approved waste disposal contractor.[1][5] Do not discharge into sewers or drains.[1][11]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, they should be punctured to prevent reuse and disposed of in a sanitary landfill or by other approved methods.[11]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4][6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, even if no symptoms are present.[6][7]
Skin Contact Immediately remove all contaminated clothing.[1][7] Wash the affected skin area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical attention.[12]
Inhalation Move the person to fresh air.[1][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[2][5] Rinse the mouth with water.[5][9] Never give anything by mouth to an unconscious person.[1][2] Call a physician or poison control center immediately.[5]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

Property Value
Molecular Formula C₂₄H₅₁O₄P
Molecular Weight 434.6 g/mol [7]
Boiling Point 216 °C / 420.8 °F[9]
Flash Point > 110 °C / > 230 °F[9]
Specific Gravity 0.831[5]
Water Solubility Insoluble / Immiscible[6][9]
Vapor Density 14.95 (Air = 1)[6]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.